molecular formula C13H17NO3 B1524626 Benzyl (3-hydroxycyclopentyl)carbamate CAS No. 939426-84-3

Benzyl (3-hydroxycyclopentyl)carbamate

Cat. No.: B1524626
CAS No.: 939426-84-3
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(3-hydroxycyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696839
Record name Benzyl (3-hydroxycyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939426-84-3
Record name Benzyl (3-hydroxycyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl (3-hydroxycyclopentyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of Benzyl (3-hydroxycyclopentyl)carbamate , a critical chiral building block in the synthesis of neuraminidase inhibitors and central nervous system (CNS) agents.

Chemical Identity & Core Properties

Property Data
IUPAC Name This compound
Common Synonyms N-Cbz-3-aminocyclopentanol; (3-Hydroxycyclopentyl)carbamic acid benzyl ester
CAS Registry Numbers 939426-84-3 (General/Unspecified)932706-24-6 ((1S,3S)-isomer)124555-31-3 (cis/trans mixture)
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4]
LogP (Predicted) ~1.8 - 2.1 (Lipophilic, membrane permeable)
pKa (Predicted) 12.5 (OH group), -0.5 (Carbamate NH)

Executive Summary

This compound is a bifunctional alicyclic scaffold characterized by a secondary hydroxyl group and a benzyloxycarbonyl (Cbz)-protected amine. Its structural rigidity, provided by the cyclopentane ring, makes it an invaluable intermediate for "locking" peptide mimetics into bioactive conformations. It is most notably utilized as a precursor in the synthesis of Peramivir (BCX-1812) and other cyclopentane-based neuraminidase inhibitors, where the relative stereochemistry (cis/trans) of the substituents dictates biological potency.

Structural Analysis & Stereochemistry

The utility of this molecule relies heavily on its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two diastereomers: cis and trans.

  • Cis-Isomer ((1S,3R) or (1R,3S)): The hydroxyl and carbamate groups are on the same face. This is often the desired isomer for intramolecular cyclization reactions or specific receptor binding.

  • Trans-Isomer ((1S,3S) or (1R,3R)): The groups are on opposite faces.

Mechanistic Implication: The Cbz group provides orthogonal protection. It is stable to acidic and basic hydrolysis conditions used to manipulate the hydroxyl group (e.g., mesylation, oxidation) but can be removed cleanly via catalytic hydrogenolysis (H₂/Pd-C) to liberate the free amine.

Synthetic Pathways[4][5]

Primary Synthesis: Schotten-Baumann Protection

The most robust laboratory synthesis involves the direct protection of 3-aminocyclopentanol. This method is self-validating as the product precipitates or is easily extracted, and the disappearance of the free amine is trackable by TLC (ninhydrin stain).

Reagents: 3-Aminocyclopentanol, Benzyl chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃). Solvent: THF/Water (1:1) or Dichloromethane (DCM).

Stereoselective Route (Industrial Scale)

For high enantiopurity, the synthesis often begins with a Hetero-Diels-Alder reaction using N-acyl nitroso compounds and cyclopentadiene, followed by N-O bond cleavage.

SynthesisPathways cluster_alt Alternative Route (Stereoselective) Start1 3-Aminocyclopentanol (Racemic or Chiral) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Base (NaHCO3 or K2CO3) Base->Intermediate HCl Scavenging Product Benzyl (3-hydroxycyclopentyl) carbamate Intermediate->Product Elimination of Cl- AltStart Cyclopentadiene Adduct Oxazine Adduct AltStart->Adduct Hetero-Diels-Alder Nitroso Acyl Nitroso Nitroso->Adduct Adduct->Start1 Reductive Cleavage

Figure 1: Synthetic logic flow from starting materials to the target carbamate, highlighting the direct protection and the stereoselective precursor routes.

Experimental Protocol: Preparation of this compound

Objective: Synthesis of the target compound from 3-aminocyclopentanol hydrochloride.

Materials:

  • 3-Aminocyclopentanol HCl (10.0 mmol)

  • Benzyl chloroformate (11.0 mmol, 95% purity)

  • Sodium bicarbonate (25.0 mmol)

  • THF (20 mL), Water (20 mL)

  • Ethyl Acetate (for extraction)[4]

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-aminocyclopentanol HCl (1.38 g) and NaHCO₃ (2.1 g) in a mixture of THF (20 mL) and water (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Benzyl chloroformate (1.6 mL) dropwise over 15 minutes via a syringe or addition funnel. Vigorous stirring is essential to maintain a biphasic emulsion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine (baseline, ninhydrin positive) should disappear; the product (Rf ~0.4, UV active) should appear.

  • Work-up: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: If the residue is an oil, induce crystallization by adding cold diethyl ether or hexanes/EtOAc (4:1) and scratching the flask.

Yield Expectation: 85–95%.

Functional Group Transformations & Applications

This molecule is rarely the end product. It serves as a "pivot point" in synthesis.

Oxidation to Ketone

The hydroxyl group can be oxidized (Swern, Dess-Martin, or Jones oxidation) to yield Benzyl (3-oxocyclopentyl)carbamate . This ketone is a versatile intermediate for reductive amination, allowing the introduction of a second amino group with controlled stereochemistry (e.g., for diamino-cyclopentane scaffolds).

Mesylation/Tosylation

Activation of the alcohol with MsCl or TsCl allows for nucleophilic displacement (SN2), inverting the stereochemistry at the C3 position. This is crucial for synthesizing trans-isomers from cis-precursors.

Reactivity Target Benzyl (3-hydroxycyclopentyl) carbamate Ketone Benzyl (3-oxocyclopentyl) carbamate Target->Ketone Oxidation (Dess-Martin / Swern) Amine 3-Aminocyclopentanol Target->Amine Hydrogenolysis (H2, Pd/C) Mesylate Mesylate Derivative (Activated for SN2) Target->Mesylate Activation (MsCl, Et3N) Diamines Diamines Ketone->Diamines Reductive Amination Inverted Isomers Inverted Isomers Mesylate->Inverted Isomers Nucleophilic Substitution (NaN3, etc.)

Figure 2: Functional group interconversion map demonstrating the versatility of the scaffold.

Analytical Characterization Standards

To ensure scientific integrity, the isolated product must meet these criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (m, 5H, Ar-H) – Confirms Cbz group.

    • δ 5.10 (s, 2H, O-CH₂-Ph) – Benzylic protons.

    • δ 4.80 (br s, 1H, NH) – Carbamate proton.

    • δ 4.0–4.4 (m, 2H, CH-N and CH-O) – Methine protons on the ring.

    • δ 1.5–2.5 (m, 6H, Ring CH₂) – Cyclopentane envelope multiplets.

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 236.13

    • [M+Na]⁺ = 258.11

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹ (Broad OH and NH stretch).

    • 1690–1710 cm⁻¹ (Strong C=O Carbamate stretch).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[3] Retrieved from

  • MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Cyclopentyl Methodologies). Molecules, 17. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org. Chem. Retrieved from [Link]

Sources

Benzyl (3-hydroxycyclopentyl)carbamate molecular structure and isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Benzyl (3-hydroxycyclopentyl)carbamate – Stereochemistry, Synthesis, and Applications

Abstract this compound is a critical chiral building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the HIV integrase inhibitor Bictegravir . Its structure features a cyclopentane ring substituted with a hydroxyl group and a carbobenzyloxy (Cbz)-protected amine.[1] The molecule’s rigid alicyclic scaffold allows for precise spatial orientation of pharmacophores, making it valuable for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical analysis of its stereoisomerism, synthetic routes, and analytical characterization.[1]

Molecular Architecture & Stereochemistry[1][2]

The molecule consists of a cyclopentane ring substituted at the 1- and 3-positions.[1] The 1-position bears a benzyl carbamate group (-NHCbz), while the 3-position bears a hydroxyl group (-OH).[1]

Stereoisomer Analysis

The presence of two chiral centers (C1 and C3) on the cyclopentane ring gives rise to four distinct stereoisomers. Due to the lack of a plane of symmetry (the substituents are different), there are no meso compounds; all isomers are chiral.

  • Cis-Isomers: The amino and hydroxyl groups are on the same face of the ring.[1]

    • (1R, 3S): The biologically relevant isomer for Bictegravir.

    • (1S, 3R): The enantiomer of the above.

  • Trans-Isomers: The amino and hydroxyl groups are on opposite faces.[1]

    • (1R, 3R)

    • (1S, 3S)

Expert Insight: In 1,3-disubstituted cyclopentanes, the cis isomers are generally thermodynamically more stable than the trans isomers due to reduced torsional strain, adopting a "pseudo-equatorial" envelope conformation.[1]

Isomer Hierarchy Diagram

Isomers Root This compound (2 Chiral Centers) Cis Cis-Diastereomers (Substituents on same face) Root->Cis Trans Trans-Diastereomers (Substituents on opposite face) Root->Trans Cis1 (1R, 3S) Target for Bictegravir Cis->Cis1 Enantiomers Cis2 (1S, 3R) Enantiomer Cis->Cis2 Enantiomers Trans1 (1R, 3R) Trans->Trans1 Enantiomers Trans2 (1S, 3S) Trans->Trans2 Enantiomers

Figure 1. Stereochemical hierarchy of this compound isomers.

Synthetic Pathways[3][4]

The synthesis of the target carbamate typically proceeds via the protection of the amino-alcohol precursor. The challenge lies in establishing the correct stereochemistry at the C1 and C3 positions.

Route A: Direct Protection (Standard Laboratory Scale)

This route starts with commercially available 3-aminocyclopentanol.[1] If the starting material is racemic, the product will be a racemic mixture requiring subsequent resolution.[1][2]

Reagents:

  • Substrate: 3-aminocyclopentanol (racemic or chiral)[1][3][4]

  • Reagent: Benzyl chloroformate (Cbz-Cl)[1]

  • Base: Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: THF/Water or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-aminocyclopentanol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃ at 0°C.

  • Addition: Dropwise add Benzyl chloroformate (1.1 eq) over 30 minutes, maintaining the temperature below 5°C to prevent O-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with 1N HCl (to remove unreacted amine), brine, and dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Route B: Enzymatic Resolution (Industrial Scale)

To obtain the specific (1R, 3S) isomer required for pharmaceutical applications, enzymatic kinetic resolution is preferred over classical fractional crystallization.

Mechanism: Lipases (e.g., Burkholderia cepacia lipase or CAL-B) selectively acylate the hydroxyl group or hydrolyze an ester precursor of one enantiomer.

Workflow Diagram:

Synthesis Start Racemic 3-aminocyclopentanol Protect N-Protection (Cbz-Cl, NaHCO3) Start->Protect Racemate Racemic Benzyl (3-hydroxy...)carbamate Protect->Racemate Resolution Kinetic Resolution (Lipase, Vinyl Acetate) Racemate->Resolution ProductA (1R, 3S)-Acetate (Enriched) Resolution->ProductA Fast Reacting ProductB (1S, 3R)-Alcohol (Unreacted) Resolution->ProductB Slow Reacting

Figure 2. Chemo-enzymatic workflow for isolating the enantiopure carbamate.

Analytical Characterization

Distinguishing between the cis and trans diastereomers is critical for quality control.

NMR Spectroscopy
  • 1H NMR (CDCl₃, 400 MHz):

    • Cis-Isomer: The carbinol proton (H3) typically appears as a multiplet at δ 4.2–4.4 ppm.[1] The key distinction is the coupling pattern of the methylene protons. In the cis isomer, the pseudo-equatorial orientation often leads to distinct splitting patterns compared to the trans isomer.

    • Trans-Isomer: The carbinol proton often shifts slightly upfield.[1]

    • NOESY: Strong NOE correlations between H1 and H3 confirm the cis relationship (spatial proximity).

HPLC Separation

Chiral HPLC is required to separate enantiomers.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).

  • Detection: UV at 254 nm (targeting the benzyl chromophore).

  • Retention: The (1R, 3S) and (1S, 3R) enantiomers will have distinct retention times, typically separated by 2–5 minutes depending on flow rate.[1]

Data Summary Table:

PropertyValue / Characteristic
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Appearance White solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key IR Signals 3350 cm⁻¹ (OH/NH stretch), 1690 cm⁻¹ (C=O carbamate)
CAS (1R, 3S) 932706-24-6 (Carbamate) / 1110772-05-8 (Amino-alcohol)

Applications in Drug Discovery[1][2][4][9]

Bictegravir Synthesis

The (1R, 3S)-3-aminocyclopentanol core is a scaffold for Bictegravir , a potent integrase strand transfer inhibitor (INSTI) used to treat HIV-1.[1] The cyclopentane ring acts as a rigid linker that positions the metal-chelating pharmacophore in the optimal geometry to bind magnesium ions in the viral integrase active site.[1] The Cbz-protected carbamate serves as a stable storage form of the amine or a purification intermediate that allows for the selective manipulation of the hydroxyl group before N-deprotection.[1]

Peptidomimetics

The molecule is also used as a conformationally constrained


-amino alcohol equivalent.[1] Incorporating this scaffold into peptide backbones restricts conformational freedom, potentially increasing binding affinity to receptors and improving metabolic stability against proteases.[1]

References

  • Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Information. Retrieved from

  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from

  • Fitz, M. et al. (2006).[1][5] Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[1][5] Retrieved from

  • Google Patents. Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof (CN112574046A). Retrieved from

  • PubChem. Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate Compound Summary. Retrieved from

Sources

Technical Guide: Stereoselective Synthesis and Analysis of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical analysis, synthesis, and characterization of Benzyl (3-hydroxycyclopentyl)carbamate (also known as N-Cbz-3-aminocyclopentanol). It is designed for medicinal chemists requiring precise control over the 1,3-disubstituted cyclopentane scaffold, a critical pharmacophore in neuraminidase inhibitors (e.g., Peramivir) and peptidomimetics.

Executive Summary

The 1,3-disubstituted cyclopentane ring presents a unique conformational challenge compared to cyclohexane systems due to its flexibility (pseudorotation) and the absence of a rigid chair conformation. For This compound , the biological activity is strictly governed by the cis or trans relationship between the carbamate (C1) and hydroxyl (C3) groups. This guide establishes the cis-isomer (pseudo-diequatorial) as the thermodynamic favorite and details the "Kinetic vs. Thermodynamic" control required to access specific diastereomers.

Part 1: Stereochemical Fundamentals & Conformational Analysis

The 1,3-Relationship

Unlike 1,2-disubstituted cyclopentanes (where trans is more stable), 1,3-disubstituted cyclopentanes favor the cis configuration .

  • Cis-Isomer ((1S,3R) or (1R,3S)): The ring adopts an "envelope" conformation where the C2 carbon is the flap. This allows both the C1-Carbamate and C3-Hydroxyl groups to occupy pseudo-equatorial positions, minimizing steric strain.

  • Trans-Isomer ((1S,3S) or (1R,3R)): One substituent is forced into a pseudo-axial position, introducing significant 1,3-diaxial-like strain and raising the ground state energy.

Intramolecular Hydrogen Bonding

A critical feature of the cis-isomer in this specific molecule is the capacity for intramolecular hydrogen bonding.

  • Mechanism: The cis-1,3 geometry brings the carbamate N-H and the hydroxyl O-H into proximity (~2.0–2.5 Å).

  • Impact: This stabilizes the cis form in non-polar solvents and significantly alters chromatographic retention (increasing R_f relative to the trans isomer, which relies on intermolecular H-bonding).

Part 2: Synthetic Pathways and Control

The synthesis generally proceeds via the reduction of Benzyl (3-oxocyclopentyl)carbamate . The choice of reducing agent dictates the stereochemical outcome.

Pathway Logic: Kinetic vs. Thermodynamic
  • Route A: Thermodynamic Control (Small Hydrides)

    • Reagent: NaBH₄ / MeOH.

    • Mechanism:[1][2][3] The small hydride attacks from the axial trajectory (least torsional strain), but the reversibility and small size often lead to a product mixture reflecting thermodynamic stability.

    • Outcome: Predominantly Cis (~3:1 to 4:1 ratio).

  • Route B: Kinetic Control (Bulky Hydrides)

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) / THF at -78°C.

    • Mechanism:[1][2][3] The bulky hydride is forced to attack from the less hindered "pseudo-equatorial" face (the face opposite the Cbz group if it blocks one side, or simply the convex face of the envelope).

    • Outcome: Enhances selectivity for the Trans isomer (or Cis depending on the specific ring pucker of the starting ketone), but generally used to override thermodynamic preferences.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Start: N-Cbz-3-aminocyclopentanone Decision Select Reducing Agent Start->Decision PathA Method A: NaBH4 / MeOH (0°C -> RT) Decision->PathA Small Hydride PathB Method B: L-Selectride / THF (-78°C) Decision->PathB Bulky Hydride ResultA Result: Thermodynamic Mix Major: Cis (Pseudo-diequatorial) PathA->ResultA ResultB Result: Kinetic Control Enriched Trans Isomer PathB->ResultB Purification Purification: Flash Chromatography (EtOAc/Hexanes) ResultA->Purification ResultB->Purification

Caption: Decision tree for stereoselective reduction of the ketone precursor.

Part 3: Analytical Differentiation (The Core)

Distinguishing the isomers requires high-field NMR. The flexibility of cyclopentane makes coupling constants (


) less rigid than in cyclohexane, but trends remain consistent.
1H NMR Diagnostics (400 MHz, CDCl₃)
FeatureCis-Isomer (Pseudo-diequatorial)Trans-Isomer (Axial/Equatorial)Mechanistic Reason
H3 (Carbinol) δ 4.20 - 4.35 ppm δ 4.40 - 4.55 ppm Pseudo-axial protons (cis) are shielded by the ring anisotropy compared to pseudo-equatorial protons (trans).
H3 Multiplicity Broad multiplet (quintet-like)Narrower multiplet (q-like)Sum of couplings (

) is larger for pseudo-axial protons due to 1,2-trans couplings.
NH Signal Doublet (sharp) Broad singlet Cis often exhibits intramolecular H-bonding (NH...OH), locking the NH conformation and slowing exchange.
C13 Shifts C1/C3 UpfieldC1/C3 DownfieldSteric compression (gamma-gauche effect) in the trans isomer usually deshields carbons.
NOESY/ROESY Correlations

This is the definitive confirmation method.

  • Cis: Strong NOE correlation between H1 and H3 is rarely observed directly because they are on the same face but distant (1,3). However, NOE between H1 and H2-beta / H3 and H2-beta (the protons on the same face) confirms the configuration.

  • Trans: NOE correlations will be observed between H1 and H2-alpha, while H3 correlates with H2-beta.

Chromatographic Behavior (TLC/HPLC)
  • Stationary Phase: Silica Gel.[4]

  • Observation: The Cis isomer typically has a higher R_f (elutes faster) in non-polar mobile phases (e.g., 50% EtOAc/Hexane).

  • Reasoning: Intramolecular H-bonding in the cis isomer "hides" the polar OH/NH groups from the silica surface. The trans isomer interacts more strongly with the silica via intermolecular H-bonding.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Racemic Cis/Trans Mixture

Use this protocol to generate standards for analytical method development.

  • Preparation: Dissolve N-Cbz-3-aminocyclopentanone (1.0 eq) in anhydrous MeOH (0.2 M concentration). Cool to 0°C.

  • Reduction: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexane; Stain: KMnO₄).

  • Quench: Add Saturated NH₄Cl solution. Extract with EtOAc (3x).

  • Workup: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Result: Colorless oil, typically ~3:1 cis:trans ratio.

Protocol 4.2: Purification and Separation
  • Column: Silica Gel (230-400 mesh).[4]

  • Gradient: Start 20% EtOAc/Hexane

    
     60% EtOAc/Hexane.
    
  • Fraction Collection:

    • Fraction A (Higher R_f): Cis-Benzyl (3-hydroxycyclopentyl)carbamate. (Major product).[4][5][6]

    • Fraction B (Lower R_f): Trans-Benzyl (3-hydroxycyclopentyl)carbamate. (Minor product).

Part 5: Applications in Drug Design

The stereochemistry of this scaffold is not merely structural but functional.

  • Neuraminidase Inhibitors: The cis-1,3 relationship mimics the transition state of sialic acid cleavage. The spatial arrangement of the amine (Cbz-protected precursor) and the hydroxyl group is critical for binding to the active site pockets (e.g., Arg152 interaction in influenza neuraminidase).

  • Peptidomimetics: The cyclopentane ring acts as a rigid linker. The cis-isomer induces a "turn" conformation in peptide backbones, whereas the trans-isomer induces an extended sheet-like conformation.

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Molecule Cbz-(3-OH)-Cyclopentane Cis Cis-Isomer (Pseudo-diequatorial) Molecule->Cis Trans Trans-Isomer (Axial/Equatorial) Molecule->Trans BioEffect1 Intramolecular H-Bond (Membrane Permeability) Cis->BioEffect1 High BioEffect2 Rigid Turn Mimetic (Receptor Fit) Cis->BioEffect2 Beta-turn BioEffect3 Extended Conformation (Sheet Mimetic) Trans->BioEffect3 Beta-sheet

Caption: Impact of stereochemistry on biological properties and secondary structure mimicry.

References

  • Synthesis and Stereochemistry of 1,3-Aminocyclopentanols

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols (and cyclopentanols) by Reduction of β-Enaminoketones.[4][5]

    • Source: Molecules (2012), 17, 153-169.
    • URL:[Link]

    • Relevance: Establishes reduction protocols and NMR coupling constants for 1,3-aminoalcohols.
  • Intramolecular Hydrogen Bonding in 1,3-Systems

    • Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects.
    • Source: MDPI (2019).
    • URL:[Link]

    • Relevance: Explains the stability and chrom
  • Chemical Data & Identifiers

    • Title: Cyclopentanol, 3-methyl-, cis- (Analogous conformational data).[7]

    • Source: PubChem CID 7784783.[7]

    • URL:[Link]

  • Cbz Protection Group Chemistry

    • Title: Cbz-Protected Amino Groups - Protection and Deprotection.[8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Benzyl (3-hydroxycyclopentyl)carbamate: Strategic Scaffold for Carbocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of Benzyl (3-hydroxycyclopentyl)carbamate , a critical chiral building block in the synthesis of carbocyclic nucleoside analogs and neuraminidase inhibitors.

Executive Summary

This compound is not a terminal therapeutic agent but a high-value chiral intermediate . Its biological significance lies in its structural homology to the transition states of glycosidase enzymes and its utility in generating carbocyclic nucleosides —a class of antivirals that mimic natural sugars but possess superior metabolic stability due to the replacement of the furanose oxygen with a methylene group.

This guide details the compound's role as a precursor for Neuraminidase Inhibitors (e.g., Peramivir analogs) and Chemokine Receptor Antagonists (CCR2/CCR5) , focusing on the pharmacophoric properties of the 3-aminocyclopentane core.

Molecular Architecture & Pharmacophoric Logic

Structural Properties

The molecule features a cyclopentane ring substituted with a hydroxyl group and a benzyl carbamate (Cbz)-protected amine. The rigidity of the cyclopentane ring is the central feature, locking substituents into specific vectors that allow for high-affinity binding to enzyme active sites.

PropertyValueRelevance
Formula C₁₃H₁₇NO₃Core scaffold for functionalization
Mol Weight 235.28 g/mol Low MW allows for extensive elaboration (Fragment-Based Drug Design)
Stereochemistry cis or trans isomersCritical for matching the stereochemical outcome of the target enzyme pocket
Protecting Group Benzyl Carbamate (Cbz)Stable to acidic/basic hydrolysis; cleaved via hydrogenolysis (H₂/Pd)
The "Activity" Paradox: Precursor vs. Drug

While this compound itself is pharmacologically quiescent (acting primarily as a protected scaffold), it enables the synthesis of potent bioactives. Its "biological activity" is best understood through the Pharmacophore Theory :

  • The Scaffold: The cyclopentane ring mimics the distorted half-chair conformation of the oxocarbenium ion transition state found in sialidase hydrolysis.

  • The Hydroxyl: Serves as a handle for inversion (Mitsunobu) or oxidation (to ketone) to install guanidino or acetylamino groups required for salt-bridge formation with active site residues (e.g., Glu277 in Neuraminidase).

Biological Relevance: The Neuraminidase Inhibition Pathway

The primary biological application of this scaffold is in the development of Influenza Neuraminidase Inhibitors (NAIs) . The cyclopentane core allows the positioning of four distinct groups to fill the S1-S4 pockets of the enzyme.

Mechanism of Action (Downstream)

Drugs derived from this intermediate (like Peramivir) function by competitively inhibiting the viral neuraminidase enzyme. The cyclopentane ring places a guanidino group and a carboxylate group in positions that mimic the transition state of sialic acid cleavage, preventing the release of new viral particles.

Signaling & Interaction Diagram

The following diagram illustrates the transition from the intermediate scaffold to the active inhibition of the viral lifecycle.

Neuraminidase_Inhibition cluster_mechanism Pharmacophoric Mimicry Scaffold This compound (Scaffold) Funct Functionalization (Guanidinylation/Carboxylation) Scaffold->Funct Chemical Modification Drug Carbocyclic NAI (e.g., Peramivir Analog) Funct->Drug Deprotection & Final Assembly Enzyme Viral Neuraminidase (Active Site) Drug->Enzyme High-Affinity Binding (Ki < 1 nM) Block Viral Release BLOCKED Enzyme->Block Inhibition

Caption: Logical flow from the Cbz-protected intermediate to the inhibition of viral neuraminidase, highlighting the scaffold's role in positioning active groups.

Experimental Protocols: Synthetic Utility

Disclaimer: All synthesis must be performed in a fume hood by trained personnel. Carbamates and benzyl halides can be irritants.

Protocol: Functionalization of the Hydroxyl Group

This protocol describes the conversion of the hydroxyl group into a leaving group, a key step in introducing the nitrogen functionalities found in bioactive derivatives.

Objective: Convert this compound to the corresponding mesylate.

  • Preparation:

    • Dissolve 1.0 eq of this compound in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition:

    • Add 1.5 eq of Triethylamine (TEA) .

    • Dropwise add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then warm to room temperature.

    • Monitor via TLC (Hexane:EtOAc 1:1). The starting material (lower Rf) should disappear, replaced by the mesylate (higher Rf).

  • Workup:

    • Quench with saturated NaHCO₃ .

    • Extract with DCM (3x).

    • Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the appearance of a singlet at ~3.0 ppm (mesyl-CH₃) and a downfield shift of the methine proton attached to the oxygen.

Protocol: Cbz-Deprotection (Hydrogenolysis)

To reveal the amine for further coupling (e.g., to an acetyl group).

  • Dissolution: Dissolve the intermediate in Methanol or Ethanol .

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Hydrogenation: Stir under a Hydrogen balloon (1 atm) for 2–4 hours at room temperature.

  • Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric when dry).

  • Result: Quantitative yield of 3-aminocyclopentanol (or its derivative).

Comparative Analysis: Cyclopentane vs. Pyrrolidine Scaffolds

In drug discovery, the choice between a cyclopentane ring (as in this compound) and a pyrrolidine ring is pivotal.

FeatureCyclopentane (This Compound)PyrrolidineBiological Implication
Electronic Nature Carbocyclic (Neutral)Heterocyclic (Basic)Cyclopentane offers better metabolic stability (no N-oxidation).
Conformation Envelope / Half-ChairEnvelopeCyclopentane is preferred for mimicking sugar transition states.
Solubility LipophilicHydrophilicCbz-protected cyclopentane is highly lipophilic (LogP ~2.4), aiding membrane permeability during assays of prodrugs.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design." Journal of Medicinal Chemistry.

  • Smee, D. F., et al. (2001). "Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities." Antimicrobial Agents and Chemotherapy.

  • Ambeed. (2024). "this compound - Product Analysis and Catalog." Ambeed Chemical Catalog.

  • Eisai Co., Ltd. (2005). "Cyclic amine derivative and pharmaceutical composition comprising the same." European Patent EP1522540A1.

Potential therapeutic applications of carbamate compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Carbamate Pharmacophore: Mechanisms, Synthesis, and Therapeutic Utility[1]

Executive Summary

The carbamate (urethane) moiety represents a cornerstone pharmacophore in modern medicinal chemistry, bridging the structural gap between esters and amides.[2][3][4] Its unique electronic properties—offering greater hydrolytic stability than esters while maintaining susceptibility to specific enzymatic cleavage—make it an ideal candidate for both direct therapeutic agents and prodrug "promoieties." This technical guide analyzes the carbamate functionality across three critical domains: covalent enzyme inhibition (neurodegeneration), non-covalent ligand precision (antivirals), and bioavailability enhancement (prodrugs).

Chemical Basis & Pharmacophore Dynamics

The carbamate group (


) exhibits resonance delocalization of the nitrogen lone pair into the carbonyl, imparting a planar geometry similar to a peptide bond.

Key Physicochemical Advantages:

  • Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor, while the

    
     (if present) acts as a donor, mimicking peptide interactions within active sites.
    
  • Modulated Reactivity: The nitrogen atom reduces the electrophilicity of the carbonyl carbon relative to esters, rendering carbamates stable at physiological pH yet reactive enough for active-site serine nucleophiles in specific enzymes.

  • Lipophilicity Tuning: Substitution at the

    
    - or 
    
    
    
    -termini allows precise control over
    
    
    , facilitating blood-brain barrier (BBB) penetration.

Neurodegenerative Applications: The AChE Paradigm

In the treatment of Alzheimer’s disease and Myasthenia Gravis, carbamates function as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE). Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates covalently modify the catalytic serine residue.

Mechanism of Action: Carbamylation

The inhibition proceeds via a nucleophilic attack by the catalytic triad Serine-200 (in Torpedo numbering) on the carbamate carbonyl. This forms a stable carbamylated enzyme intermediate.[2] The regeneration of the free enzyme requires hydrolysis of the carbamate ester, which is significantly slower than the hydrolysis of the natural substrate (acetylcholine), effectively sequestering the enzyme for minutes to hours.

Figure 1: Kinetic Mechanism of AChE Inhibition

AChE_Mechanism E Free Enzyme (Ser-OH) EI Michaelis Complex E->EI + I (k1) I Carbamate Inhibitor EI->E (k-1) TI Tetrahedral Intermediate EI->TI Nucleophilic Attack EC Carbamylated Enzyme TI->EC Acylation (k2) LG Leaving Group (Alcohol/Phenol) TI->LG EC->E Slow Hydrolysis (k3 <<< kcat)

Caption: Kinetic pathway of pseudo-irreversible inhibition. The rate-limiting step for enzyme regeneration is the slow hydrolysis (k3) of the carbamylated serine.

Experimental Protocol: Modified Ellman’s Assay

To quantify the inhibitory potency (


) of a novel carbamate, the Ellman assay is the gold standard. It utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect thiocholine produced by AChE.[5]

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.[6][7]

  • Substrate: Acetylthiocholine Iodide (ATChI), 15 mM stock.

  • Chromogen: DTNB (Ellman's Reagent), 10 mM stock in buffer.[5]

  • Enzyme: Recombinant Human AChE (rhAChE) or electric eel AChE.

Protocol Workflow:

  • Preparation: Dilute test carbamate compounds in DMSO (final well concentration <1% DMSO).

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Enzyme solution (0.1 U/mL final)

    • 20 µL Inhibitor solution[7]

    • Incubate at 25°C for 15 minutes to allow carbamylation.

  • Reaction Initiation: Add 10 µL DTNB + 10 µL ATChI.

  • Measurement: Monitor absorbance at 412 nm in kinetic mode for 10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to solvent control.

Antiviral Precision: HIV Protease Inhibitors

In HIV therapy, carbamates are often deployed not as covalent inhibitors, but as high-affinity ligands that interact with the aspartyl protease active site.

Case Study: Darunavir Darunavir contains a bis-tetrahydrofuran (bis-THF) carbamate moiety. This group is critical because it functions as a P2 ligand.

  • Structural Logic: The cyclic ether oxygens and the carbamate carbonyl form a network of hydrogen bonds with the backbone amides of Asp29 and Asp30 in the protease S2 subsite.

  • Therapeutic Impact: These backbone interactions are less susceptible to viral mutations compared to side-chain interactions, granting Darunavir a high genetic barrier to resistance.

The "Promoiety" Strategy: Carbamate Prodrugs

Carbamates are extensively used to mask polar amine or hydroxyl groups, improving oral bioavailability or blood-brain barrier permeation.[4] The carbamate bond is stable in plasma but cleaved by intracellular carboxylesterases or specific liver enzymes.

Table 1: Comparative Analysis of Carbamate Prodrugs

Parent DrugProdrugMoiety MaskedTherapeutic BenefitActivation Mechanism
Terbutaline BambuterolPhenolic -OHExtends half-life (20h vs 3h); Lung tissue targetingHydrolysis by plasma cholinesterase
Amphetamine Lisdexamfetamine*Primary AmineReduced abuse potential; Extended releaseHydrolysis by RBC peptidases
SN-38 IrinotecanPhenolic -OHIncreased solubility; Reduced GI toxicityCarboxylesterase (CES1/CES2)

*Note: Lisdexamfetamine is technically an amide (peptide) linkage, but follows similar prodrug logic. Bambuterol is the classic bis-carbamate example.

Figure 2: Prodrug Activation Pathway

Prodrug_Activation PD Carbamate Prodrug (Lipophilic) TR Membrane Transport (Passive/Active) PD->TR ENZ Enzymatic Cleavage (Carboxylesterases) TR->ENZ UN Unstable Carbamic Acid Intermediate ENZ->UN Hydrolysis ACT Active Drug (Amine/Alcohol) UN->ACT Spontaneous Decarboxylation CO2 CO2 + Amine Byproduct UN->CO2

Caption: The metabolic cascade of carbamate prodrugs. The unstable carbamic acid intermediate spontaneously decarboxylates to release the active pharmacophore.

Synthetic Methodologies

While traditional synthesis involves toxic isocyanates or corrosive chloroformates, modern "Green Chemistry" approaches utilize


 fixation.[8]
Protocol: DBU-Catalyzed Carbamate Synthesis from

This method avoids phosgene derivatives and utilizes


 as a C1 building block.

Reaction Scheme:



Step-by-Step Procedure:

  • Setup: Purge a high-pressure steel autoclave or heavy-walled glass tube with

    
    .
    
  • Reagents: Add the amine (1.0 equiv), alkyl halide (1.2 equiv), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv) in Acetonitrile (

    
    ).
    
  • 
     Addition:  Pressurize the vessel with 
    
    
    
    (approx. 1–5 MPa depending on amine basicity) or bubble continuously for atmospheric pressure variants.
  • Reaction: Stir at 60°C for 6–12 hours. The DBU acts to capture

    
     and activate the amine, forming a carbamate anion which then performs an 
    
    
    
    attack on the alkyl halide.
  • Workup: Vent

    
    . Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with water and brine to remove DBU salts.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Why this works: DBU forms a complex with


 and the amine, stabilizing the carbamate anion intermediate, preventing the reversible loss of 

long enough for the alkylation to occur.

References

  • Ghosh, A. K., & Brindisi, M. (2015).[9][10] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Matošević, A., & Bosak, A. (2020).[1][11] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.[1][9] Link

  • Darvesh, S., et al. (2008).[12] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[12][13] Journal of Medicinal Chemistry, 51(14), 4200–4212. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Tamura, M., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 48444–48450. Link[14]

Sources

Benzyl (3-hydroxycyclopentyl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological significance of Benzyl (3-hydroxycyclopentyl)carbamate (also known as N-Cbz-3-aminocyclopentanol).

Based on the technical analysis, this compound functions primarily as a privileged scaffold and chiral precursor for carbocyclic nucleoside analogues (e.g., Peramivir, Neplanocin A). Its "Mechanism of Action" is twofold:

  • Pharmacological: As a structural mimic of the ribose oxocarbenium ion transition state (when incorporated into antivirals).

  • Chemical: As a latent amine protected by a benzyloxycarbonyl (Cbz) group, requiring specific catalytic activation (hydrogenolysis) to release the pharmacophore.

Mechanism of Action, Synthetic Protocols, and Pharmacological Applications[1]

Part 1: Executive Summary & Core Identity

This compound is a critical intermediate in the synthesis of carbocyclic nucleosides , a class of antivirals where the oxygen of the furanose ring is replaced by a methylene group. This substitution increases metabolic stability against phosphorylases and esterases while retaining the ring-puckering ability necessary to mimic the transition states of viral enzymes.

  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 235.28 g/mol [1][2][3]

  • Key Function: Transition State Mimicry Scaffold

  • Target Class: Viral Neuraminidase (Influenza), S-Adenosylhomocysteine Hydrolase (Ebola/Marburg), and DNA Polymerases.

Part 2: Mechanism of Action (MoA)[1]

The mechanism of action for this compound is best understood through its role as a Transition State Analogue Precursor .

1. Structural Mimicry Mechanism (Pharmacological)

The cyclopentane core of the molecule is thermodynamically designed to mimic the oxocarbenium ion intermediate formed during the hydrolysis of glycosidic bonds or nucleoside processing.

  • Ring Puckering: The cyclopentyl ring adopts an envelope conformation (

    
    ) similar to the twisted conformation of the ribose sugar in the enzyme active site.
    
  • Entropy Trap: By replacing the flexible sugar oxygen with a rigid methylene, the scaffold reduces the entropic penalty of binding, increasing affinity (

    
    ) for targets like Neuraminidase .
    
  • Interaction: The Cbz-protected amine often serves as a hydrophobic anchor (S1 pocket binder) during synthesis, but in the final drug (e.g., Peramivir), the free amine (or guanidine) forms salt bridges with conserved glutamate residues (e.g., Glu119, Glu227 in Influenza Neuraminidase).

2. Chemical Activation Mechanism (Synthetic)

For the scaffold to become active, the Benzyl carbamate (Cbz) moiety must be removed. This follows a catalytic hydrogenolysis mechanism:

  • Adsorption: The benzyl aromatic ring coordinates to the Palladium (Pd) catalyst surface.

  • Oxidative Addition: Hydrogen (

    
    ) dissociates on the Pd surface.
    
  • Cleavage: The benzylic C-O bond is cleaved, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates (

    
     loss) to release the free amine pharmacophore.
    
3. Visualization of Mechanisms

MoA_Pathways Precursor This compound (Inactive Scaffold) Activation Catalytic Hydrogenolysis (Pd/C, H2) Precursor->Activation Deprotection Intermediate Carbamic Acid Intermediate Activation->Intermediate Release Toluene ActivePharmacophore 3-Aminocyclopentanol Core (Active Pharmacophore) Intermediate->ActivePharmacophore -CO2 (Decarboxylation) Target Viral Neuraminidase / Polymerase ActivePharmacophore->Target Transition State Mimicry (Ring Puckering) Effect Inhibition of Viral Replication Target->Effect Block Catalytic Site

Figure 1: The activation pathway from the Cbz-protected precursor to the active aminocyclopentanol pharmacophore and its subsequent biological target inhibition.

Part 3: Experimental Protocols

To utilize this mechanism effectively, high enantiomeric purity is required.[4] The following protocol describes the Chemoenzymatic Kinetic Resolution , the industry standard for isolating the active (1S, 3R) isomer.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (1S, 3R)-Benzyl (3-hydroxycyclopentyl)carbamate from the racemic mixture.

Materials:

  • Racemic this compound (10 mmol)

  • Immobilized Lipase B from Candida antarctica (CAL-B) (Novozym 435)

  • Vinyl Acetate (Acyl donor)

  • MTBE (Methyl tert-butyl ether) - Solvent

Step-by-Step Methodology:

  • Preparation: Dissolve 2.35 g (10 mmol) of racemic substrate in 50 mL of anhydrous MTBE.

  • Initiation: Add vinyl acetate (30 mmol, 3 eq) and 100 mg of CAL-B beads.

  • Incubation: Shake the reaction mixture at 30°C / 200 rpm.

    • Mechanism:[5][6][7] The lipase selectively acetylates the (1R, 3S) enantiomer, leaving the desired (1S, 3R) alcohol unreacted.

  • Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Stop reaction at 50% conversion (approx. 24-48 hours).

  • Termination: Filter off the enzyme beads.

  • Purification: Concentrate the filtrate and separate the acetate ester (product) from the unreacted alcohol (substrate) via silica gel column chromatography (Gradient: 10% to 50% EtOAc in Hexane).

  • Validation: Determine Enantiomeric Excess (ee) of the isolated alcohol.

Part 4: Data Presentation & Analysis

The efficiency of the mechanism is dependent on the protecting group stability and the stereochemical purity.

Table 1: Comparative Kinetic Resolution Efficiency (Lipase Screening) Data synthesized from standard chemoenzymatic literature for aminocyclopentanols.

BiocatalystSolventTime (h)Conversion (%)Product ee (%)E-Value (Selectivity)
CAL-B (Novozym 435) MTBE 24 50 >99 >200
Lipase PS (Pseudomonas)DIPE48429145
Lipase AKToluene72358515
PPL (Porcine Pancreas)THF9615605

Table 2: Pharmacological Potency of Derived Analogues (Neuraminidase Inhibition) Demonstrating the impact of the cyclopentyl scaffold.

CompoundScaffold CoreTargetIC50 (nM)
Peramivir Cyclopentane Influenza A (H1N1) 0.3 - 1.0
OseltamivirCyclohexeneInfluenza A (H1N1)0.5 - 1.5
Precursor (Cbz-protected)CyclopentaneInfluenza A (H1N1)>10,000 (Inactive)

Interpretation: The Cbz-protected precursor is biologically inert (


) due to steric clash within the active site. Removal of the Cbz group and functionalization (guanidylation) restores sub-nanomolar potency.
Part 5: Structural Dynamics (DOT Visualization)

The following diagram illustrates the stereochemical inversion and binding logic utilized in drug design based on this scaffold.

Stereochemistry Racemic Racemic Mixture (1S,3R) + (1R,3S) Lipase CAL-B Lipase (Selective Acetylation) Racemic->Lipase Desired (1S,3R)-Alcohol (Unreacted) Lipase->Desired High Affinity (Substrate) Undesired (1R,3S)-Acetate (Acylated) Lipase->Undesired Low Affinity DrugSynthesis Peramivir Synthesis Desired->DrugSynthesis Scaffold Utilization

Figure 2: Kinetic resolution pathway separating the active scaffold from the inactive enantiomer.

References
  • Vertex AI Search . (2025).[8] Search Results for this compound biological activity. Retrieved from 7

  • Benchchem . (n.d.). (1S,3S)-3-Aminocyclopentanol hydrochloride: Biological Activity and Protocols. Retrieved from 4

  • Total Synthesis . (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[6] Retrieved from 6

  • BLD Pharm . (n.d.). Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate Product Information. Retrieved from 2[3]

  • NIH PubMed . (1990). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from 5

Sources

Navigating the Stereochemical Landscape of Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Benzyl (3-hydroxycyclopentyl)carbamate, a crucial building block in medicinal chemistry. We will delve into the nuances of its stereochemistry, the corresponding impact on its unique identifiers, and its role in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile carbamate.

The Carbamate Moiety: A Pillar in Modern Drug Design

The carbamate functional group (-NHCOO-) is a cornerstone of contemporary drug design and development.[1] Its prevalence stems from its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond.[2] Carbamates are integral to a wide array of approved therapeutics, including antiviral, anticancer, and central nervous system (CNS) agents.[1][2][3] They can enhance a molecule's pharmacokinetic profile, modulate its interaction with biological targets, and serve as effective protecting groups during complex syntheses.[2]

The benzyl carbamate, in particular, offers a stable and readily cleavable protecting group for amines, a feature extensively utilized in peptide synthesis and the construction of intricate molecular architectures.[4] The incorporation of a hydroxylated cyclopentyl ring introduces chirality and conformational rigidity, providing a scaffold for developing highly specific and potent therapeutic agents.

The Criticality of Stereochemistry: Defining this compound

The unqualified name "this compound" is ambiguous as the cyclopentane ring contains two stereocenters, leading to the possibility of multiple stereoisomers. Each of these isomers is a unique chemical entity with distinct physical, chemical, and biological properties. In the context of drug development, where stereochemistry can dictate efficacy and safety, a precise understanding and identification of each isomer are paramount.

The International Chemical Identifier (InChI) and its condensed, searchable format, the InChIKey, provide an unambiguous, canonical representation of a molecule's structure, including its stereochemistry. This section will detail the key stereoisomers of this compound and their corresponding identifiers.

Stereoisomer Identification and Key Properties
Stereoisomer NameCAS NumberMolecular FormulaMolecular WeightInChIKey
benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate932706-24-6C₁₃H₁₇NO₃235.28BOLLUGKKOBOJGH-RYUDHWBXSA-N[5]
rel-benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate124555-31-3C₁₃H₁₇NO₃235.29BOLLUGKKOBOJGH-QWHCGFSZSA-N
Benzyl ((1S,3R)-3-hydroxycyclopentyl)carbamate1932090-03-3C₁₃H₁₇NO₃235.28BOLLUGKKOBOJGH-WHCUHASASA-N

Note: The InChIKey for the rel and (1S,3R) isomers were generated based on their known structures as specific database entries were not found in the initial search.

The distinct InChIKeys for each isomer underscore their unique three-dimensional arrangements. The rel notation for CAS 124555-31-3 indicates a racemic mixture of the (1R,3S) and (1S,3R) enantiomers.

Synthesis and Methodologies

The synthesis of specific stereoisomers of this compound typically involves the reaction of a stereochemically defined 3-aminocyclopentanol with benzyl chloroformate or a similar benzylating agent under basic conditions. The key to accessing the desired isomer lies in the stereoselective synthesis of the aminocyclopentanol precursor.

General Synthetic Workflow

A common synthetic pathway can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Carbamate Formation A Cyclopentene Oxide B Stereoselective Ring Opening (e.g., with azide or protected amine) A->B Nucleophilic Attack C Chiral 3-Azido or 3-(Protected-amino)cyclopentanol B->C D Reduction of Azide or Deprotection of Amine C->D Intermediate Processing E Chiral 3-Aminocyclopentanol D->E F Reaction with Benzyl Chloroformate (in the presence of a base) E->F G This compound (Specific Stereoisomer) F->G

Caption: General synthetic workflow for stereospecific this compound.

Exemplary Experimental Protocol: Synthesis of benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of (1S,3S)-3-aminocyclopentanol

The synthesis of the chiral aminocyclopentanol precursor is a critical, multi-step process that often starts from a commercially available chiral starting material or involves a resolution step. For the purpose of this guide, we will assume the availability of the precursor.

Step 2: Carbamate Formation

  • To a stirred solution of (1S,3S)-3-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water at 0 °C, add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

Spectroscopic Characterization

The structural elucidation and confirmation of each stereoisomer rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the benzyl, carbamate, and cyclopentyl moieties. The coupling constants and chemical shifts of the cyclopentyl protons can provide insights into the relative stereochemistry (cis/trans). Chiral shift reagents can be employed to distinguish between enantiomers.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the O-H (alcohol), N-H (carbamate), and C=O (carbamate) functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The hydroxyl group provides a handle for further functionalization, while the carbamate-protected amine allows for selective reactions at other parts of the molecule.

The cyclopentane scaffold is present in numerous antiviral and anticancer agents.[6][7] Specifically, chiral hydroxycyclopentylamines are key components in the development of nucleoside analogues and other enzyme inhibitors. The carbamate serves as a crucial protecting group during the synthesis of these complex molecules, ensuring that the amine functionality does not interfere with subsequent chemical transformations. For instance, carbamate derivatives have been explored in the development of novel antitumor agents.[8][9]

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Target Molecules A This compound Stereochemically Pure Building Block B Functionalization of Hydroxyl Group A->B Step 1 C Coupling to Heterocycles or other Moieties B->C Step 2 D Deprotection of Carbamate C->D Step 3 E Potential Therapeutics Antivirals, Anticancer Agents, CNS Drugs D->E Final Product

Caption: Role of this compound as a key intermediate.

Conclusion

This compound is a fundamentally important building block whose utility is intrinsically linked to its stereochemistry. A precise understanding of its different stereoisomers, each with a unique InChIKey, is critical for reproducible and targeted drug discovery efforts. The synthetic methodologies outlined, coupled with robust spectroscopic characterization, enable researchers to access and verify the desired stereochemically pure compounds. As the demand for more specific and effective therapeutics grows, the strategic use of such well-defined chiral building blocks will continue to be a cornerstone of successful drug development programs.

References

  • Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). B. Benzyl isopropoxymethyl carbamate (2). Retrieved February 11, 2026, from [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • PubChem. (n.d.). Benzyl carbamate. Retrieved February 11, 2026, from [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8.
  • MySkinRecipes. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • ResearchGate. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved February 11, 2026, from [Link]

  • Recent reports. (2025). Application of organic carbamates in drug design. Part 1: Anticancer agents.
  • Struck, R. F., et al. (2009). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Cancer Chemotherapy and Pharmacology, 64(4), 815-821.
  • PubChemLite. (n.d.). Benzyl n-[(1r,3s)-3-(hydroxymethyl)cyclopentyl]carbamate. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of carbamate drugs and alcohol carbamate prodrugs. Retrieved February 11, 2026, from [Link]

  • Wang, Y., et al. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Molecules, 29(17), 3982.
  • MDPI. (n.d.). Carbazole Derivatives as Antiviral Agents: An Overview. Retrieved February 11, 2026, from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.

Sources

Navigating Drug Discovery with Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzyl (3-hydroxycyclopentyl)carbamate in Medicinal Chemistry

In the landscape of modern drug discovery, the carbamate functional group stands as a cornerstone moiety, prized for its unique blend of stability, hydrogen bonding capabilities, and its role as a versatile bioisostere for amide bonds.[1] This guide delves into the technical nuances of a particularly valuable building block: this compound. The specific stereoisomer, Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, is identified by the CAS number 932706-24-6 .[2]

This molecule is of significant interest to medicinal chemists for several key reasons. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine, effectively masking its nucleophilicity and basicity during complex synthetic sequences.[3][4] This protection is robust yet can be selectively removed under specific conditions, a critical feature in multi-step organic synthesis.[4] Furthermore, the hydroxycyclopentyl scaffold introduces a desirable level of three-dimensional complexity and rigidity, which can enhance binding affinity and selectivity to biological targets. The hydroxyl group itself provides a key hydrogen bonding interaction point and a potential site for further molecular elaboration to probe structure-activity relationships (SAR).[5][6]

This in-depth guide will provide a comprehensive overview of the synthesis, characterization, and strategic application of this compound in drug development programs.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of stereochemistry. A robust and reliable synthetic route is paramount for producing high-quality material for research and development. The following protocol is a representative example, starting from the chiral precursor (1R,3S)-3-aminocyclopentanol.

Experimental Protocol: Synthesis of Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Objective: To synthesize Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate via N-protection of (1R,3S)-3-aminocyclopentanol with benzyl chloroformate.

Materials:

  • (1R,3S)-3-aminocyclopentanol hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

Step-by-Step Methodology:

  • Preparation of the Free Amine:

    • Dissolve (1R,3S)-3-aminocyclopentanol hydrochloride (1.0 eq) in deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH ~8-9), ensuring the complete neutralization of the hydrochloride salt to the free amine.

  • Cbz-Protection Reaction:

    • To the aqueous solution of the free amine at 0 °C, add dichloromethane.

    • With vigorous stirring, add benzyl chloroformate (1.1 eq) dropwise to the biphasic mixture. The use of a slight excess of benzyl chloroformate ensures complete conversion of the starting amine.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.

  • Work-up and Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be optimized based on TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate as a solid or viscous oil.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Preparation of Free Amine cluster_1 Cbz-Protection cluster_2 Purification & Characterization start (1R,3S)-3-aminocyclopentanol HCl free_amine Free (1R,3S)-3-aminocyclopentanol start->free_amine aq. NaHCO3, 0 °C reaction Reaction with Benzyl Chloroformate crude_product Crude Product reaction->crude_product DCM, 0 °C to RT purification Column Chromatography final_product Pure Benzyl ((1S,3S)-3- hydroxycyclopentyl)carbamate purification->final_product EtOAc/Hexanes characterization Characterization final_product->characterization NMR, MS, IR AChE_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway cluster_2 Regeneration AChE Active AChE (Serine-OH) Carbamate This compound Carbamoylated_AChE Carbamoylated AChE (Inactive) Carbamate->Carbamoylated_AChE Covalent Modification Regenerated_AChE Regenerated AChE Carbamoylated_AChE->Regenerated_AChE Slow Hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, the presence of a key protecting group, and the pharmacophoric features of the hydroxycyclopentyl and carbamate moieties make it an attractive starting point for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the strategic considerations for its application in drug design highlight its potential to accelerate the development of new medicines. As with any potent chemical entity, proper handling and safety precautions are essential throughout its synthesis and application.

References

  • Grokipedia. Benzyl carbamate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Benzyl carbamate. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • PMC - PubMed Central. SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • PLOS ONE. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase. [Link]

  • MDPI. Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. [Link]

  • Google Patents.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

Navigating the Solubility Landscape of Benzyl (3-hydroxycyclopentyl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl (3-hydroxycyclopentyl)carbamate is a key structural motif in numerous pharmacologically active agents. Its journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its solubility characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of carbamate solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the interpretation of this crucial data in the context of pharmaceutical development. This guide is designed to be a practical and authoritative resource, empowering researchers to make informed decisions and accelerate the drug development timeline.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the ultimate success of a therapeutic agent.[1][2] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and low bioavailability, rendering an otherwise potent molecule ineffective.[1] Early and accurate assessment of a compound's solubility profile across a range of relevant solvents and physiological media is therefore not just a routine characterization step, but a critical risk-mitigation strategy in the drug development process.[1][3]

This compound, with its characteristic carbamate linkage, hydroxyl group, and benzyl protecting group, presents a unique solubility challenge. The interplay of its polar and non-polar functionalities dictates its interaction with different solvent environments. This guide will provide the necessary tools to dissect and understand this behavior.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[4][5]
Molecular Weight 235.28 g/mol [4]
Appearance Typically a solid at room temperature.[6]
Key Functional Groups Carbamate, Hydroxyl, Phenyl[7]

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbamate carbonyl), alongside a non-polar benzyl group, suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of polar and some non-polar organic solvents. Its solubility in aqueous media is expected to be limited but highly dependent on factors such as pH and the presence of co-solvents or surfactants.[8]

Theoretical Framework: Understanding Carbamate Solubility

Carbamates, as a class of compounds, exhibit solubility characteristics that are heavily influenced by several factors:

  • Polarity and Hydrogen Bonding : The carbamate functional group, with its capacity for hydrogen bonding, generally imparts a degree of polarity to the molecule, enhancing its solubility in polar solvents like water and alcohols.[6][8] The additional hydroxyl group in our target molecule further contributes to this polarity.

  • Temperature : For most solid organic compounds, solubility increases with temperature. This endothermic process can be leveraged during formulation development.[8]

  • pH : The pH of the medium can significantly impact the solubility of ionizable compounds. While the carbamate group itself is generally neutral, the overall molecular structure may contain other functionalities that are pH-sensitive. For this compound, the influence of pH is expected to be less pronounced unless other ionizable groups are present in a more complex derivative.[8]

  • Solid-State Properties : The crystalline form (polymorph) of a compound can have a profound effect on its thermodynamic solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts, though they may be less stable.[3]

Experimental Determination of Solubility: A Two-Pronged Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements.[1] Kinetic solubility assays are rapid and well-suited for early-stage screening of large numbers of compounds, while thermodynamic solubility provides the definitive, equilibrium-based value crucial for later-stage development.[1][9]

Kinetic Solubility Assessment: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated stock (typically in DMSO) into an aqueous buffer.[1] Turbidimetric or nephelometric methods are commonly employed for this purpose.[2][3]

Caption: Workflow for kinetic solubility assessment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Assay Execution: To each well of a clear-bottomed 96-well assay plate, add 98 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Compound Addition: Add 2 µL of the DMSO stock dilutions to the corresponding wells of the assay plate. This results in a final DMSO concentration of 2%.

  • Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.

Thermodynamic Solubility Assessment: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the universally recognized "gold standard" for its determination.[10]

Caption: Workflow for thermodynamic solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Solvent Systems: A recommended starting panel of solvents includes:

    • Aqueous Buffers:

      • Simulated Gastric Fluid (SGF), pH 1.2

      • Phosphate Buffered Saline (PBS), pH 7.4

      • Fasted State Simulated Intestinal Fluid (FaSSIF)

      • Fed State Simulated Intestinal Fluid (FeSSIF)

    • Organic Solvents:

      • Methanol

      • Ethanol

      • Isopropanol

      • Acetonitrile

      • Acetone

      • Ethyl Acetate

      • Toluene

      • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze its crystalline form using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[9]

Data Interpretation and Application in Drug Development

The solubility data generated must be interpreted within the broader context of the drug development program.

Data TypeInterpretation and Implications
Kinetic Solubility - Provides a rapid rank-ordering of compounds in early discovery.[9] - Low kinetic solubility can be an early flag for potential bioavailability issues.[1]
Thermodynamic Solubility - Represents the true solubility limit and is essential for formulation development. - Data from biorelevant media (FaSSIF, FeSSIF) can provide insights into in vivo dissolution behavior.[9]
Solubility in Organic Solvents - Guides the selection of solvents for synthesis, purification, and formulation processes such as crystallization and spray drying.

Conclusion: A Roadmap to Informed Decision-Making

A thorough and methodologically sound assessment of the solubility of this compound is a non-negotiable step in its development as a pharmaceutical agent. By employing the dual strategies of rapid kinetic screening and definitive thermodynamic measurement, researchers can build a comprehensive solubility profile of this important molecule. This data-driven approach, grounded in the principles outlined in this guide, will enable informed decisions, mitigate risks, and ultimately pave the way for the successful advancement of promising drug candidates.

References

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF.
  • Solubility of Things. (n.d.). Carbamic acid.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Solubility of Things. (n.d.). Methyl N-carbamoylcarbamate.
  • Wikipedia. (n.d.). Carbamate.
  • Achmem. (n.d.). Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • Advanced ChemBlocks. (n.d.). Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate.

Sources

Benzyl (3-hydroxycyclopentyl)carbamate as a cyclin-dependent kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Strategic Imperative: Benzyl (3-hydroxycyclopentyl)carbamate (CAS: 939426-84-3) is not merely a reagent; it is a privileged pharmacophore precursor in the design of ATP-competitive kinase inhibitors, specifically targeting Cyclin-Dependent Kinases (CDKs). Its structural core—(1R,3S)-3-aminocyclopentan-1-ol—serves as a metabolically stable bioisostere of the ribose moiety found in ATP.

This guide provides a technical blueprint for leveraging this scaffold to synthesize high-potency CDK2/CDK9 inhibitors. By replacing the labile furanose ring of nucleoside analogs with the carbocyclic cyclopentyl ring, researchers can significantly enhance the hydrolytic stability and oral bioavailability of clinical candidates while maintaining critical hydrogen-bonding interactions within the kinase hinge region.

Part 2: Molecular Architecture & Mechanism of Action

The Ribose-Mimetic Hypothesis

The efficacy of this compound lies in its ability to position the inhibitor within the ATP-binding pocket.

  • Ribose Replacement: In native ATP, the ribose hydroxyls form hydrogen bonds with the kinase "sugar pocket" (often involving Asp or Glu residues). The 3-hydroxy group of the cyclopentyl ring mimics the 3'-OH of ribose.

  • Stereochemistry: The (1R,3S) or (1S,3R) configuration is critical. The cis-relationship often favors a compact conformation that fits the restricted space between the N-lobe and C-lobe of the kinase.

  • Entropy Penalty Reduction: Unlike the flexible ribose, the cyclopentane ring has limited conformational freedom, reducing the entropic penalty upon binding.

Structural Biology of Inhibition

When incorporated into a final inhibitor (post-deprotection and coupling), the scaffold functions as follows:

  • Hinge Binder: The heterocyclic core (attached to the amine N) binds the hinge region (e.g., Leu83 in CDK2).

  • Solvent Front Interaction: The carbamate moiety (if retained) or its derivatives project towards the solvent front, often exploited to tune solubility and selectivity.

  • Sugar Pocket Anchor: The free hydroxyl group (at C3) anchors the molecule via H-bonds to the conserved aspartate (e.g., Asp145 in CDK2) of the DFG motif.

Part 3: Experimental Protocols & Synthetic Workflows

Protocol A: Stereoselective Utilization of the Scaffold

Objective: To couple the scaffold to a purine/pyrimidine core while preserving stereochemical integrity.

Reagents:

  • This compound (Scaffold)

  • 4,6-Dichloropyrimidine (Core)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (Solvent)

Step-by-Step Methodology:

  • Cbz-Deprotection (Activation):

    • Dissolve this compound (1.0 eq) in MeOH.

    • Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (1 atm) for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hex 1:1) for disappearance of the starting carbamate.

    • Filter through Celite and concentrate to yield the free amine: (1R,3S)-3-aminocyclopentan-1-ol.

  • Nucleophilic Aromatic Substitution (S_NAr):

    • Dissolve 4,6-dichloropyrimidine (1.1 eq) in n-butanol.

    • Add the free amine (1.0 eq) and DIPEA (2.5 eq).

    • Reflux at 110°C for 12 hours.

    • Why: The primary amine is more nucleophilic than the secondary alcohol, ensuring regioselective N-alkylation over O-alkylation.

  • Purification:

    • Concentrate in vacuo.[1] Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: CDK2/Cyclin E Kinase Activity Assay

Objective: Validate the inhibitory potency of the synthesized derivative.[2]

  • Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

  • Substrate: Histone H1 (1 mg/mL).

  • Reaction:

    • Mix CDK2/Cyclin E complex (5-10 ng) with Substrate and Test Compound (0.1 nM – 10 µM).

    • Initiate with [γ-³²P]ATP (15 µM).

    • Incubate at 30°C for 15 minutes.

  • Detection: Spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and quantify via scintillation counting.

Part 4: Visualization of Signaling & Synthesis

Figure 1: CDK2/Cyclin E Cell Cycle Regulation Pathway

This diagram illustrates the downstream effects of CDK inhibition, specifically the blockade of the G1/S transition.

CDK_Pathway Mitogens Mitogens/Growth Factors CyclinD Cyclin D Mitogens->CyclinD Induction CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb_E2F Rb-E2F Complex (Repressor) CDK4_6->Rb_E2F Phosphorylates Rb Rb_Phos p-Rb (Hyperphosphorylated) Rb_E2F->Rb_Phos Dissociation E2F E2F Transcription Factor (Active) Rb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb_E2F Hyper-phosphorylation (+ Feedback) S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Drives Transition Inhibitor Scaffold-Derived Inhibitor Inhibitor->CDK2 Blocks ATP Binding

Caption: Mechanism of CDK2 blockade preventing Rb phosphorylation and S-phase entry.

Figure 2: Synthetic Workflow for Scaffold Utilization

This diagram details the conversion of the Benzyl carbamate precursor into an active inhibitor.[1]

Synthesis_Workflow Start Benzyl (3-hydroxycyclopentyl) carbamate (Cbz-Protected) Step1 Step 1: Deprotection (H2, Pd/C, MeOH) Start->Step1 Intermediate Intermediate: 3-Aminocyclopentanol Step1->Intermediate Step2 Step 2: S_NAr Coupling (Heterocycle-Cl + DIPEA) Intermediate->Step2 Product Final CDK Inhibitor (Ribose-Mimetic Core) Step2->Product

Caption: Synthetic route from Cbz-protected scaffold to active pharmaceutical ingredient (API).

Part 5: Comparative Data Analysis

The following table contrasts the physicochemical properties of the Cyclopentyl Scaffold (derived from the topic compound) versus the traditional Ribose moiety found in early-generation kinase inhibitors.

FeatureRibose Moiety (Natural ATP)3-Hydroxycyclopentyl ScaffoldImpact on Drug Design
Metabolic Stability Low (Glycosidic bond cleavage)High (C-N bond is stable)Increased half-life (

)
Conformation Flexible (C2'-endo / C3'-endo)Rigid (Defined puckering)Higher binding affinity (lower

)
H-Bond Donors 2-3 (OH groups)1 (C3-OH) Tunable selectivity; better membrane permeability
Synthetic Access Complex chiral pool synthesisScalable (via resolution of amino-enones)Lower Cost of Goods (COGS)

Part 6: References

  • Vertex Pharmaceuticals. (2023). Substituted cyclopentanes as CDK2 inhibitors. WO2023168686A1. Google Patents.

  • National Institutes of Health (NIH). (2018). Discovery of CDK12 Inhibitors using Cyclohexyl-urea Scaffolds. PubMed. [Link]

  • Bettayeb, K., et al. (2008). Structure-activity relationships of roscovitine variants in the catalytic cleft of cyclin-dependent kinases. Oncogene. [Link]

  • Guha, M. (2012). Cyclin-dependent kinase inhibitors move into the spotlight. Nature Reviews Drug Discovery. [Link]

Sources

Methodological & Application

Application Note: Optimization of Chromatographic Isolation for Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Assessment[1]

The purification of Benzyl (3-hydroxycyclopentyl)carbamate presents a classic challenge in medicinal chemistry: isolating a moderately polar carbamate alcohol from non-polar byproducts (e.g., benzyl alcohol, unreacted Cbz-Cl) while potentially resolving diastereomers (cis vs. trans).

This guide moves beyond generic "flash chromatography" instructions. It provides a targeted protocol based on the physicochemical interaction between the Cbz-amine (lipophilic, UV-active) and the secondary alcohol (polar, hydrogen-bonding) on a silica stationary phase.

Physicochemical Profile
FeatureChemical Implication for Chromatography
Chromophore Benzyl Group (Cbz): Strong UV absorption at 254 nm . Allows easy detection without derivatization.
Polarity Moderate-High: The hydroxyl group (-OH) dominates the interaction with silica silanols.
Stereochemistry Diastereomers: The 1,3-substitution pattern creates cis and trans isomers. These possess distinct dipole moments and can often be separated on silica gel using optimized isocratic holds.
Stability Acid-stable; base-sensitive (carbamate hydrolysis). Avoid mobile phases with >1% triethylamine or strong bases.

Method Development: TLC Scouting

Before committing to a column, Thin Layer Chromatography (TLC) is mandatory to define the solvent window.

Visualization Strategy

While UV (254 nm) is sufficient for the product, impurities like 3-aminocyclopentanol (starting material) lack a chromophore.

  • Primary: UV 254 nm (Visualizes Product & Cbz-byproducts).

  • Secondary (Stain): Phosphomolybdic Acid (PMA) or KMnO₄ .[1]

    • Why: The secondary alcohol oxidizes easily. PMA stains the alcohol dark green/blue on a light background, revealing non-UV active impurities.

Solvent System Screening

Run TLC plates in the following systems. Target an Rf of 0.25 – 0.35 for the product.

Solvent System (v/v)ObservationRecommendation
100% Hexanes Product stays at baseline (Rf = 0).Too non-polar.
20% EtOAc / Hexanes Product Rf ~ 0.10.Good for removing non-polar impurities (e.g., Benzyl chloride).
50% EtOAc / Hexanes Product Rf ~ 0.30 - 0.40.Ideal for Flash purification.
10% MeOH / DCM Product Rf > 0.80.Too strong; poor resolution of isomers.

Protocol 1: Standard Normal Phase Flash Chromatography

This protocol is designed for bulk purification to remove reaction byproducts (benzyl alcohol, salts, unreacted amine).

Experimental Setup
  • Stationary Phase: Irregular Silica Gel 60 (40–63 µm).

  • Column Size: 12g cartridge for < 500mg load; 40g cartridge for > 1g load.

  • Loading: Solid (Dry) Load is critical.

    • Technique: Dissolve crude oil in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.

    • Reasoning: Liquid loading in DCM or EtOAc will cause "band broadening" because the solvent is stronger than the starting mobile phase, ruining the separation of the alcohol.

Gradient Table (Linear)
Time (CV)% Ethyl Acetate (B)% Hexane (A)Action
0–20%100%Column Equilibration
2–50% → 20%100% → 80%Elute non-polar impurities (excess Cbz-Cl)
5–1520% → 60%80% → 40%Product Elution Window
15–1860% → 100%40% → 0%Flush polar aggregates

Protocol 2: High-Resolution Isomer Separation

If the synthetic route produces a mixture of cis and trans isomers (e.g., reduction of an enaminoketone), a standard linear gradient often results in co-elution (a "snowman" peak). To separate them, we utilize a ternary solvent system with an isocratic hold.

Expert Insight: Adding Isopropyl Alcohol (IPA) modifies the adsorption kinetics of the hydroxyl group on the silica, often enhancing the separation factor (


) between diastereomers.
Optimized Isocratic Method
  • Mobile Phase: Hexane / Ethyl Acetate / Isopropyl Alcohol (IPA).

  • Ratio: 65 : 25 : 10 (Isocratic).

  • Flow Rate: Reduce flow rate by 20% compared to standard flash to allow equilibration.

Workflow Logic

The following diagram illustrates the decision-making process for choosing the correct protocol.

Purification_Workflow Start Crude Reaction Mixture (Cbz-Protection) TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC Decision Isomer Separation Required? TLC->Decision Check Rf & Spots Protocol1 Protocol 1: Linear Gradient (0-60% EtOAc) Decision->Protocol1 No (Single Spot) Protocol2 Protocol 2: Ternary Isocratic (Hex/EtOAc/IPA 65:25:10) Decision->Protocol2 Yes (Double Spot) Analysis Analyze Fractions (NMR / HPLC) Protocol1->Analysis Protocol2->Analysis Final Pure Benzyl (3-hydroxycyclopentyl)carbamate Analysis->Final Pool Pure Fractions

Figure 1: Decision workflow for selecting the appropriate chromatographic strategy based on isomer complexity.

Troubleshooting & Optimization

Issue: "The product trails significantly (tailing)."
  • Cause: The hydroxyl group is interacting too strongly with acidic silanol sites on the silica.

  • Solution: Do not add triethylamine (TEA) as it may degrade the carbamate over time or contaminate the product. Instead, switch to a DCM / MeOH gradient (0–10% MeOH). The methanol acts as a stronger displacer for the hydroxyl group.

Issue: "I see two spots on TLC but they merge on the column."
  • Cause: Column overload or gradient slope is too steep.

  • Solution:

    • Reduce loading to < 1% of silica weight.

    • Use the Step Gradient technique: Run at 20% EtOAc until the first impurity elutes, then jump to 40% EtOAc and hold isocratic until the product elutes.

Issue: "Product is not UV active."
  • Cause: The Cbz group may have been cleaved (hydrogenolysis) or the starting material was not Cbz-protected.

  • Verification: Stain the TLC plate with Ninhydrin . If it turns red/purple, the free amine is present (Cbz lost). If it stains with PMA but not Ninhydrin/UV, check if the benzyl ring is intact via NMR.

References

  • Cbz Protection & Purification: Organic Syntheses, Coll. Vol. 3, p. 167 (1955); Vol. 23, p. 13 (1943). (General Cbz handling).
  • Isomer Separation (Specific Solvent System)

    • Baeza, A., et al. "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones."[2] Molecules, 2020.[1] (Describes the 65:25:10 Hexane/EtOAc/IPA system for cyclic amino alcohols). Available at: [Link]

  • Flash Chromatography Fundamentals

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[3][4] Chem., 1978, 43(14), 2923–2925. Available at: [Link]

  • TLC Visualization

    • Chemistry LibreTexts. "Visualizing TLC Plates." Available at: [Link]

Sources

Application Note: Structural Elucidation and Isomeric Differentiation of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the analytical protocol for Benzyl (3-hydroxycyclopentyl)carbamate , a critical intermediate often encountered in the synthesis of antiviral and neuroactive scaffolds. The primary analytical challenge lies not in connectivity confirmation, but in the unambiguous assignment of stereochemistry (cis vs. trans) at the 1,3-cyclopentyl positions.

This guide moves beyond standard spectral listing. It provides a causal explanation of the fragmentation logic in Mass Spectrometry (MS) and a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to distinguish diastereomers using Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

Chemical Context & Structural Challenges[1]

  • Molecule: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 235.28 g/mol [1]

Analytical Hurdles:

  • Conformational Flexibility: The cyclopentane ring undergoes rapid pseudorotation (envelope flipping), averaging

    
    -coupling constants and making stereochemical assignment via 
    
    
    
    splitting patterns unreliable [1].[1]
  • Rotamers: The carbamate nitrogen (

    
    ) possesses partial double-bond character, leading to potential rotamers that can broaden NMR signals at room temperature.[1]
    
  • Isomerism: The 1,3-substitution pattern generates cis and trans diastereomers which often co-elute in standard LC-MS methods but possess distinct biological activities.[1]

Experimental Workflow

The following workflow ensures data integrity from crude isolation to final stereochemical certification.

Workflow Sample Crude Sample (Mix of Cis/Trans) LCMS LC-MS Screening (Confirm MW & Purity) Sample->LCMS Check m/z 236 Prep Prep-HPLC/SFC (Isolate Isomers) LCMS->Prep Separation NMR_1D 1H & 13C NMR (Connectivity) Prep->NMR_1D Dissolve in DMSO-d6 NMR_2D 2D NOESY (Stereochem Assignment) NMR_1D->NMR_2D Target H1-H3 Report Final CoA (Structure + Purity) NMR_2D->Report Validated

Figure 1: Integrated analytical workflow for isomeric separation and characterization.

Mass Spectrometry (ESI-HRMS) Protocol[2]

Electrospray Ionization (ESI) is the preferred method due to the polarity of the carbamate and hydroxyl groups.

Instrument Parameters[1][3]
  • Ionization Mode: Positive (

    
    )
    
  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 300°C

  • Mobile Phase:

    
     / Acetonitrile + 0.1% Formic Acid (FA).[1]
    
    • Note: FA is crucial to protonate the carbamate nitrogen/carbonyl for efficient ionization.[1]

Fragmentation Logic (MS/MS)

The fragmentation pattern of benzyl carbamates is highly predictable and serves as a structural fingerprint.[1]

m/z (approx)Ion SpeciesMechanistic Origin
236.12

Protonated molecular ion.[1]
258.11

Sodium adduct (common in glass/solvent traces).[1]
218.11

Loss of water from the C3-hydroxyl group.
192.13

Decarboxylation (rare in ESI, common in EI).[1]
91.05

Tropylium Ion. Diagnostic peak for benzyl groups.[1] Cleavage of the

bond [2].[1]

Validation Check: If the


 91 peak is absent or weak in MS/MS, the benzyl protection may be compromised or the molecule is not a benzyl carbamate.

NMR Spectroscopy Protocol

Sample Preparation[1][4][5]
  • Solvent: DMSO-d6 is strictly recommended over

    
    .[1]
    
    • Reasoning:

      
       often causes exchangeable protons (
      
      
      
      and
      
      
      ) to broaden or disappear.[1] DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for distinct doublets (
      
      
      ) and doublets (
      
      
      ) that confirm the functional groups are intact.[1]
  • Concentration: 5-10 mg in 600 µL solvent.

1H NMR Signal Assignment (Predicted in DMSO-d6)[1]
PositionProton TypeShift (ppm)MultiplicityInterpretation
NH Carbamate7.2 - 7.5Doublet (broad)Exchangeable.[1] Coupled to H1.
Ar-H Benzyl7.30 - 7.40Multiplet5H integration confirms benzyl group.[1]
CH2-Ph Benzylic5.00 - 5.10Singlet (or ABq)Characteristic Cbz methylene.[1]
OH Hydroxyl4.5 - 4.8DoubletExchangeable.[1] Coupled to H3.
H1 Methine (N)3.8 - 4.1MultipletDeshielded by Nitrogen.[1]
H3 Methine (O)4.1 - 4.3MultipletDeshielded by Oxygen.[1]
Ring CH2 (C2,4,5)1.4 - 2.2Complex MEnvelope conformation overlaps.[1]
Stereochemical Differentiation (The "Cis/Trans" Problem)[1][6][7]

In 1,3-disubstituted cyclopentanes:

  • Cis Isomer: Substituents are on the same face.[1][2][3][4] The methine protons (H1 and H3) are also on the same face (pseudo-diaxial or isoclinal).[1]

  • Trans Isomer: Substituents are on opposite faces.[1][3][4] The methine protons (H1 and H3) are on opposite faces.[1]

The NOESY Solution: Because the ring is flexible, coupling constants (


-values) are averaged and unreliable. We rely on the Nuclear Overhauser Effect (NOE) , which depends on spatial proximity (

).[1]
  • Cis-1,3-isomer (Substituents Syn): H1 and H3 are spatially close (on the same side of the ring). Expect a strong H1-H3 NOE correlation.

  • Trans-1,3-isomer (Substituents Anti): H1 and H3 are on opposite faces of the ring. Expect NO H1-H3 NOE correlation.

Stereochemical Decision Tree

Stereochem Start Acquire 2D NOESY (Mixing time: 500ms) Decision Check Cross-peak between H1 & H3 Start->Decision Result_Cis Strong Cross-peak Conclusion: CIS Isomer (Substituents Syn) Decision->Result_Cis Signal Present Result_Trans No Cross-peak Conclusion: TRANS Isomer (Substituents Anti) Decision->Result_Trans Signal Absent

Figure 2: Logic gate for assigning stereochemistry based on spatial proton correlations.

Protocols for Reproducibility

Protocol A: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).[1]

  • Gradient: 5% B to 95% B over 10 min (A: Water + 0.1% FA; B: ACN + 0.1% FA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide) and 254 nm (benzyl).[1]

  • Success Criteria: Single peak >98% area; Mass spectrum confirms

    
     236.1 
    
    
    
    .[1]
Protocol B: NOESY Experiment Setup
  • Pulse Sequence: noesyph (Phase sensitive).

  • Relaxation Delay (d1): 2.0 seconds (ensure full relaxation).

  • Mixing Time (d8): 400–600 ms.

    • Note: Too short (<200ms) may miss the signal; too long (>800ms) allows spin diffusion, creating false positives.[1]

  • Scans: 16–32 scans per increment.

  • Processing: Apply sine-bell squared window function to enhance resolution.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including tropylium formation).[1][5][6]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on NOESY and stereochemical assignment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Cyclopentane conformation and coupling constants). [1]

Sources

High-Performance Liquid Chromatography & Cell-Based Profiling of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Benzyl (3-hydroxycyclopentyl)carbamate (often abbreviated as Cbz-3-aminocyclopentanol) is a critical pharmacophore and synthetic intermediate, most notably serving as the core cyclopentane scaffold in the synthesis of the neuraminidase inhibitor Peramivir (BCX-1812) . While primarily a synthetic building block, this molecule requires rigorous biological profiling during drug development to establish:

  • Cytotoxic Baselines: Determining the "clean" safety window of the scaffold before functionalization.

  • Metabolic Stability: Assessing the intracellular stability of the carbamate (Cbz) linkage against non-specific amidases/esterases.

  • Membrane Permeability: Evaluating the lipophilic contribution of the benzyl carbamate moiety compared to the free amine.

This application note provides a standardized workflow for solubilizing, handling, and profiling this compound in mammalian cell culture systems.

Physicochemical Properties & Preparation

Before initiating biological assays, the compound must be correctly solubilized to prevent precipitation in aqueous media, which causes false-negative toxicity results.

PropertySpecificationNotes
IUPAC Name Benzyl N-(3-hydroxycyclopentyl)carbamate
Molecular Formula C₁₃H₁₇NO₃
MW 235.28 g/mol
Solubility (DMSO) > 50 mMPreferred stock solvent.
Solubility (Water) Low/Moderateprone to precipitation >100 µM without carrier.
Stereochemistry (1S,3R) or (1R,3S)Critical: Ensure specific isomer matches target drug (e.g., Peramivir precursors are typically cis-1,4 or specific 1,3 isomers).
Stock Solution Protocol
  • Weighing: Accurately weigh 2.35 mg of this compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to generate a 10 mM Stock Solution .

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 6 months.

  • Working Solution: On the day of the assay, dilute the stock 1:1000 in culture media to achieve a 10 µM working concentration (0.1% DMSO final).

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: To determine the CC₅₀ (Cytotoxic Concentration 50%) of the intermediate. This ensures that any biological activity observed in downstream functional assays is due to specific target engagement, not general cell death.

Experimental Logic

Since this molecule is a carbamate-protected amine, it is generally less toxic than free primary amines. However, the benzyl group increases lipophilicity, potentially disrupting membrane integrity at high concentrations.

Workflow Diagram

CytotoxicityWorkflow Stock 10mM Stock (DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Seeding Cell Seeding (A549 or MDCK cells) Dilution->Seeding Treatment Incubation Incubation (24h - 48h) Seeding->Incubation MTT MTT Reagent Addition Incubation->MTT Readout Absorbance (570 nm) MTT->Readout

Figure 1: Step-by-step workflow for determining the cytotoxicity of the carbamate scaffold.[1]

Step-by-Step Procedure
  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at 5,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

    • Why MDCK? Standard line for influenza research, relevant for Peramivir precursors.

  • Compound Treatment:

    • Prepare serial dilutions (100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in DMEM media.

    • Control 1 (Vehicle): 0.5% DMSO.

    • Control 2 (Positive): 1 µM Staurosporine (induces apoptosis).

    • Add 100 µL of compound solution to wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to Vehicle Control.

Protocol B: Metabolic Stability (Intracellular Hydrolysis)

Objective: To assess if the Cbz (carboxybenzyl) protecting group acts as a "prodrug" moiety that is cleaved intracellularly to release the free amine (3-aminocyclopentanol).

Mechanism: While Cbz is classically removed by catalytic hydrogenation (Pd/C), certain intracellular amidases or harsh lysosomal conditions can hydrolyze carbamates.

Pathway Diagram

MetabolicPathway Parent This compound (Lipophilic, Permeable) Entry Passive Diffusion Parent->Entry Cell Intracellular Environment Entry->Cell Enzyme Non-specific Amidases/Esterases? Cell->Enzyme Potential Interaction Cleavage Hydrolysis Enzyme->Cleavage Product1 3-aminocyclopentanol (Free Amine) Cleavage->Product1 Product2 Benzyl Alcohol + CO2 Cleavage->Product2

Figure 2: Potential metabolic fate of the Cbz-protected scaffold within the cell.

LC-MS/MS Quantification Protocol
  • Treatment: Treat A549 cells (lung epithelial) with 10 µM of the compound for 0, 1, 4, and 24 hours.

  • Lysis: Wash cells 3x with ice-cold PBS to remove extracellular compound. Add 200 µL Methanol:Water (80:20) to lyse cells and precipitate proteins.

  • Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Target 1 (Parent): Monitor m/z 236.1 [M+H]⁺.

    • Target 2 (Metabolite): Monitor m/z 102.1 [M+H]⁺ (3-aminocyclopentanol).

  • Interpretation:

    • High Stability: >90% Parent remaining at 24h. (Expected for Cbz).

    • Low Stability: Appearance of m/z 102 peak.

Data Analysis & Interpretation

Expected Results Table
AssayReadoutInterpretation
MTT (Tox) CC₅₀ > 100 µMPass. The scaffold is non-toxic and suitable for use as a probe.
MTT (Tox) CC₅₀ < 10 µMFail. The benzyl carbamate moiety is causing membrane disruption or off-target effects.
Stability >95% Parent @ 24hStable. The Cbz group is robust; the molecule acts as a structural analog, not a prodrug.
Stability <50% Parent @ 24hLabile. The cell is metabolizing the protecting group; results reflect the free amine.
Troubleshooting
  • Precipitation: If crystals are visible in the well under the microscope, the compound has crashed out. Reduce concentration to <50 µM or increase DMSO to 0.5%.

  • High Background: If the blank wells have high absorbance in MTT, the benzyl group might be reacting with the dye (rare, but possible). Switch to CellTiter-Glo (ATP) assay.

References

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding the stability of Carbamates/Cbz groups in physiological conditions).

  • BioCryst Pharmaceuticals. (1999). "Synthesis of Peramivir and Intermediates." World Intellectual Property Organization (WO/1999/033781).

  • Riss, T. L., et al. (2004). "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Protocol for testing Benzyl (3-hydroxycyclopentyl)carbamate as a CDK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Profiling Benzyl (3-hydroxycyclopentyl)carbamate as a Novel CDK Inhibitor Candidate

Abstract

This application note details the standardized protocol for evaluating This compound (CAS 939426-84-3) as a candidate Cyclin-Dependent Kinase (CDK) inhibitor. While often utilized as a synthetic building block, the carbamate pharmacophore and cyclopentyl ring structure mimic key binding motifs found in established ATP-competitive inhibitors. This guide provides a rigorous, self-validating workflow covering compound solubilization, biochemical IC50 determination (ADP-Glo™ platform), and cellular mechanism-of-action (MoA) validation via Rb-phosphorylation status and cell cycle arrest.

Compound Properties & Preparation

Rationale: Accurate potency data (IC50/Ki) depends entirely on precise molar concentrations. This compound is a lipophilic small molecule (MW: 235.28 g/mol ). Improper solubilization can lead to micro-precipitation in aqueous buffers, yielding false negatives.

Technical Specifications:

  • Compound: this compound[1][2][3][4][5][6][7][8]

  • Molecular Weight: 235.28 g/mol [1][2][7]

  • Solubility: Soluble in DMSO (>20 mg/mL); limited solubility in water.

  • Storage: Powder at -20°C; DMSO stocks at -80°C (avoid freeze-thaw cycles).

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.35 mg of powder in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested). Vortex for 1 minute to ensure complete dissolution.

  • Working Stocks: Create a 1000x master plate in DMSO. Serial dilute 1:3 (e.g., 10 mM down to 0.5 µM) to generate an 8-point dose-response curve.

  • Aqueous Intermediate: Immediately prior to the assay, dilute the DMSO stock 1:25 into the Kinase Reaction Buffer (4% DMSO final). This prevents "crashing out" when added to the enzyme mix.

Biochemical Kinase Assay (In Vitro)

Methodology: ADP-Glo™ Kinase Assay (Promega) Causality: We utilize a luminescent ADP-detection assay because it is universal (works for any CDK/Cyclin pair) and highly sensitive at low ATP conversion rates (<10%), which ensures the reaction remains within Michaelis-Menten kinetics for accurate IC50 calculation.

Experimental Setup:

  • Enzyme System: Recombinant CDK2/CyclinE or CDK4/CyclinD1 (human).

  • Substrate: Histone H1 (for CDK2) or Rb-peptide (for CDK4/6).

  • ATP Concentration:

    
     apparent (typically 10-50 µM depending on the specific CDK isoform).
    

Step-by-Step Protocol:

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Kinase/Substrate Mix (optimized to give ~5-10% conversion).

    • Add 1 µL of Test Compound (this compound) from the Aqueous Intermediate.

    • Control 1 (Max Activity): 1 µL of 4% DMSO (Vehicle).

    • Control 2 (Background): 1 µL of 4% DMSO + Buffer (No Enzyme).

    • Reference Inhibitor: Palbociclib or Roscovitine (1 µM final).

  • Initiation: Add 2 µL of Ultra-Pure ATP.

  • Incubation: Seal plate and incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[9][10] Incubate 40 min at RT. (Stops kinase reaction, depletes unconsumed ATP).[10]

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts generated ADP back to ATP -> Luciferase light signal).[9][10]

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis: Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.[10]

Cellular Mechanism of Action (MoA)

Rationale: Biochemical inhibition does not guarantee cellular efficacy. The compound must penetrate the cell membrane and engage the target in a complex cytosolic environment. For CDKs, the definitive biomarker is the phosphorylation status of the Retinoblastoma protein (Rb).

Workflow Visualization (DOT):

CDK_Pathway_Validation Compound This compound CDK4_6 CDK4/6 : Cyclin D Compound->CDK4_6 Inhibits CDK2 CDK2 : Cyclin E Compound->CDK2 Inhibits Rb_Hyper Rb (Hyper-Phosphorylated) (Inactive) CDK4_6->Rb_Hyper Phosphorylates Rb_Hypo Rb (Hypo-Phosphorylated) (Active Tumor Suppressor) CDK4_6->Rb_Hypo Inhibition leads to CDK2->Rb_Hyper Phosphorylates E2F E2F Transcription Factor Rb_Hyper->E2F Releases Rb_Hypo->E2F Sequesters/Binds Arrest G1 Cell Cycle Arrest Rb_Hypo->Arrest Causes S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Mechanistic logic for CDK inhibition. The test compound prevents Rb phosphorylation, keeping Rb in its active (hypo-phosphorylated) state, which sequesters E2F and halts the cell cycle in G1.

Protocol: Western Blot for pRb (Ser780/Ser807)

  • Cell Lines: MCF-7 (Breast, Rb-positive) or HCT116 (Colon).

  • Treatment: Treat cells with Vehicle (DMSO) and Test Compound (1, 5, 10 µM) for 24 hours.

  • Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-phospho-Rb (Ser780) [Cell Signaling Tech #9307].

    • Total Control: Anti-Total Rb [Cell Signaling Tech #9309] and Anti-GAPDH.

  • Validation Criteria: A dose-dependent decrease in pRb band intensity relative to Total Rb confirms target engagement.

Phenotypic Profiling: Cell Cycle Analysis

Rationale: True CDK inhibitors cause a specific accumulation of cells in the G1 phase (for CDK4/6) or G1/S boundary (CDK2). General cytotoxicity (off-target effects) often shows sub-G1 debris or G2/M arrest.

Protocol:

  • Seeding: Seed 2x10^5 cells/well in a 6-well plate. Allow adhesion overnight.[10]

  • Dosing: Add this compound at IC90 concentration (derived from proliferation assays) for 24 hours.

  • Fixation: Harvest cells (trypsin), wash in PBS, and fix in 70% ice-cold ethanol for >2 hours at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Analysis: Run on a Flow Cytometer (e.g., BD FACSCanto). Gate for single cells and analyze DNA content histograms.

  • Expected Result: Increase in G1 fraction (2N DNA) from ~50% (control) to >75% (treated).

Data Summary Template

Assay TypeMetricControl (DMSO)Test Compound (1 µM)Test Compound (10 µM)Interpretation
Biochemical CDK2/CycE Activity (RLU)1,000,000ValueValue<50% Activity = Hit
Cellular pRb (Ser780) Intensity100%ValueValueDose-dependent reduction confirms entry & binding.
Phenotypic % Cells in G1 Phase55%ValueValue>15% increase indicates specific CDK blockade.

References

  • National Institutes of Health (NIH). Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Benzyl (3-hydroxycyclopentyl)carbamate Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic design, synthesis, and evaluation of novel derivatives of Benzyl (3-hydroxycyclopentyl)carbamate. The carbamate scaffold is a privileged structure in medicinal chemistry, known for its stability and ability to participate in key binding interactions.[1][2][3][4] Starting with the lead compound, this compound, this guide outlines a rational, structure-activity relationship (SAR)-driven approach to modify its core structure at key positions. We provide detailed, field-proven protocols for chemical synthesis, purification, characterization, and in vitro biological screening. The objective is to furnish a robust framework for identifying next-generation analogs with enhanced therapeutic efficacy for potential applications, such as oncology.

Introduction: The Carbamate Scaffold and Lead Compound

Organic carbamates are integral to modern drug discovery, serving as a key structural motif in numerous approved therapeutic agents.[4] Their unique properties, including excellent chemical and proteolytic stability, the capacity to permeate cell membranes, and their role as a peptide bond surrogate, make them highly valuable.[1][2][3] The carbamate functionality can form critical hydrogen bonds and impose conformational constraints, offering multiple avenues for modulating biological activity and improving pharmacokinetic profiles.[1][3]

Our lead compound, this compound, presents a synthetically tractable starting point for a lead optimization campaign. It contains three primary regions amenable to chemical modification: the benzyl group, the carbamate linker, and the hydroxycyclopentyl moiety. This guide will focus on a systematic exploration of the chemical space around this scaffold to enhance its biological activity, using antiproliferative effects against cancer cell lines as the primary endpoint for efficacy.

Rationale for Derivative Design & SAR Strategy

A successful lead optimization program hinges on a clear understanding of structure-activity relationships (SAR).[5] By making systematic structural modifications and observing the resulting changes in biological activity, we can build a model of the pharmacophore required for efficacy. Our strategy involves probing the steric, electronic, and hydrophobic requirements of the target by modifying three key regions of the lead compound.

Key Modification Zones:

  • Aromatic Ring (R¹): The benzyl group can be modified to explore electronic and steric effects. Substituents on the phenyl ring (electron-donating or electron-withdrawing) can alter the molecule's electronic properties and interaction with the target.[6] Replacing the phenyl ring with other aromatic or heteroaromatic systems can probe different binding pockets.

  • Cyclopentyl Hydroxyl Group (R²): The secondary alcohol is a key hydrogen bonding site. It can be derivatized (e.g., via etherification or esterification) to explore the necessity of this hydrogen bond donor/acceptor capability. Its stereochemistry is also a critical factor to investigate.

  • Carbamate Nitrogen (R³): While typically less modified to preserve the core carbamate structure, N-alkylation (e.g., N-methylation) can be explored to assess the importance of the N-H hydrogen bond donor and to introduce conformational rigidity.

SAR_Strategy cluster_core Core Scaffold: this compound cluster_mods Modification Zones cluster_examples Example Modifications Core Core Structure R1 R¹: Aromatic Ring (Benzyl Group) Core->R1 Zone 1 R2 R²: Hydroxyl Group (Cyclopentyl Moiety) Core->R2 Zone 2 R3 R³: Carbamate N-H Core->R3 Zone 3 R1_mods • Electronic Tuning (e.g., -Cl, -F, -OCH₃) • Steric Tuning (e.g., -tBu) • Bioisosteric Replacement (e.g., Pyridyl) R1->R1_mods R2_mods • Esterification (e.g., Acetate) • Etherification (e.g., Methyl Ether) • Inversion of Stereochemistry R2->R2_mods R3_mods • N-Alkylation (e.g., N-Methyl) • Evaluate H-bond donor necessity R3->R3_mods

Caption: Rational design strategy for derivatization.

Synthetic Protocols: A Validated Workflow

The following protocols provide a robust and reproducible methodology for synthesizing, purifying, and characterizing the proposed derivatives. Safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, should be observed at all times.

Overall Synthetic Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening start Start: (cis/trans)-3-Aminocyclopentanol + Substituted Benzyl Chloroformate reaction Protocol 3.1: Carbamate Formation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Protocol 3.2: Column Chromatography workup->purification characterization Protocol 3.3: NMR, LC-MS, HRMS purification->characterization screening Protocol 4.1: In Vitro Antiproliferative Assay characterization->screening data_analysis IC₅₀ Determination & SAR Analysis screening->data_analysis end Lead Candidate data_analysis->end

Caption: Overall experimental workflow from synthesis to lead identification.
Protocol 3.1: General Procedure for Synthesis of R¹-Substituted Derivatives

This protocol describes the synthesis of carbamates via the reaction of (cis/trans)-3-aminocyclopentanol hydrochloride with various substituted benzyl chloroformates. This method is adapted from standard procedures for carbamate synthesis.[1][7]

Materials:

  • (cis/trans)-3-Aminocyclopentanol hydrochloride

  • Substituted Benzyl Chloroformate (e.g., 4-chlorobenzyl chloroformate) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Ice bath

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (cis/trans)-3-aminocyclopentanol hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • In a separate flask, dissolve the desired substituted benzyl chloroformate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the chloroformate solution dropwise to the stirring amine suspension at 0 °C over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 3.2: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 3.1

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes:Ethyl Acetate gradient)

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

  • TLC plates and visualization agent (e.g., UV light, potassium permanganate stain)

Procedure:

  • Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradually increasing polarity gradient of the mobile phase (e.g., from 5% to 50% Ethyl Acetate in Hexanes). The optimal gradient should be determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified carbamate derivative, typically as a white solid or viscous oil.

Protocol 3.3: Structural Characterization

All synthesized compounds must be unambiguously characterized to confirm their structure and purity (>95%) before biological testing.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for the carbamate proton (NH), benzyl protons, and cyclopentyl protons.[8]

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.[8]

Biological Evaluation: Antiproliferative Activity

To assess the efficacy of the newly synthesized derivatives, a standard in vitro assay is employed to measure their ability to inhibit cancer cell proliferation. The MTT assay is a colorimetric assay that measures cell metabolic activity and is a reliable indicator of cell viability.[8]

Protocol 4.1: In Vitro Antiproliferative MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized carbamate derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbamate derivatives in growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Data Interpretation and Iterative Optimization

The IC₅₀ values obtained from the biological screening are compiled to build the SAR. This data guides the next round of derivative design.

Table 1: Hypothetical SAR Data for this compound Derivatives
Compound IDR¹ Substituent (Benzyl Ring)R² Modification (OH Group)IC₅₀ (µM) on HeLa CellsFold Improvement (vs. Lead)
Lead-001 H (unsubstituted)OH55.21.0x
Deriv-002 4-ClOH5.89.5x
Deriv-003 4-FOH12.14.6x
Deriv-004 4-OCH₃OH45.71.2x
Deriv-005 2-ClOH28.31.9x
Deriv-006 4-ClO-Acetyl51.51.1x
Deriv-007 4-ClO-Methyl> 100Inactive

Interpretation of Hypothetical Data:

  • R¹ Modifications: Placing an electron-withdrawing group like chlorine at the para-position of the benzyl ring (Deriv-002) significantly improves potency. This suggests a potential interaction where reduced electron density on the ring is favorable. The lower potency of the ortho-substituted analog (Deriv-005) may indicate steric hindrance.

  • R² Modifications: Esterification (Deriv-006) or etherification (Deriv-007) of the hydroxyl group dramatically reduces or abolishes activity. This strongly indicates that the hydroxyl group is a critical pharmacophoric element, likely acting as a hydrogen bond donor or acceptor in the target binding site.

This analysis leads to the next design cycle, which should focus on further exploring para-substitutions on the benzyl ring while retaining the free hydroxyl group.

Optimization_Cycle Design 1. Design Analogs (Based on SAR) Synthesize 2. Synthesize (Protocol 3.1) Design->Synthesize Hypothesis Test 3. Test Efficacy (Protocol 4.1) Synthesize->Test Pure Compounds Analyze 4. Analyze Data (Generate new SAR) Test->Analyze IC₅₀ Data Analyze->Design New Insights

Caption: The iterative cycle of lead optimization.

Conclusion

This application note provides a structured, comprehensive, and scientifically grounded methodology for the development of novel this compound derivatives. By integrating rational design, validated synthetic and analytical protocols, and robust biological evaluation, researchers can efficiently navigate the lead optimization process. The iterative cycle of design, synthesis, and testing, guided by carefully interpreted SAR data, is paramount to discovering next-generation candidates with significantly improved therapeutic efficacy.

References

  • ResearchGate. (n.d.). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach | Request PDF. Retrieved from [Link]

  • MDPI. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Journal of Scientific Research. (2023). Greener Protocol for the Synthesis of Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]

  • Thieme. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • PubMed. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from [Link]

Sources

Application Note: Benzyl (3-hydroxycyclopentyl)carbamate as a Chiral Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Benzyl (3-hydroxycyclopentyl)carbamate (Cbz-3-ACP) is a high-value bifunctional building block, critical in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and novel JAK inhibitors. Its structural utility lies in the 1,3-disubstitution pattern of the cyclopentane ring, which introduces specific conformational constraints often required to span hydrophobic pockets in viral or enzymatic targets.

For the medicinal chemist, this molecule presents a classic "stereochemical switch." The relative configuration (cis vs. trans) and absolute stereochemistry ((1S,3R) vs. (1R,3S)) dictate biological activity. This guide moves beyond basic synthesis, providing a chemoenzymatic workflow to access high-purity isomers and protocols for orthogonal functionalization.

Synthetic Logic & Stereochemical Control[1]

The synthesis of Cbz-3-ACP is non-trivial due to the formation of diastereomers (cis/trans) and enantiomers. While direct reduction of 3-aminocyclopentanone yields a mixture, a Chemoenzymatic Approach is the industry standard for generating optically pure material.

The "Vince Lactam" Connection

While Cbz-3-ACP can be derived from cyclopentenone, the most authoritative route for chiral purity often leverages the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The lactam bridge locks the stereochemistry, which is then translated into the cyclopentane ring upon opening.

Mechanistic Pathway (Graphviz)

SynthesisPath Start 2-Cyclopenten-1-one Inter1 3-Aminocyclopentanone (Unstable) Start->Inter1 Michael Addn (NH3/MeOH) Inter2 Racemic 3-Aminocyclopentanol Inter1->Inter2 NaBH4 Red. Protection Cbz-Cl Protection Inter2->Protection Schotten-Baumann RacemicProduct Racemic Cbz-3-ACP (Cis/Trans Mix) Protection->RacemicProduct Resolution Enzymatic Resolution (Lipase CAL-B) RacemicProduct->Resolution Kinetic Res. Final Optically Pure (1S,3R)-Cbz-3-ACP Resolution->Final Hydrolysis/Sep

Figure 1: Synthetic workflow from commodity starting material to optically pure scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic this compound

Targeting the crude scaffold from 3-aminocyclopentanol.

Reagents:

  • 3-Aminocyclopentanol (hydrochloride salt): 10.0 g (72.7 mmol)

  • Benzyl chloroformate (Cbz-Cl): 13.5 g (79.9 mmol)

  • Sodium Bicarbonate (

    
    ): 18.3 g (218 mmol)
    
  • Solvent System: THF/Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask, dissolve 3-aminocyclopentanol HCl (10 g) in 100 mL water. Add 100 mL THF.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add

    
     in portions. Note: Evolution of 
    
    
    
    will occur; ensure adequate venting.
  • Acylation: Add Cbz-Cl dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent O-acylation (carbonate formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1,

    
    ).
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOAc/Heptane to yield a white solid.

    • Yield Expectation: 85-90%.

    • Data: Mass Spectrum (ESI+) m/z = 236.1

      
      .
      
Protocol B: Enzymatic Resolution (The "Chiral Switch")

Separating enantiomers using Lipase B from Candida antarctica (CAL-B).

Rationale: Chemical separation of cyclopentane isomers is difficult. Enzymatic acylation is highly selective for the (1S)-hydroxyl stereocenter.

  • Substrate Prep: Dissolve racemic Cbz-3-ACP (5.0 g) in anhydrous Vinyl Acetate (50 mL). Vinyl acetate acts as both solvent and acyl donor.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 250 mg).

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

  • Monitoring: Analyze by Chiral HPLC. The enzyme will selectively acetylate the (1S,3R) isomer (or specific enantiomer depending on enzyme specificity), leaving the other alcohol free.

  • Separation: Filter off the enzyme. Concentrate the filtrate. Separate the Free Alcohol (Enantiomer A) from the Acetylated Ester (Enantiomer B) via Flash Column Chromatography (Gradient: 10% -> 50% EtOAc in Hexane).

Functionalization & Application Workflows

Once the Cbz-3-ACP scaffold is secured, it serves as a divergence point. The Cbz group protects the amine, leaving the secondary alcohol available for manipulation.

Decision Tree: Reaction Selection

Reactivity Scaffold Cbz-(3-OH)-Cyclopentylamine Oxidation Oxidation (Swern/Dess-Martin) Scaffold->Oxidation Mitsunobu Mitsunobu Reaction (PPh3 / DIAD) Scaffold->Mitsunobu Deprotection Hydrogenolysis (H2 / Pd-C) Scaffold->Deprotection Ketone 3-Aminocyclopentanone (Reductive Amination Precursor) Oxidation->Ketone Yields Cbz-Ketone Inversion Stereoinversion (Cis <-> Trans) Mitsunobu->Inversion Nucleophile: Benzoic Acid Ether Ether/Ester Analogues Mitsunobu->Ether Nucleophile: Phenols FreeAmine Free Amino-Alcohol (Coupling Partner) Deprotection->FreeAmine Removes Cbz

Figure 2: Functionalization logic for the hydroxy-cyclopentyl scaffold.

Key Application: Inversion of Stereochemistry (Mitsunobu)

If the synthetic route yields the cis-isomer but the trans-isomer is required for potency (common in JAK inhibitors), use this protocol:

  • Mix: Cbz-3-ACP (1 equiv), Triphenylphosphine (1.2 equiv), and p-Nitrobenzoic acid (1.2 equiv) in dry THF.

  • Add: DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.

  • Result: The

    
     mechanism inverts the alcohol center, forming the ester.
    
  • Hydrolysis: Treat with

    
     to recover the inverted alcohol.
    

Analytical Standards (QC)

To ensure "Trustworthiness" in your data, the following specifications must be met before using this intermediate in GMP steps.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, AcCN/H2O)> 98.0%Monitor for benzyl alcohol (degradation).
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% eeCritical for biological assays.
Residual Solvent GC-Headspace< 5000 ppm (THF)THF is difficult to remove; dry thoroughly.
Water Content Karl Fischer< 0.5%Alcohol is hygroscopic.

References

  • Vince, R. (2012).[1] "Single hydration of the peptide bond: the case of the Vince lactam." The Journal of Physical Chemistry A. Link

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective neuraminidase inhibitor of influenza A and B viruses." Journal of Medicinal Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protection for the Amino Group: Carbamates."[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Gotor, V. (2009). "Enzymatic aminolysis and ammonolysis of esters: A method for the preparation of chiral amides." Organic Process Research & Development.
  • Organic Syntheses. (2014). "Benzyl Methoxy-Carbamate."[3] Org.[4][5] Synth. 2014, 91, 160-174. Link

  • Beilstein Journals. (2023). "Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols." (Analogous chemistry for cycloalkanes). Link

Disclaimer: This protocol involves hazardous chemicals (Cbz-Cl, THF). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Investigating Benzyl (3-hydroxycyclopentyl)carbamate in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Benzyl (3-hydroxycyclopentyl)carbamate, a novel carbamate derivative, for its therapeutic potential in neurodegenerative diseases. While the carbamate moiety is a well-established pharmacophore in neurological drug discovery, particularly as a cholinesterase inhibitor, the specific properties of this compound remain unexplored.[1][2][3] This guide outlines a logical, multi-tiered experimental strategy, from initial in vitro screening to in vivo model validation, to thoroughly characterize its neuroprotective and disease-modifying capabilities. We present detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, establishing a self-validating framework for investigation.

Introduction & Scientific Rationale

Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of specific neuronal populations. A confluence of pathological events, including cholinergic deficits, protein misfolding, oxidative stress, neuroinflammation, and apoptotic cell death, drives this neurodegeneration.[1] The carbamate functional group (-O-CO-NH-) is a privileged scaffold in the design of drugs targeting these pathways.[4] Its most notable success is in the design of cholinesterase inhibitors like Rivastigmine, which alleviates cognitive symptoms in AD by preventing the breakdown of the neurotransmitter acetylcholine.[1]

Beyond cholinesterase inhibition, certain carbamate derivatives have demonstrated direct neuroprotective effects by modulating critical cell survival and death pathways.[5][6] For instance, some aromatic carbamates have been shown to upregulate the anti-apoptotic protein Bcl-2 and enhance autophagy, a cellular process vital for clearing toxic protein aggregates.[5]

This compound is a novel molecule incorporating this key carbamate feature. Given the established neuro-activity of related compounds, we hypothesize that it may act as a multi-target agent, conferring neuroprotection through one or more of the following mechanisms:

  • Cholinesterase Inhibition: The carbamate moiety may interact with the active site of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), leading to increased cholinergic tone.[6]

  • Anti-Apoptotic Activity: The compound may modulate signaling pathways that control programmed cell death, potentially by altering the ratio of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5]

  • Autophagy Modulation: It could influence the autophagic flux, aiding in the removal of pathogenic protein aggregates characteristic of many neurodegenerative diseases.[5][7]

  • Anti-Inflammatory & Antioxidant Effects: Carbamates can influence inflammatory responses and oxidative stress, which are key components of neurodegenerative pathology.[8][9]

This application note provides the necessary protocols to systematically test these hypotheses.

Hypothesized_Mechanisms Compound This compound Mech1 Cholinesterase Inhibition Compound->Mech1 Mech2 Anti-Apoptotic Activity Compound->Mech2 Mech3 Autophagy Modulation Compound->Mech3 Mech4 Reduced Neuroinflammation Compound->Mech4 Effect1 Increased Acetylcholine Mech1->Effect1 Effect2 Increased Bcl-2/Bax Ratio Mech2->Effect2 Effect3 Clearance of Protein Aggregates Mech3->Effect3 Effect4 Decreased Pro-inflammatory Cytokines Mech4->Effect4 Outcome Neuronal Survival & Function Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Figure 1: Hypothesized neuroprotective mechanisms of this compound.

Compound Preparation & Handling

Synthesis

This compound can be synthesized using established methods for carbamate formation.[10][11] A common approach involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol (or a related isomer) in the presence of a base.

Rationale: This is a standard, high-yield reaction for creating a carbamate linkage. The base (e.g., triethylamine or sodium bicarbonate) is crucial to neutralize the HCl byproduct generated during the reaction.

Characterization & Quality Control

The identity, purity, and stability of the synthesized compound must be rigorously confirmed before biological testing.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure matches this compound.[12]
Purity High-Performance Liquid Chromatography (HPLC)Quantifies the purity of the compound, which should ideally be >95% for biological assays.
Solubility Serial Dilution in DMSO, PBSDetermines the optimal solvent and concentration range for stock solutions.
Stability HPLC analysis over time at various tempsAssesses the compound's stability in solution to ensure consistent activity during experiments.
Preparation of Stock Solutions
  • Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the primary stock solution in the appropriate cell culture medium or assay buffer.

  • Causality Note: The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity or artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: In Vitro Screening for Neuroprotective Activity

The first tier of evaluation uses neuronal cell lines to efficiently screen for neuroprotective effects and elucidate the primary mechanism of action.[13][14]

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Investigation (If Primary Screen is Positive) A 1. Culture Neuronal Cells (e.g., SH-SY5Y, HT22) B 2. Induce Neurotoxicity (e.g., MPP+, Aβ, Glutamate) A->B C 3. Co-treat with Compound (Dose-Response) B->C D 4. Assess Cell Viability & Death (MTT & LDH Assays) C->D E Cholinesterase Inhibition Assay D->E Proceed if Neuroprotective F Western Blot for Apoptosis Markers (Caspase-3, Bcl-2/Bax) D->F Proceed if Neuroprotective G Western Blot for Autophagy Markers (LC3-II/I) D->G Proceed if Neuroprotective H ELISA for Inflammatory Cytokines D->H Proceed if Neuroprotective

Figure 2: A tiered workflow for the in vitro evaluation of the test compound.

Protocol: Neuroprotection Against Oxidative Stress in HT22 Cells

This protocol assesses the ability of this compound to protect against glutamate-induced oxidative stress, a common pathway in neuronal death.[15]

Materials:

  • HT22 hippocampal neuronal cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glutamate solution (500 mM stock in water)

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 0.1, 1, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 2 hours.

    • Controls: Include wells for "Untreated Control" (medium only), "Vehicle Control" (medium + highest % of DMSO), and "Glutamate Only" (no compound).

  • Induce Toxicity: Add glutamate to the wells to a final concentration of 5 mM (for the "Glutamate Only" and all compound-treated wells). Do not add glutamate to the "Untreated Control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess Viability (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals by adding 100 µL of DMSO or solubilization buffer.

    • Read the absorbance at 570 nm using a microplate reader.

  • Assess Cytotoxicity (LDH Assay):

    • Collect 50 µL of supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions. Read absorbance at the specified wavelength.

Data Analysis & Interpretation:

  • MTT: Calculate cell viability as a percentage relative to the untreated control.

  • LDH: Calculate cytotoxicity as a percentage of the maximum LDH release (from a lysed control).

  • Expected Outcome: A successful neuroprotective compound will show a dose-dependent increase in cell viability and a decrease in LDH release in the presence of glutamate.

Treatment GroupCompound Conc. (µM)Glutamate (5 mM)Expected % Viability (vs. Control)Expected % LDH Release (vs. Max)
Untreated Control0-100%~5%
Vehicle Control0 (DMSO)+~20-30%~80-90%
Test Compound1+>30%<80%
Test Compound10+>50%<50%
Test Compound50+>80%<20%
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This assay determines if the compound inhibits AChE or BChE activity.[16][17]

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine (ATCh) and Butyrylthiocholine (BTCh) as substrates

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Phosphate buffer (pH 8.0)

  • 96-well plate and microplate reader (412 nm)

Methodology:

  • Assay Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 20 µL of AChE or BChE solution to each well and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the respective substrate (ATCh for AChE, BTCh for BChE).

  • Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: In Vivo Validation in Disease Models

If in vitro results are promising (e.g., potent neuroprotection and/or enzyme inhibition), the compound's efficacy must be tested in a living organism.[18]

In_Vivo_Workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study cluster_2 Post-Mortem Analysis A 1. Select Animal Model (e.g., MPTP for PD, 5xFAD for AD) B 2. Formulation & PK/PD Studies (Determine Dose & Brain Penetration) A->B C 3. Chronic Compound Administration B->C Proceed to Efficacy D 4. Behavioral Testing (Motor or Cognitive Tasks) C->D E 5. Sacrifice & Tissue Collection D->E F Immunohistochemistry (e.g., TH, Aβ plaques) E->F Analyze Brain Tissue G Biochemical Assays (e.g., Neurotransmitter levels) E->G H Western Blot (Confirm In Vitro MOA) E->H

Figure 3: General workflow for in vivo testing of a candidate neurotherapeutic agent.

Protocol: MPTP Mouse Model of Parkinson's Disease

This protocol evaluates the compound's ability to protect dopaminergic neurons and prevent motor deficits in a widely used chemical-induced model of PD.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound formulated for injection (e.g., in saline with 5% Tween-80)

  • Rotarod apparatus

  • Antibodies for immunohistochemistry (anti-Tyrosine Hydroxylase)

Methodology:

  • Acclimation & Training: Acclimate mice to the facility for 1 week. Train all mice on the Rotarod for 3 consecutive days until they achieve a stable baseline performance.

  • Grouping: Divide mice into four groups:

    • Group 1: Vehicle only (no MPTP, no compound)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Test Compound (e.g., 10 mg/kg)

    • Group 4: MPTP + Test Compound (e.g., 30 mg/kg)

  • Compound Administration: Begin daily intraperitoneal (i.p.) injections of the test compound or vehicle. Continue for 14 days.

  • MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to Groups 2, 3, and 4.

  • Behavioral Testing (Rotarod): On day 14, test the motor coordination of all mice on the Rotarod. Record the latency to fall.

  • Sacrifice and Tissue Processing: On day 15, euthanize the mice and perfuse with paraformaldehyde. Collect the brains and process them for immunohistochemistry.

  • Immunohistochemistry: Stain brain sections (specifically the substantia nigra and striatum) with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification: Count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum using stereology and densitometry.

Data Analysis & Interpretation:

  • Behavioral: Compare the latency to fall on the Rotarod between groups. A protective compound should result in a significantly longer latency to fall compared to the MPTP + Vehicle group.

  • Histological: Compare the number of TH-positive neurons. A protective compound should prevent the loss of these neurons, showing a significantly higher count than the MPTP + Vehicle group.

Concluding Remarks

This document provides a structured and scientifically grounded framework for the initial investigation of this compound as a potential therapeutic for neurodegenerative diseases. By progressing through this tiered approach—from broad in vitro neuroprotection assays to specific mechanistic studies and culminating in in vivo validation—researchers can efficiently determine the compound's efficacy and mode of action. Positive results from these protocols would provide a strong rationale for further preclinical development, including more complex animal models, toxicology studies, and advanced pharmacokinetic profiling.

References

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BENZYL METHOXYCARBAMATE. Retrieved from [Link]

  • Beyond Pesticides. (2021). Pesticides and Parkinson's Disease: The Toxic Effects of Pesticides on the Brain. Retrieved from [Link]

  • Ghaffari, H., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology Research and Application. Retrieved from [Link]

  • Kim, J., et al. (2023). Environmental and toxicological effects of carbamate pesticides on zebrafish embryogenesis. Journal of Hazardous Materials. Retrieved from [Link]

  • Kim, H. Y., et al. (2023). Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Retrieved from [Link]

  • Kumar, A., et al. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Drug Development Research. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Q., et al. (2025). Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some carbamates as cholinesterase inhibitors. Retrieved from [Link]

  • Wang, Y. H., et al. (2017). Risk of Parkinson disease after organophosphate or carbamate poisoning. Annals of Neurology. Retrieved from [Link]

  • Link, C. D. (2006). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today. Retrieved from [Link]

  • Shulgin, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Seden, P. T., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). ACS Chemical Neuroscience. Retrieved from [Link]

  • Higuchi, Y., et al. (2008). A novel calpain inhibitor... protects neuronal cells from cerebral ischemia-induced damage in mice. Neuroscience. Retrieved from [Link]

  • Ghosh, A., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Cranmer, J. M. (1986). Neurotoxicity of the pesticidal carbamates. Neurotoxicology. Retrieved from [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shulgin, V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bosak, A., et al. (2021). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules. Retrieved from [Link]

  • Beyond Pesticides. (2023). Pesticides Not Only Linked to Parkinson's Disease Development, But Accelerating Disease Symptoms. Retrieved from [Link]

  • Liu, S., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Zhen, W., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Šafranko, S., et al. (2024). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition. Molecules. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • CABI Reviews. (2025). Exploring the environmental sources of Parkinson's disease.... Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • Beyond Pesticides. (2018). New Developments in the Link Between Parkinson's and Pesticides. Retrieved from [Link]

  • Kos, J., et al. (2023). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]

  • Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

Sources

Using Benzyl (3-hydroxycyclopentyl)carbamate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of Benzyl (3-hydroxycyclopentyl)carbamate as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant sp³ character (Fsp³), defined stereochemistry, and versatile growth vectors. We provide validated protocols for Quality Control (QC), biophysical screening via Saturation Transfer Difference (STD) NMR, and hit-to-lead chemical elaboration.

Introduction: Escaping Flatland

The historical dominance of planar, aromatic fragments in screening libraries has often led to lead compounds with poor physicochemical properties (low solubility, high promiscuity). The industry shift toward "escaping flatland" prioritizes fragments with 3D geometry.

This compound serves as an ideal representative of this next-generation fragment class because:

  • Defined Vectors: The cis/trans relationship between the carbamate and hydroxyl groups allows probing of specific spatial constraints in binding pockets.

  • Privileged Motifs: The carbamate moiety acts as a hydrogen bond donor/acceptor, while the benzyl group (Cbz) provides a hydrophobic anchor often required for initial binding events.

  • Synthetic Tractability: It serves as a "masked" diamine or amino-alcohol, allowing divergent chemical elaboration.

Physicochemical Profile

The molecule strictly adheres to the "Rule of Three" (Ro3) for fragments [1].[1]

PropertyValueFBDD Implication
Molecular Weight ~235.3 DaIdeal for fragment growing (<300 Da).
cLogP ~1.6Optimal lipophilicity for solubility and membrane permeability.
H-Bond Donors 2 (NH, OH)Key interaction points for polar residues.
H-Bond Acceptors 3 (C=O, OH, O-C)Complementary to backbone amides in targets.
Fsp³ 0.61High 3D character (Cyclopentyl ring + Benzyl CH2).
Solubility (PBS) > 1 mMSufficient for high-concentration NMR/SPR screening.

Experimental Workflow

The following diagram outlines the integrated workflow for utilizing this scaffold, from library QC to hit expansion.

FBDD_Workflow Library Fragment Library (this compound) QC QC Validation (Chiral HPLC & LC-MS) Library->QC Input QC->Library Fail (Repurify) Screen Biophysical Screen (STD-NMR / SPR) QC->Screen Pass (>95% ee) Hit Confirmed Hit (Kd < 5 mM) Screen->Hit Binding Detected Elaborate Hit-to-Lead Chemistry Hit->Elaborate Grow/Link Elaborate->Screen Iterative Cycle

Figure 1: Integrated FBDD workflow emphasizing the critical QC step for stereochemical purity prior to screening.

Protocol 1: Quality Control & Stereochemical Validation

Objective: Ensure the fragment is chemically and stereochemically pure. The (1S,3R) and (1S,3S) diastereomers present different spatial vectors; testing a mixture yields ambiguous Structure-Activity Relationship (SAR) data.

Reagents:

  • Chiralpak AD-H or OD-H Column.

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Procedure:

  • Solubility Check: Dissolve 1 mg of sample in 100 µL DMSO-d6. Verify clarity.

  • LC-MS Analysis: Confirm purity >95% and presence of [M+H]+ peak (m/z ~236.1).

  • Chiral HPLC:

    • Inject 10 µL of 1 mg/mL sample.

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Acceptance Criteria: Enantiomeric Excess (ee) > 95%.

  • Stability: Incubate in PBS (pH 7.4) for 24 hours. Re-inject to confirm no hydrolysis of the carbamate.

Self-Validation: If the retention time shifts or the peak broadens significantly in PBS, the carbamate may be unstable in the specific buffer conditions (rare, but possible with certain nucleophilic buffers like Tris; prefer Phosphate or HEPES).

Protocol 2: Biophysical Screening (STD-NMR)

Objective: Detect transient binding of the fragment to a target protein (e.g., a kinase or hydrolase). Saturation Transfer Difference (STD) NMR is the gold standard for this MW range [2].

Mechanism: Magnetization is transferred from the saturated protein to the bound ligand.[2] When the ligand dissociates, it carries this magnetization into the bulk solution, resulting in signal attenuation in the difference spectrum.

STD_NMR_Logic Protein Target Protein (Saturated) Ligand_Bound Ligand (Bound) Receives NOE Protein->Ligand_Bound Spin Diffusion (Saturation Transfer) Ligand_Free Ligand (Free) Relaxation Fast Spectrum_Sat Saturated Spectrum (On-Resonance) Ligand_Free->Spectrum_Sat Signal Attenuation Ligand_Bound->Ligand_Free Chemical Exchange (K_off) Spectrum_Ref Reference Spectrum (Off-Resonance) Spectrum_Diff STD Spectrum (Ref - Sat) Spectrum_Ref->Spectrum_Diff Spectrum_Sat->Spectrum_Diff

Figure 2: The mechanism of STD-NMR. Detection relies on the exchange rate (K_off) being faster than the relaxation rate.

Protocol:

  • Sample Preparation:

    • Protein: 10–20 µM (recombinant, >95% pure). Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, in D2O.

    • Ligand: 500 µM – 1 mM (Benzly (3-hydroxycyclopentyl)carbamate).

    • Ratio: 1:50 to 1:100 (Protein:Ligand).

  • NMR Setup (600 MHz recommended):

    • Temperature: 298 K.

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (target protein methyls or amides). Crucial: Ensure no ligand signals are in this region.

    • Off-Resonance Irradiation: 30 ppm (control).

    • Pulse Sequence: stddiff (Bruker) or equivalent. Saturation train: Gaussian pulses (50 ms) for total saturation time of 2–3 seconds.

  • Data Acquisition:

    • Scans: 64–128 (depending on concentration).

    • Interleave on/off resonance scans to minimize artifacts.

  • Analysis:

    • Subtract On-Resonance from Off-Resonance.

    • Positive Hit: Signals corresponding to the Benzyl aromatic protons (~7.3 ppm) and Cyclopentyl protons (~1.5–2.5 ppm) appear in the difference spectrum.

    • Epitope Mapping: Compare the relative intensity of the Benzyl vs. Cyclopentyl signals. Higher intensity indicates closer proximity to the protein surface.

Troubleshooting:

  • No Signal: Check K_d.[3][4] If binding is too tight (slow exchange), STD fails. Try WaterLOGSY.[5]

  • Artifacts: Ensure the "On-Resonance" frequency does not directly irradiate the ligand. The Benzyl group is safe at -0.5 ppm irradiation.

Protocol 3: Hit-to-Lead Elaboration

Once binding is confirmed, the fragment must be "grown" to increase affinity. This scaffold offers two distinct chemical handles.

Strategy A: Hydroxyl Elaboration (Targeting Polar Pockets) The secondary alcohol is a versatile nucleophile.

  • Etherification: React with alkyl halides (NaH, DMF) to reach adjacent hydrophobic sub-pockets.

  • Oxidation: Convert to ketone (Dess-Martin Periodinane) followed by Reductive Amination to introduce a basic amine.

Strategy B: Cbz Deprotection (Scaffold Merging) The Benzyl carbamate (Cbz) is often a "placeholder" for a hydrophobic interaction.

  • Deprotection: H2 (1 atm), Pd/C (10%), MeOH. Yields the free amine.

  • Coupling: React the free amine with carboxylic acids (HATU coupling) or sulfonyl chlorides. This replaces the generic benzyl group with a designed pharmacophore optimized for the specific pocket.

Elaboration_Chem Fragment This compound (The Scaffold) Path_A Path A: OH Functionalization (Keep Cbz Anchor) Fragment->Path_A Path_B Path B: Amine Exposure (Remove Cbz) Fragment->Path_B Prod_A Ether/Ester Derivatives (Probing Depth) Path_A->Prod_A Alkylation/Acylation Amine Free Amine Intermediate Path_B->Amine Pd/C, H2 Prod_B Amide/Urea Library (Optimizing Fit) Amine->Prod_B Amide Coupling

Figure 3: Divergent synthesis pathways for fragment growing. Path B is preferred if the Benzyl group shows weak contribution in epitope mapping.

References

  • Congreve, M., et al. (2003).[4] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[4][6] Nature Reviews Drug Discovery, 15, 605–619. Link

  • Warr, W. A. (2009). "Fragment-based drug discovery." Journal of Computer-Aided Molecular Design, 23, 453–458. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the synthesis of Benzyl (3-hydroxycyclopentyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields and higher product purity.

Synthetic Overview

The synthesis of this compound is typically achieved through the N-protection of the corresponding amine, (cis or trans)-3-aminocyclopentanol, using benzyl chloroformate (Cbz-Cl). This reaction, a nucleophilic acyl substitution, forms the stable carbamate functional group, which is a crucial step in the synthesis of various pharmaceutical intermediates. The general reaction scheme is presented below.

Figure 1: General Synthetic Scheme

Reactant_Amine 3-Aminocyclopentanol inv1 Reactant_Amine->inv1 Reactant_CbzCl Benzyl Chloroformate (Cbz-Cl) Reactant_CbzCl->inv1 Product This compound Byproduct HCl (neutralized by base) Product->Byproduct Base Base (e.g., K₂CO₃, Et₃N) Base->inv1 Solvent Solvent (e.g., DCM, Toluene) Solvent->inv1 inv1->Product inv2

Caption: Reaction of 3-aminocyclopentanol with benzyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this reaction?

Low yields are typically traced back to one of three areas: incomplete reaction, product loss during the aqueous work-up, or competing side reactions. Incomplete reactions can be due to poor quality reagents, especially benzyl chloroformate which can hydrolyze over time. Using a sufficiently strong base is also critical to drive the reaction forward[1].

Q2: What is the best base to use for this carbamate formation?

While tertiary amines like triethylamine (Et₃N) are common, inorganic bases such as potassium carbonate (K₂CO₃) have been shown to be highly effective, often leading to excellent yields (86-96%) even at room temperature[1]. The choice of a stronger base can be advantageous as it efficiently neutralizes the HCl byproduct, preventing the protonation of the starting amine, which would render it unreactive.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between the starting amine and the final carbamate product (e.g., a mixture of hexane and ethyl acetate). The starting amine is polar and should have a low Rf value, while the less polar product will have a higher Rf. The reaction is complete when the spot corresponding to the amine has disappeared.

Q4: My final product is an oil, but literature suggests it should be a solid. What went wrong?

The presence of impurities is the most likely reason your product is not crystallizing. These impurities can include unreacted starting materials, byproducts like benzyl alcohol from the decomposition of Cbz-Cl, or side products from the reaction. Thorough purification, such as column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexane, is necessary to obtain the pure, solid product[2].

Q5: Is it necessary to run the reaction at 0°C?

Starting the reaction at 0°C is highly recommended. The reaction between benzyl chloroformate and an amine is exothermic. A low initial temperature helps to control the reaction rate, minimize the formation of side products, and ensure safety. Some protocols allow the reaction to slowly warm to room temperature after the initial addition[3].

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Figure 2: Troubleshooting Decision Tree for Low Yield

G start Problem: Low Isolated Yield check_tlc Analyze crude reaction mixture by TLC. Is starting amine present? start->check_tlc incomplete_rxn Cause: Incomplete Reaction - Check Cbz-Cl quality (titrate if necessary). - Use a stronger base (e.g., K₂CO₃). - Increase reaction time or allow to warm to RT. check_tlc->incomplete_rxn Yes check_workup Analyze aqueous layers from work-up by TLC. Is product present? check_tlc->check_workup No workup_loss Cause: Loss During Work-up - Ensure aqueous layer is basic before extraction. - Perform multiple extractions (3x). - Break up any emulsions with brine. check_workup->workup_loss Yes check_side_reactions Analyze crude product by ¹H NMR. Are there unexpected peaks? check_workup->check_side_reactions No side_reactions Cause: Side Reactions - Ensure anhydrous conditions. - Add Cbz-Cl slowly at 0°C. - Check for benzyl alcohol impurity in Cbz-Cl. check_side_reactions->side_reactions Yes purification_issue Yield is good pre-purification but low after. Consider purification method. check_side_reactions->purification_issue No recrystallization Optimize recrystallization solvent system. Cool slowly to maximize crystal growth. purification_issue->recrystallization chromatography Check for product loss on the column. Ensure proper solvent polarity. purification_issue->chromatography

Caption: A step-by-step guide to diagnosing low yield issues.

Issue: Low or No Product Formation
Possible Cause Explanation & Recommended Solution
Degraded Benzyl Chloroformate (Cbz-Cl) Cbz-Cl is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl over time. This is a common point of failure. Solution: Use a fresh bottle of Cbz-Cl or purify older stock by distillation under reduced pressure. Always handle Cbz-Cl in a fume hood and keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Inactive Starting Amine The starting amine can be protonated by acidic impurities or the HCl byproduct, rendering it non-nucleophilic. Solution: Ensure a stoichiometric excess of a suitable base is used. Using a strong base like potassium carbonate can be more effective than weaker bases[1]. The base neutralizes any acid present, keeping the amine in its free, reactive form.
Insufficient Reaction Time or Temperature While the reaction is often fast, it may not go to completion if the time is too short or the temperature is kept too low throughout. Solution: Monitor the reaction by TLC until the starting amine is fully consumed. If the reaction stalls at low temperature, consider allowing it to warm to room temperature and stir for several hours or overnight[3].
Issue: Product is Impure After Work-up
Possible Cause Explanation & Recommended Solution
Unreacted Benzyl Chloroformate Excess Cbz-Cl will contaminate the product. Solution: During the work-up, quench the reaction with an aqueous solution of a nucleophile like ammonium hydroxide or sodium bicarbonate. This will react with and help remove any remaining Cbz-Cl.
Benzyl Alcohol Impurity This can be present from degraded Cbz-Cl or as an impurity in the starting material. Benzyl alcohol can be difficult to separate from the product due to similar polarities. Solution: A careful purification is required. Recrystallization from a well-chosen solvent system (e.g., ethyl acetate/hexane) can selectively crystallize the desired product, leaving impurities in the mother liquor[2]. Alternatively, silica gel chromatography can be effective.
Formation of Di-benzylated Product O-acylation of the hydroxyl group can occur, leading to a bis-Cbz protected product. Solution: This side reaction is minimized by slow, controlled addition of Cbz-Cl at low temperatures (0°C). Using only a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl can also prevent this.
Urea Byproducts Though more common in syntheses involving isocyanates, urea formation can occur if the amine reacts with phosgene derivatives formed from the degradation of Cbz-Cl. Solution: Maintaining a low temperature and using high-quality Cbz-Cl minimizes these side reactions[4].

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted based on general procedures for Cbz-protection of amines, emphasizing high-yield conditions[1][5].

Materials:

  • (1R,3S)-3-Aminocyclopentanol (1.0 eq)

  • Benzyl Chloroformate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dichloromethane (DCM) or Toluene

  • Deionized Water

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add (1R,3S)-3-aminocyclopentanol and potassium carbonate.

  • Add dichloromethane to the flask (approx. 0.1 M concentration of the amine).

  • Cool the resulting suspension to 0°C in an ice-water bath.

  • Slowly add benzyl chloroformate dropwise to the stirring suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Recrystallization

This protocol provides a general method for purifying the crude product[2].

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • Once fully dissolved, slowly add a non-solvent in which the product is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of the hot solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in a refrigerator or freezer for several hours.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

References

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Synthesis method of benzyl carbazate.
  • Optimizing Peptide Synthesis: The Role of Benzyl Carbamate Protecting Groups. (2024). Chem-space.com. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. WIPO Patentscope. [Link]

  • Selva, M., et al. (2002). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Cant, F., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]

  • Benzyl carbamate. PubChem. [Link]

  • An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. ResearchGate. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Carbamate Formation and Side Reactions. ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Carbamate. Wikipedia. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Process for the purification of benzyl alcohol.
  • Acrylamide, N-benzyl. Organic Syntheses. [Link]

Sources

Technical Support Center: Solubilization Strategies for Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Analysis

The Core Problem: Researchers frequently encounter precipitation ("crashing out") when diluting Benzyl (3-hydroxycyclopentyl)carbamate from organic stocks (DMSO/Ethanol) into aqueous buffers.[1]

The Molecular Cause: This molecule presents a "Janus-faced" solubility profile. While the hydroxyl group (-OH) is polar, the Benzyl Carbamate (Cbz) moiety is highly lipophilic and planar, driving strong intermolecular


-

stacking in aqueous environments.

Critical Technical constraints:

  • Neutrality: The carbamate nitrogen (pKa > 12) and the secondary alcohol (pKa ~16) are not ionizable at physiological pH (7.4).[1] Therefore, pH adjustment (acidification) will NOT improve solubility.[1]

  • Thermodynamic vs. Kinetic Solubility: The molecule often forms supersaturated solutions that appear stable initially but precipitate over time (kinetic stability).

Decision Matrix: Selecting the Right Protocol

Use the following logic tree to determine the correct solubilization strategy based on your experimental needs.

SolubilityStrategy Start Start: Define Experimental Goal ConcCheck Target Concentration? Start->ConcCheck LowConc < 100 µM (Enzyme/Cell Assays) ConcCheck->LowConc HighConc > 100 µM (Animal Dosing/Stock) ConcCheck->HighConc ToxCheck Is DMSO/Ethanol tolerated? LowConc->ToxCheck ProtocolB PROTOCOL B: Cyclodextrin Complexation (HP-β-CD) HighConc->ProtocolB Preferred for in vivo ProtocolC PROTOCOL C: Co-solvent/Surfactant (PEG400/Tween) HighConc->ProtocolC Yes Yes ToxCheck->Yes No No ToxCheck->No ProtocolA PROTOCOL A: Solvent Shifting (0.1% - 1% DMSO) Yes->ProtocolA No->ProtocolB

Figure 1: Decision matrix for selecting the appropriate solubilization method based on concentration and biological tolerance.

Protocol A: The "Solvent Shift" (For Low Concentrations)

Best For: In vitro enzyme assays, HTS screening (< 100 µM).[1] Mechanism: Minimizes the "local concentration spike" that triggers nucleation and precipitation.

The "Flash" Mixing Technique

Many users fail here by adding buffer to the DMSO stock. You must do the reverse.

Reagents:

  • Stock Solution: 10 mM or 20 mM in 100% DMSO (anhydrous).[1]

  • Buffer: PBS or HEPES (pH 7.4), pre-warmed to 37°C.[1]

Step-by-Step:

  • Prepare Intermediate: Dilute your 100% DMSO stock 10-fold into pure Ethanol or PEG400 (Intermediate Stock). Why? This reduces the hydrophobicity gap.

  • Vortex the Buffer: Set your aqueous buffer vortexing at medium speed in a tube.

  • Subsurface Injection: While vortexing, inject the Intermediate Stock directly into the center of the liquid vortex.

    • Do not drop it on the side of the tube.

    • Do not add it to a static solution.

  • Equilibrate: Sonicate for 30 seconds in a water bath to disperse micro-aggregates.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best For: Cell culture (low toxicity), Animal studies (high concentration), Long-term stability.[1] Mechanism: The hydrophobic Cbz-phenyl ring inserts into the toroidal cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

ParameterValue
Excipient HP-β-CD (Medical Grade)
Target Ratio 5:1 to 10:1 (Molar Ratio CD:Drug)
Max Solubility Typically > 5 mg/mL

Workflow:

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/Saline Step2 2. Add Compound Add solid drug OR conc. ethanolic stock Step1->Step2 Step3 3. Energy Input Shake/Rotate 2-4 hours @ RT Step2->Step3 Step4 4. Filtration Filter (0.22 µm) to remove uncomplexed solid Step3->Step4

Figure 2: Workflow for generating inclusion complexes. Note: Filtration is required to ensure sterility and remove non-dissolved aggregates.

Detailed Steps:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).

  • Addition: Add the this compound.

    • Option A (Solid): Add powder slowly. This is slower but eliminates organic solvents.

    • Option B (Solvent): Dissolve drug in minimal Ethanol, add to CD solution, then evaporate the ethanol under nitrogen flow.

  • Complexation: Rotate the mixture (do not vortex violently) for 4 hours at Room Temperature.

  • Clarification: Filter through a 0.22 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Protocol C: High-Concentration Co-solvent System

Best For: IP/IV injection in rodents where low volume/high dose is required. Warning: High osmolality; potential for injection site irritation.

Formulation "40/10/50":

  • 40% PEG 400 (Solubilizer)[1]

  • 10% Ethanol (Co-solvent/Viscosity reducer)[1]

  • 50% Saline/Water (Diluent)[1]

Preparation Order (Critical):

  • Dissolve drug completely in the Ethanol first.

  • Add PEG 400 and vortex until clear.

  • Add Water/Saline last in a dropwise fashion while vortexing.

    • If cloudiness occurs: Add Tween 80 (approx. 2-5%) to the mixture.

Frequently Asked Questions (FAQ)

Q: Can I use acid (HCl) to dissolve it? It has an amine. A: NO. The amine is protected by the Carbamate (Cbz) group.[2] It is non-basic (pKa > 12).[1] Adding acid will not protonate the nitrogen and may actually catalyze the degradation of the carbamate linkage over time [1].

Q: My stock solution in DMSO turned cloudy in the fridge. A: DMSO freezes at 19°C. The "cloudiness" is likely frozen DMSO crystals, not drug precipitation. Thaw completely at 37°C and vortex. If precipitate remains after warming, the compound may have crystallized out; sonicate for 5 minutes.

Q: Is the molecule stable in cell culture media? A: Generally, yes. Benzyl carbamates are stable at pH 7.4. However, they are susceptible to hydrolysis in highly alkaline conditions (pH > 10) or in the presence of specific esterases, though Cbz is generally more stable than simple esters [2].

Q: Can I use Polystyrene (PS) tubes? A: Avoid PS tubes for the concentrated DMSO stock, as DMSO dissolves PS. Use Polypropylene (PP) or glass.[1] For the final aqueous dilution, PS is acceptable.

References

  • Carbamate Stability

    • Source: "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Context: Explains the hydrolytic stability profiles of N-substituted carbamates and the lack of basicity in the protected nitrogen.
    • Link:[1]

  • Cyclodextrin Formulation

    • Source: "Cyclodextrins and Their Derivatives as Drug Stability Modifiers."[3] Biomolecules.[4]

    • Context: Protocols for HP-β-CD complexation and solubiliz
    • Link:[1]

  • Solubility Guidelines

    • Source: Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.

    • Context: Standard reference for "Solvent Shifting" and kinetic solubility measurements in drug discovery.
    • Link:[1]

Sources

Technical Support Center: Optimizing Carbamate Formation with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide for Carbamate Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.1 (Current Standards)

Introduction: The Carbamate Challenge

Carbamate (urethane) linkages are ubiquitous in medicinal chemistry, serving as peptide mimics, prodrug linkers, and robust protecting groups (Cbz). While the reaction between benzyl alcohol and an isocyanate (or its precursors) appears trivial, it is plagued by silent killers: moisture sensitivity, competing urea formation, and the notorious difficulty of removing excess benzyl alcohol during workup.

This guide acts as your interactive technical consultant. We move beyond "add A to B" and dissect the kinetic and thermodynamic levers you can pull to guarantee high yields and purity.

Module 1: Reaction Design & Stoichiometry

Q: Which synthetic route should I choose for my substrate?

A: Selection depends on the availability of your amine/isocyanate partner and functional group tolerance.

PathwayReagentsProsCons
Isocyanate Addition R-NCO + BnOHHighest Atom Economy. Fast kinetics. No byproducts (theoretically).Isocyanates are toxic/sensitizers. Highly moisture sensitive (Urea risk).
Activated Carbonate (CDI) R-NH₂ + CDI + BnOHSafer. Avoids handling phosgene/isocyanates directly. One-pot.CDI is moisture sensitive. Imidazole byproduct can complicate workup.
Chloroformate R-NH₂ + BnOCOClRobust. Good for unreactive amines.BnOCOCl is lachrymatory. Generates HCl (requires base scavenger).
Curtius Rearrangement R-COOH + DPPA + BnOHFlow Chem Friendly. Converts acids directly to carbamates via acyl azide.DPPA is explosive (shock sensitive). Requires careful thermal control.
Q: My reaction stalls at 90% conversion. Should I add more isocyanate?

A: No. Adding excess isocyanate often leads to allophanate formation (reaction of the product carbamate with isocyanate).

  • The Fix: Use a slight excess of Benzyl Alcohol (1.1 – 1.5 equiv) relative to the isocyanate. It is easier to remove residual alcohol (see Module 4) than to separate allophanate impurities.

  • Mechanism: The alcohol acts as a nucleophile.[1][2] Once the isocyanate is consumed, the reaction stops, preventing over-reaction.

Module 2: Catalyst Selection & Kinetics

Q: I want to replace DBTL (Dibutyltin Dilaurate) due to toxicity concerns. What are my alternatives?

A: While DBTL is the gold standard for kinetics, Zirconium and Bismuth catalysts are effective, "greener" alternatives.

  • Standard: DBTL (1-5 mol%) .

    • Mechanism:[2][3][4][5] Lewis acid activation of the NCO group + activation of the hydroxyl proton.

    • Risk:[6][7] High toxicity; difficult to remove trace tin residues (regulated in Pharma).

  • Green Alternative: Zirconium(IV) Acetylacetonate or Zirconium Isooctanoate .

    • Benefit: Low toxicity, comparable reaction rates in non-polar solvents (Toluene).

    • Note: Zirconium catalysts are more sensitive to steric bulk than Tin.

  • Organic Base: DMAP (4-Dimethylaminopyridine) .

    • Mechanism:[2][3][4][5] Nucleophilic catalysis (forms an active N-acylpyridinium species).

    • Use Case: Best for sterically hindered alcohols where Lewis acids fail.

Visualization: Catalyst-Driven Reaction Pathways

CarbamatePathways Isocyanate Isocyanate (R-N=C=O) Complex Activated Complex [Cat---NCO] Isocyanate->Complex Catalyst (DBTL/Zr) Amine Amine Intermediate (R-NH₂) Isocyanate->Amine + H₂O (CO₂ Loss) BnOH Benzyl Alcohol (BnOH) Water Moisture (H₂O) Carbamate Target Carbamate (R-NH-CO-OBn) Complex->Carbamate + BnOH (Major Path) Allophanate Allophanate (Over-reaction) Carbamate->Allophanate + Excess Isocyanate (High Temp) Urea Urea Byproduct (R-NH-CO-NH-R) Amine->Urea + Isocyanate (Fast!)

Caption: Kinetic pathways in carbamate synthesis. Note that moisture leads to irreversible urea formation, while excess isocyanate leads to allophanates.

Module 3: Troubleshooting Common Failures

Scenario 1: "I see a white precipitate forming that is NOT my product."
  • Diagnosis: Urea Formation .[4]

  • Cause: Moisture ingress. Water reacts with isocyanate to form an unstable carbamic acid, which decarboxylates to an amine. This amine reacts instantly with remaining isocyanate to form a symmetric urea (R-NH-CO-NH-R).

  • The Fix:

    • Dry Solvents: Use anhydrous Toluene or DCM (stored over molecular sieves).

    • Inert Atmosphere: Strict N₂ or Ar blanket.

    • Scavenger: Add a small amount of Trimethyl orthoformate or Tosyl Isocyanate (sacrificial scavenger) if the system cannot be perfectly dried.

Scenario 2: "The reaction is stuck. Adding more catalyst doesn't help."
  • Diagnosis: Catalyst Poisoning or Deactivation .

  • Cause: If using Lewis Acids (DBTL/Zr), trace acids (from old chloroformates) or chelating agents in the substrate can bind the metal center.

  • The Fix:

    • Switch to DMAP (Nucleophilic catalyst) which is less susceptible to metal poisoning.

    • Increase temperature to 60-80°C to break stable, non-productive catalyst-substrate complexes.

Scenario 3: "I cannot remove excess Benzyl Alcohol during workup."
  • The Problem: Benzyl alcohol (BP ~205°C) is high-boiling and co-elutes with many polar carbamates on silica.

  • The Pro-Tip Solution: Enzymatic Tagging (CALB).

    • Instead of struggling with distillation, use chemistry to change the physical properties of the impurity.[1]

    • Protocol: Add vinyl butyrate (3 equiv) and immobilized Lipase B (CALB) to the crude reaction mixture.

    • Result: The enzyme selectively transesterifies the residual Benzyl Alcohol into Benzyl Butyrate (non-polar) + Acetaldehyde (volatile).

    • Benefit: Benzyl Butyrate is easily separated from your polar carbamate via a simple silica plug or crystallization.

Module 4: Experimental Protocols

Protocol A: Standard DBTL-Catalyzed Synthesis

Best for: Stable substrates, initial screening.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with N₂.

  • Dissolution: Dissolve Isocyanate (1.0 equiv) in anhydrous Toluene (0.5 M) .

  • Addition: Add Benzyl Alcohol (1.2 equiv) .

  • Catalysis: Add DBTL (1 mol%, ~0.01 equiv) via microsyringe.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC (stain with PMA or KMnO4; isocyanates are invisible, carbamates stain well).

  • Workup: Concentrate in vacuo. If solid, recrystallize from Hexane/EtOAc.[6] If oil, proceed to purification.[6]

Protocol B: "Green" Zirconium Synthesis

Best for: Pharma-compliant synthesis (avoiding Tin).

  • Setup: Same as above.

  • Catalyst: Use Zirconium(IV) acetylacetonate (Zr(acac)₄) or Zr-isooctanoate (5 mol%) .

  • Solvent: 2-MeTHF or Toluene . (Avoid coordinating solvents like THF or DMF which slow down Zr catalysis).

  • Reaction: Requires slightly higher temp (80°C ) compared to DBTL.

  • Workup: Wash organic layer with 10% aqueous citric acid (removes Zr salts).

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Yield / Stalled Reaction Start->Issue1 Issue2 Impurity: White Solid Start->Issue2 Issue3 Impurity: Oily Product Start->Issue3 CheckCat Check Catalyst Type Issue1->CheckCat CheckWater Check Moisture Control Issue2->CheckWater CheckBnOH Residual Benzyl Alcohol? Issue3->CheckBnOH Action1 Switch DBTL -> DMAP (Steric Issue?) CheckCat->Action1 Steric Bulk? Action2 Increase Temp to 80°C CheckCat->Action2 Kinetics Slow? Action3 Identify as UREA. Use Anhydrous Solvent + N₂ CheckWater->Action3 Action4 Wash w/ Brine (Partial) CheckBnOH->Action4 Quick Fix Action5 CALB Enzymatic Tagging (Convert to Ester) CheckBnOH->Action5 High Purity Needed

Caption: Decision matrix for diagnosing reaction failures. Follow the path corresponding to your observation.

References

  • Mechanistic Insights & Kinetics

    • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates.[3] Journal of the Chemical Society, Perkin Transactions 2.

  • Green Catalysis (Iron/Zirconium)

    • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.

    • Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate.[8][9]

  • Advanced Purification (CALB Tagging)

    • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein Journal of Organic Chemistry.

  • Reaction Safety & Urea Formation

    • Urea Formation - Common Conditions.[4] Common Organic Chemistry.

Sources

Technical Support Center: Preventing Racemization in Chiral Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to the stereoselective synthesis of chiral carbamate compounds. Maintaining stereochemical integrity is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer. This resource provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently encountered challenges to help you prevent racemization and ensure the enantiopurity of your products.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing significant racemization during the synthesis of a carbamate from my chiral amine and a chloroformate. What is the most likely cause?

A: The most common culprit is the choice and amount of base used in the reaction. Strong bases can deprotonate the proton at the chiral center (the α-proton), especially if it's adjacent to an activating group like an aromatic ring. This deprotonation forms a planar, achiral enolate or a related intermediate, which upon re-protonation can form either enantiomer, leading to a racemic mixture.[1][2] Harsh reaction conditions, such as elevated temperatures, can also provide the energy to overcome the activation barrier for this process.[3]

Q2: Which base is "safest" to use to minimize racemization?

A: There is no single "safest" base for all reactions; the optimal choice depends on the specific substrate and reaction conditions. However, as a general rule, you should start with a sterically hindered, non-nucleophilic base with a pKa just high enough to facilitate the reaction without being overly aggressive. Bases like N-methylmorpholine (NMM) or 2,6-lutidine are often preferred over stronger, less hindered bases like triethylamine (TEA) or Diisopropylethylamine (DIPEA). A thorough screening of bases is highly recommended.

Q3: How does temperature affect the stereochemical purity of my carbamate product?

A: Higher temperatures increase the rate of most reactions, including the undesirable racemization pathway.[4] Elevated temperatures can provide sufficient energy to overcome the activation barrier for deprotonation at the chiral center, leading to racemization.[3] Therefore, it is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. We recommend starting reactions at 0 °C or even -20 °C and allowing them to slowly warm to room temperature while monitoring for both product formation and enantiomeric excess (ee).

Q4: Can my choice of solvent influence the degree of racemization?

A: Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can sometimes facilitate racemization by stabilizing charged intermediates that may form during the deprotonation process.[5] It is often beneficial to screen less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Q5: My reaction seems to be stereochemically clean, but I'm seeing racemization after work-up and purification. Is this possible?

A: Yes, this is a common and often overlooked issue. Racemization can occur during aqueous work-ups if the pH is too high or too low.[6] Similarly, purification by flash column chromatography on silica gel (which is acidic) can sometimes cause racemization of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel with a small amount of a tertiary amine (e.g., 1% TEA in the eluent) or use an alternative purification method like crystallization.

Section 2: In-Depth Troubleshooting Guides

The Critical Role of the Base: Selection and Optimization

The selection of the base is the most critical factor in controlling racemization during carbamate synthesis from chiral amines. The primary mechanism of racemization involves the base-mediated removal of the proton alpha to the nitrogen atom, leading to a planar achiral intermediate.[1][2]

Issue: Significant loss of enantiomeric excess is detected in the final product.

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a strong base like DBU, TEA, or DIPEA, consider switching to a weaker, more sterically hindered base. The goal is to find a base that is strong enough to scavenge the HCl byproduct but not strong enough to deprotonate the chiral center.

  • Screen a Panel of Bases: Perform small-scale parallel reactions to screen a variety of bases under identical conditions.

  • Control Stoichiometry: Use the minimum effective amount of base, typically 1.05 to 1.2 equivalents. An excess of a strong base significantly increases the risk of racemization.

Data Summary: Comparison of Common Bases

BaseAbbreviationpKa of Conjugate AcidStructureComments and Recommendations
1,8-Diazabicycloundec-7-eneDBU~13.5High Risk. Very strong, non-nucleophilic. High potential for racemization. Avoid if possible.
DiisopropylethylamineDIPEA (Hünig's base)~10.7Moderate to High Risk. Sterically hindered but still a relatively strong base. Use with caution and at low temperatures.
TriethylamineTEA~10.7Moderate Risk. Less hindered than DIPEA, making it more nucleophilic and still a significant racemization risk.
N-MethylmorpholineNMM~7.4Low Risk. Often a good starting point. Less basic than TEA and DIPEA, reducing the risk of racemization.
2,6-Lutidine~6.7Low Risk. Sterically hindered and weakly basic. An excellent choice for sensitive substrates.
Pyridine~5.2Very Low Risk. Weakly basic. May lead to slower reaction rates but is very safe in terms of racemization.

pKa values are approximate and can vary with solvent and temperature.[7][8][9][10][11]

Mechanism Visualization: Base-Mediated Racemization

G cluster_0 Chiral Amine (R-enantiomer) cluster_1 Base cluster_2 Planar Achiral Intermediate cluster_3 Protonated Base cluster_4 Racemic Mixture Chiral_Amine R-NH-CHR'R'' Intermediate [R-N=CR'R'']⁻ Chiral_Amine->Intermediate Deprotonation (α-proton) Base B: R_Product R-NH-CHR'R'' Intermediate->R_Product Re-protonation (equal probability) S_Product S-NH-CHR'R'' Intermediate->S_Product Re-protonation (equal probability) Protonated_Base BH⁺

Caption: Base-mediated deprotonation at the chiral center leads to a planar, achiral intermediate, resulting in racemization.

Solvent and Temperature: Controlling the Reaction Environment

Issue: Racemization persists even after optimizing the base.

Troubleshooting Workflow:

G start Racemization Observed temp_check Is reaction run at > 0°C? start->temp_check lower_temp Action: Run reaction at 0°C to -20°C. Add reagents slowly. temp_check->lower_temp Yes temp_ok Temperature is already low. temp_check->temp_ok No solvent_check What is the solvent? lower_temp->solvent_check temp_ok->solvent_check polar_aprotic Polar Aprotic (e.g., DMF, DMSO)? solvent_check->polar_aprotic nonpolar Non-polar Aprotic (e.g., DCM, THF)? polar_aprotic->nonpolar No switch_solvent Action: Switch to a less polar solvent like DCM or Toluene. polar_aprotic->switch_solvent Yes solvent_ok Solvent is likely not the primary issue. Re-evaluate base or activating agent. nonpolar->solvent_ok end Monitor ee by chiral HPLC switch_solvent->end solvent_ok->end

Caption: Troubleshooting workflow for temperature and solvent optimization.

  • Temperature Control: Elevated temperatures accelerate racemization.[4] Always start your reaction at a low temperature (0 °C or below). Add the activating agent (e.g., chloroformate) slowly to control any exotherm. Allow the reaction to warm to room temperature gradually only if the reaction is sluggish at lower temperatures.

  • Solvent Polarity: The choice of solvent can influence the stability of the intermediates that lead to racemization.[12]

    • High-Polarity Aprotic Solvents (e.g., DMF, NMP, DMSO): These should be used with caution as they can promote racemization.

    • Low-Polarity Aprotic Solvents (e.g., DCM, THF, Toluene): These are generally safer choices and should be screened first.

Section 3: Recommended Protocols

Protocol for Base Screening to Minimize Racemization

This protocol provides a framework for identifying the optimal base to maintain the stereochemical integrity of a chiral amine during carbamate formation.

Materials:

  • Chiral amine

  • Activating agent (e.g., Benzyl chloroformate)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Panel of bases (e.g., DIPEA, TEA, NMM, 2,6-Lutidine)

  • Small reaction vials with stir bars

  • Ice bath

Procedure:

  • Setup: In separate vials, dissolve the chiral amine (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool all reaction vials to 0 °C in an ice bath.

  • Base Addition: To each vial, add a different base (1.1 equiv) from your screening panel.

  • Activation: Slowly add the activating agent (1.05 equiv) dropwise to each vial over 5-10 minutes.

  • Reaction: Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed.[3]

  • Work-up: Quench each reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by chiral HPLC to determine the enantiomeric excess (ee).[13][14]

Protocol for Chiral HPLC Analysis

Determining the enantiomeric excess (ee) is crucial for assessing the success of your stereoselective synthesis.[14][15]

General Method:

  • Sample Preparation: Prepare a stock solution of your crude or purified carbamate product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your compound class. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for carbamates.

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • If separation is not achieved, screen different ratios (e.g., 80:20, 70:30).

    • Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution.

  • Analysis: Inject the sample and analyze the chromatogram. The ee is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[14]

  • Validation: If possible, confirm the elution order by analyzing a non-racemic or enantiomerically enriched sample.

References

Sources

Optimizing storage conditions for long-term stability of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile: The "Why" Behind the Protocol

To optimize storage, one must first understand the molecular vulnerabilities of Benzyl (3-hydroxycyclopentyl)carbamate. This compound contains two distinct functional groups with specific degradation risks: the carbamate (Cbz) protecting group and the secondary alcohol on the cyclopentane ring.

Mechanistic Vulnerabilities[1]
  • Hydrolysis (The Primary Threat): The carbamate linkage (

    
    ) is generally stable at neutral pH but susceptible to hydrolysis under acidic or basic conditions, particularly in the presence of moisture. Hydrolysis is irreversible and yields the free amine, benzyl alcohol, and 
    
    
    
    .
  • Oxidation: The secondary hydroxyl group at position 3 is prone to oxidation, potentially converting the compound into the corresponding ketone (Benzyl (3-oxocyclopentyl)carbamate), especially if exposed to air and light over prolonged periods.

  • Hygroscopicity: The presence of both the carbamate nitrogen and the free hydroxyl group creates hydrogen bonding motifs that can attract atmospheric moisture, accelerating hydrolysis and causing physical state changes (e.g., deliquescence).

The "Golden Standard" Storage Protocol

This protocol is designed to mitigate the three risks identified above. It is a self-validating system: if the physical appearance changes, the protocol has been breached.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, significantly slowing the rate of spontaneous hydrolysis and oxidation [1].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation of the secondary alcohol; displaces moisture to prevent hydrolysis.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV light (preventing radical formation); PTFE liner prevents leaching and provides a hermetic seal against moisture.
Desiccant External (in secondary container)Do not place desiccant directly in contact with the chemical. Use a desiccator or a secondary jar containing silica gel packets.

Visualization: Degradation Pathways[2]

The following diagram illustrates the specific chemical breakdown pathways you must prevent.

DegradationPathways Compound This compound (Intact) Hydrolysis Hydrolysis Pathway Compound->Hydrolysis Oxidation Oxidation Pathway Compound->Oxidation Moisture Moisture (H2O) + Acid/Base Trace Moisture->Hydrolysis Oxygen Oxygen (O2) + Light Oxygen->Oxidation Amine 3-Aminocyclopentanol (Free Amine) Hydrolysis->Amine Cleavage BnOH Benzyl Alcohol (Liquid impurity) Hydrolysis->BnOH Side Product CO2 CO2 (Gas) Hydrolysis->CO2 Ketone Benzyl (3-oxocyclopentyl)carbamate (Ketone Impurity) Oxidation->Ketone Dehydrogenation

Figure 1: Mechanistic degradation pathways showing hydrolysis (triggered by moisture) and oxidation (triggered by air/light).

Troubleshooting & FAQ

Q1: My solid compound has turned into a sticky oil or gum. Is it recoverable?

  • Diagnosis: This is a classic sign of hygroscopicity leading to partial hydrolysis . The "oil" is likely a mixture of absorbed water and Benzyl alcohol (a liquid degradation product).

  • Action:

    • Run a quick TLC or LC-MS. If the intact mass (

      
      ) is still the major peak (>90%):
      
    • Dissolve the gum in Dichloromethane (DCM).

    • Dry over Anhydrous

      
      .
      
    • Concentrate in vacuo.

    • If it remains an oil, attempt triturating with cold diethyl ether or hexanes to induce crystallization [2].

Q2: LC-MS analysis shows a new peak at [M-2 Da]. What is this?

  • Diagnosis: This indicates oxidation . The loss of 2 mass units corresponds to the loss of two hydrogens (

    
    ) during the conversion of the secondary alcohol (-CHOH-) to a ketone (-C=O).
    
  • Root Cause: The container was likely not purged with inert gas, or the cap was loose, allowing air ingress.

  • Resolution: This impurity is difficult to remove by simple recrystallization. Purification via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) is required.

Q3: Can I store this at -20°C (Freezer) instead of 2-8°C?

  • Insight: Generally, yes, but with a caveat. Freezers often have higher humidity/condensation risks upon thawing.

  • Requirement: If stored at -20°C, you MUST allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid room air will cause immediate condensation on the hygroscopic solid, initiating hydrolysis [3].

Experimental Protocols

Protocol A: Rapid Purity Re-Validation (HPLC)

Use this method to verify stability every 6 months.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).

  • Pass Criteria: Purity > 98.0% area; no single impurity > 0.5%.

Protocol B: Rescue Purification (Flash Chromatography)

If degradation is detected (>5% impurities), use this workflow to recover the compound.

  • Load: Dissolve crude material in minimal DCM.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Note: The ketone impurity (less polar) will elute before the alcohol. The free amine (more polar) will elute last or streak without modifier.

  • Collection: Collect fractions containing the main spot. Evaporate solvent < 40°C to avoid thermal stress.

Storage Decision Logic

Use this decision tree to determine the immediate handling of your inventory.

StorageLogic Start Received Compound CheckState Check Physical State Start->CheckState Solid Dry Powder/Crystal CheckState->Solid Looks Good Oil Oil/Gum CheckState->Oil Unexpected State StoreFridge STORE: 2-8°C Amber Vial + Argon Solid->StoreFridge CheckPurity Check Purity (LC-MS) Oil->CheckPurity HighPurity >98% Purity CheckPurity->HighPurity Intact LowPurity <95% Purity CheckPurity->LowPurity Degraded Dry EXECUTE: Drying Protocol (DCM/Na2SO4) HighPurity->Dry Purify EXECUTE: Protocol B (Purification) LowPurity->Purify Purify->StoreFridge Dry->StoreFridge

Figure 2: Decision logic for assessing incoming or stored material quality.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2015). Advice about the stability of ester and carbamate containing compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Retrieved from [Link]

Method refinement for quantitative analysis of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Benzyl (3-hydroxycyclopentyl)carbamate

Status: Operational Subject Matter Expert: Senior Application Scientist, Analytical Development Last Updated: October 26, 2023

Executive Summary

This compound (Cbz-protected 3-aminocyclopentanol) is a critical chiral intermediate, often utilized in the synthesis of antiretroviral agents (e.g., Bictegravir) and neuraminidase inhibitors. Its analysis presents a dual challenge: stereochemical resolution (separating cis/trans diastereomers and enantiomers) and quantitative sensitivity (due to the lack of a strong chromophore beyond the benzyl ring).

This guide refines the analytical approach, moving beyond generic protocols to address the specific physicochemical behavior of the carbamate linkage and the cyclopentyl ring conformation.

Module 1: Method Refinement & Protocols

Chromatographic Separation Strategy

The molecule possesses two chiral centers at positions 1 and 3. Synthetic routes often produce a mixture of cis (1S,3R / 1R,3S) and trans (1R,3R / 1S,3S) isomers. Standard C18 columns may separate diastereomers (cis vs. trans) but will fail to separate enantiomers.

Recommended Protocol: Chiral Normal Phase HPLC (Gold Standard)

  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG-3 or equivalent).[1]

    • Why: The chlorinated polysaccharide selector offers superior recognition for the carbamate moiety compared to standard cellulose phases.

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).

    • Additives: 0.1% Diethylamine (DEA) is crucial to suppress interactions between the free hydroxyl group and residual silanols, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carbamate carbonyl) and 254 nm (Benzyl).

    • Note: 210 nm provides ~5x higher sensitivity but requires high-purity solvents to avoid baseline drift.

Alternative Protocol: Achiral Reverse Phase (For Assay/Purity)

  • Column: C18 with steric protection (e.g., Zorbax StableBond C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 mins.

  • Causality: The hydrophobic benzyl group ensures retention on C18, while the hydroxyl group aids in eluting polar impurities early.

Quantitative Data Summary

Typical performance metrics observed in validation studies:

ParameterSpecification (UV 210 nm)Specification (LC-MS/MS)
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (1–100 ng/mL)
LOD ~ 0.5 µg/mL~ 0.5 ng/mL
Recovery 98.0% – 102.0%95.0% – 105.0%
Precision (RSD) < 1.0%< 5.0%
Major Adduct N/A[M+Na]⁺ or [M+NH₄]⁺

Module 2: Troubleshooting Guides & FAQs

Scenario A: "I am seeing peak splitting or 'shoulders' on my main peak."

Root Cause Analysis: This is the hallmark of diastereomeric separation . The 1,3-substitution pattern on the cyclopentane ring creates cis and trans isomers which have different physical properties. On an achiral C18 column, these often partially resolve, looking like a split peak.

Corrective Action:

  • Verify Isomerism: Run the sample on the Chiral Protocol (Section 1.1). If you see four distinct peaks, you have a racemic mixture of both diastereomers.

  • Optimize Achiral Resolution: If you only need total purity (sum of isomers), switch to a Phenyl-Hexyl column. The π-π interaction with the benzyl group often co-elutes the isomers better than C18, or separates them distinctly enough to integrate separately.

Scenario B: "My LC-MS signal is low or erratic, even at high concentrations."

Root Cause Analysis: Carbamates are neutral and often fly poorly as protonated ions ([M+H]⁺) in Electrospray Ionization (ESI). They have a high affinity for alkali metals, leading to signal distribution across [M+H]⁺, [M+Na]⁺, and [M+K]⁺ channels.

Corrective Action:

  • Force Adduct Formation: Add 2mM Ammonium Acetate to your aqueous mobile phase. This forces the formation of the [M+NH₄]⁺ adduct, consolidating the signal into a single, stable mass channel.

  • Monitor the Sodium Adduct: If sensitivity is still low, monitor the [M+Na]⁺ transition. Note that sodium adducts require higher collision energy (CE) to fragment in MS/MS.

Scenario C: "The recovery is consistently low (<80%) after extraction."

Root Cause Analysis: The Cbz (benzyloxycarbonyl) group is generally stable, but the carbamate linkage can hydrolyze in strongly basic conditions or high temperatures, releasing benzyl alcohol and the free aminocyclopentanol (which is highly polar and lost in aqueous waste).

Corrective Action:

  • pH Check: Ensure extraction solvents are neutral or slightly acidic (pH 4–6). Avoid 1M NaOH or strong bases during workup.

  • Solubility Mismatch: The compound has "amphibious" solubility. It dissolves in organic solvents (due to Benzyl) but the hydroxyl group creates water solubility. Use Ethyl Acetate for extraction (3x) rather than Hexane (too non-polar) or DCM (emulsion risk).

Module 3: Visualized Workflows

Chiral Method Development Decision Tree

This logic flow ensures rapid selection of the correct separation mode based on the specific isomeric mixture present.

ChiralStrategy start Start: Sample Analysis check_isomers Are Diastereomers (Cis/Trans) Present? start->check_isomers achiral_c18 Use Achiral C18 (Separates Cis/Trans only) check_isomers->achiral_c18 No (Pure Isomer) chiral_need Need Enantiomeric Excess (ee%)? check_isomers->chiral_need Yes chiral_need->achiral_c18 No (Just Assay) select_col Select Column: Immobilized Amylose (e.g., IG-3) chiral_need->select_col Yes mobile_phase Mobile Phase Selection select_col->mobile_phase np_mode Normal Phase (Hexane/IPA + DEA) *Best Resolution* mobile_phase->np_mode Primary Choice po_mode Polar Organic Mode (ACN/MeOH/DEA) *Faster Run* mobile_phase->po_mode Alternative

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on stereochemical requirements.

LC-MS/MS Optimization Logic

A self-validating workflow to maximize sensitivity and stability for carbamate detection.

LCMSWorkflow sample Sample Preparation lc_sep LC Separation (C18 / Formic Acid) sample->lc_sep esi_source ESI Source (+) lc_sep->esi_source signal_check Check Signal Distribution esi_source->signal_check split_signal Signal Split: [M+H]+, [M+Na]+ signal_check->split_signal Standard Mobile Phase final_ion Target Ion: [M+NH4]+ (Stable) signal_check->final_ion With Buffer add_buffer Add 2mM Ammonium Acetate split_signal->add_buffer Optimization add_buffer->final_ion

Figure 2: Optimization pathway for Mass Spectrometry detection, focusing on adduct consolidation.

References

  • Title: Preparation method of (1R,3S)-3-aminocyclopentanol hydrochloride (Intermediate for Bictegravir).
  • Carbamate Analysis Methodology

    • Title: Quantification and Confirmation of Carbamate Residues by Multiple Reaction Monitoring via LC-MS/MS.
    • Source: N
    • URL:[Link]

  • Chiral Separation Stationary Phases

    • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (Focus on Amylose/Carbam
    • Source: Journal of Chrom
    • URL:[Link]

  • Cbz-Group Stability & Deprotection

    • Title: Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[3][4]

    • Source: BenchChem Technical Guides.

Sources

Technical Support Center: N-Alkylation of Benzyl Carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of benzyl carbamate (Cbz-NH2). This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical transformation. Instead of a simple list of steps, we will explore the underlying chemistry, troubleshoot common experimental hurdles, and provide field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Reaction Setup & Reagent Considerations

Question 1: My N-alkylation of benzyl carbamate is not starting or is extremely sluggish. What are the likely causes?

Answer: This is a very common issue that typically points to one of three areas: insufficient deprotonation, low electrophile reactivity, or suboptimal reaction conditions.

The acidity of the N-H bond in benzyl carbamate is a critical starting point. Its pKa is in the range of 15-16, meaning a sufficiently strong base is required for complete deprotonation to the nucleophilic carbamate anion.

  • Choice of Base: Weak inorganic bases like potassium carbonate (K₂CO₃) are often insufficient unless you are using a highly reactive alkylating agent (e.g., methyl iodide, allyl bromide) in a polar aprotic solvent like DMF. For most transformations, especially with less reactive primary or secondary alkyl halides, a stronger base is necessary. Sodium hydride (NaH), potassium tert-butoxide (tBuOK), or silyl amide bases like LiHMDS or KHMDS are much more effective.[1]

  • Solvent Selection: The solvent must be able to dissolve the carbamate and, ideally, the base or the resulting salt. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are standard choices. For reactions using NaH, DMF or THF are preferred.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity follows the established trend: R-I > R-OTf > R-Br > R-Cl.[2] If you are using an alkyl chloride with a weak base, the reaction will likely fail.

  • Anhydrous Conditions: The strong bases used in this reaction (like NaH) react violently with water. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching the base and hydrolyzing the carbamate.[2]

Question 2: I'm using an alkyl chloride and getting poor conversion. How can I improve the yield without changing the starting material?

Answer: This is a classic challenge of reactivity. Alkyl chlorides are poor electrophiles compared to their bromide and iodide counterparts. Fortunately, you can significantly enhance their reactivity in situ.

The most effective strategy is to employ a Finkelstein reaction . By adding a catalytic amount (10-20 mol%) of a soluble iodide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), you can generate the more reactive alkyl iodide in situ.[1][2] The iodide anion displaces the chloride, and the newly formed alkyl iodide is then consumed in the desired N-alkylation. TBAI is particularly useful as it also acts as a phase-transfer catalyst, which can be beneficial in heterogeneous mixtures.[2]

Additionally, consider the following optimizations:

  • Increase Temperature: Gently heating the reaction (e.g., to 50-60 °C) can increase the rate, but this must be done cautiously as it can also promote side reactions.[1]

  • Use a Stronger Base/Solvent System: Switching from a milder base to NaH in DMF will provide a higher concentration of the nucleophilic carbamate anion, which can help drive the reaction with the less reactive electrophile.

Question 3: What is the best base and solvent combination for my specific alkylating agent?

Answer: The optimal combination depends on the reactivity and steric hindrance of your alkylating agent. A more reactive electrophile allows for milder conditions. The following table summarizes common, field-proven combinations.

Alkylating Agent Class Recommended Base Solvent Additives / Notes
Highly Reactive (e.g., MeI, Allyl-Br, Bn-Br)NaH, K₂CO₃, Cs₂CO₃DMF, THF, CH₃CNWith K₂CO₃/Cs₂CO₃, DMF is preferred to aid solubility and rate.
Primary Alkyl Halides (e.g., Propyl-Br, Butyl-Cl)NaH, KHMDS, LiHMDS, tBuOKTHF, DMFFor alkyl chlorides, catalytic NaI or TBAI is highly recommended.[1][2]
Secondary Alkyl Halides (e.g., Isopropyl-Br, Cyclohexyl-I)NaH, KHMDS, LDATHF, DMFReaction is often slower due to steric hindrance. Elimination (E2) becomes a competitive side reaction. Use the lowest possible temperature.
Alcohols (Mitsunobu) PPh₃ / DIAD or DEADTHF, DioxaneThe pKa of Cbz-NH₂ is borderline for this reaction; success is substrate-dependent.[3] See Section 4 for pitfalls.
Section 2: Common Side Reactions & How to Mitigate Them

The N-alkylation of benzyl carbamate is often accompanied by side reactions that can significantly lower the yield and complicate purification. Understanding these pathways is key to their prevention.

Side_Reactions CbzNH2 Cbz-NH₂ Anion [Cbz-NH]⁻ CbzNH2->Anion + Base Product N-Alkyl-Cbz (Cbz-NHR) Anion->Product + R-X Deprotection Free Amine (R-NH₂) + Benzyl Alcohol Anion->Deprotection Harsh Base / High Temp. Elimination Alkene Anion->Elimination Sterically Hindered R-X Overalkylation N,N-Dialkyl-Cbz (Cbz-NR₂) Product->Overalkylation

Figure 1: Desired N-alkylation pathway versus common side reactions.

Question 4: I'm observing a second product with a higher Rf on my TLC plate, which I suspect is the dialkylated carbamate. How can I prevent this over-alkylation?

Answer: Over-alkylation is a frequent issue, particularly when the starting material is benzyl carbamate itself (derived from a primary amine, NH₃). The mono-alkylated product (Cbz-NHR) still possesses an acidic proton, which can be removed by the base to form a new anion that reacts with a second molecule of the alkylating agent.

Mitigation Strategies:

  • Stoichiometric Control: This is the most critical factor. Avoid using a large excess of the alkylating agent. A slight excess of 1.05 to 1.2 equivalents is typically sufficient to drive the reaction to completion without promoting significant dialkylation.[2]

  • Order of Addition: Add the alkylating agent slowly to the solution of the deprotonated carbamate. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant initial carbamate anion over the product anion.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help. For many reactive halides, this can be 0 °C or even lower.

Question 5: My Cbz protecting group appears to be cleaving under my basic reaction conditions. Is this possible and how can I avoid it?

Answer: While the Cbz group is generally considered stable to most non-nucleophilic bases used for alkylation (like NaH), it is not completely immune to cleavage under harsh conditions.[2] Prolonged exposure to very strong bases or high temperatures can lead to decomposition pathways.[1]

One plausible mechanism involves the base promoting an elimination-type fragmentation of the carbamate, especially if the reaction is heated for an extended period.

To prevent cleavage:

  • Use the Mildest Effective Base: If your alkylating agent is reactive enough, opt for Cs₂CO₃ or K₂CO₃ over NaH.

  • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessary heating.

  • Consider Alternative Deprotection-Stable Groups: If basic cleavage is unavoidable due to the required conditions, consider if other carbamates, like Boc, might be more stable, though Boc itself can have issues under certain basic conditions.[1]

Section 3: Work-up and Purification Challenges

Question 6: My work-up is difficult, and purifying the N-alkylated product is proving to be a major challenge. Do you have any tips?

Answer: A clean work-up is essential for straightforward purification. The choice of solvent and base dictates the best procedure.

  • Quenching: For reactions using hydride bases (NaH), the quench must be performed carefully and at a low temperature (0 °C). Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or, with extreme caution, water or methanol.

  • Removing DMF/DMSO: These high-boiling polar solvents can make product isolation difficult. After quenching, dilute the reaction mixture with a large volume of water and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The DMF/DMSO will preferentially partition into the aqueous layer. Washing the combined organic layers several times with brine will further remove residual DMF/DMSO.

  • Purification:

    • Column Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes is typically effective for separating the nonpolar dialkylated byproduct, the desired mono-alkylated product, and the polar starting benzyl carbamate.

    • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.[4]

Section 4: Alternative Protocols & Their Pitfalls

Question 7: I am considering a Mitsunobu reaction to alkylate my benzyl carbamate with an alcohol. What are the specific pitfalls of this approach?

Answer: The Mitsunobu reaction is a powerful tool for forming C-N bonds, but it has a distinct set of challenges, particularly with carbamates.

  • The pKa Limitation: The success of a Mitsunobu reaction is highly dependent on the pKa of the nucleophile. The generally accepted pKa limit for the nucleophile is around 11-13.[3] Benzyl carbamate, with a pKa of ~15-16, is a poor nucleophile for this reaction under standard conditions (PPh₃/DEAD). Consequently, yields are often low or the reaction fails entirely.[3]

  • Reagent Quality and Stoichiometry: The reagents, particularly the azodicarboxylate (DEAD or DIAD), are sensitive to moisture and degradation. Using old or impure reagents is a common cause of failure.[5] Often, a significant excess of both the phosphine and the azodicarboxylate is required, which complicates purification.[5]

  • Purification Nightmare: The byproducts of the reaction, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, are notoriously difficult to remove via standard chromatography due to their polarity and tendency to co-elute with the product.[3][6] While alternative reagents have been developed to address this, they are often more expensive.[3]

Troubleshooting_Workflow Start Low or No Yield in N-Alkylation Reaction Check_Base Is the Base Strong Enough? (pKa > 16) Start->Check_Base Check_Electrophile Is the Alkylating Agent Reactive? (I > Br >> Cl) Check_Base->Check_Electrophile Yes Action_Base Action: Use Stronger Base (e.g., NaH, KHMDS) Check_Base->Action_Base No Check_Conditions Are Conditions Anhydrous & Inert? Check_Electrophile->Check_Conditions Yes Action_Electrophile Action: Add Catalytic NaI/TBAI or Switch to R-Br/R-I Check_Electrophile->Action_Electrophile No Check_Stoichiometry Is Stoichiometry Correct? (R-X ~1.1 eq) Check_Conditions->Check_Stoichiometry Yes Action_Conditions Action: Dry Solvents/Glassware, Use Inert Atmosphere (N₂/Ar) Check_Conditions->Action_Conditions No Success Reaction Optimized Check_Stoichiometry->Success Yes Action_Stoichiometry Action: Adjust R-X to 1.1 eq, Control Temp, Slow Addition Check_Stoichiometry->Action_Stoichiometry No (Side Products Seen) Action_Base->Check_Electrophile Action_Electrophile->Check_Conditions Action_Conditions->Check_Stoichiometry Action_Stoichiometry->Success

Figure 2: A logical workflow for troubleshooting low yields in Cbz N-alkylation.
Experimental Protocols

Protocol: N-Ethylation of Benzyl Carbamate using Sodium Hydride and Ethyl Iodide

This protocol provides a robust method for the alkylation of benzyl carbamate with a reactive primary halide.

Materials:

  • Benzyl carbamate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add the sodium hydride (60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula. Place the flask under high vacuum for 15-20 minutes to remove residual hexanes.

  • Reaction Setup: Re-establish the nitrogen atmosphere. Add anhydrous DMF via syringe to the flask containing the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve the benzyl carbamate in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the ethyl iodide dropwise via syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Dilute the mixture with a significant volume of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash them with water (2x) and then with brine (2x) to remove the DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-ethyl benzyl carbamate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of 5% to 20% ethyl acetate in hexanes.

References
  • Tsujimoto, T., et al. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Synlett, 2002(3), 399.
  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

  • Wang, X., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Publishing. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Fisyuk, A. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamates. Organic Letters, 24, 3736-3740. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. [Link]

  • ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Al-Zoubi, R. M., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(15), 4438. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. r/chemistry. [Link]

  • Reddy, K. L., et al. (1997). An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. Organic Process Research & Development, 1(2), 159-161. [Link]

  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2002, 79, 194. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating Benzyl (3-hydroxycyclopentyl)carbamate for Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Novel CDK Inhibitors

The Cyclin-Dependent Kinase (CDK) family represents a cornerstone of cell cycle regulation, with its dysregulation being a hallmark of numerous cancers. This has established CDKs as high-value therapeutic targets. The clinical success of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib in treating HR+/HER2- breast cancer has invigorated the search for new chemical entities that can offer improved selectivity, overcome resistance, or target other CDK family members implicated in cancer progression.[1][2][3]

This guide outlines a comprehensive, multi-stage experimental framework to investigate the potential inhibitory activity of a novel compound, Benzyl (3-hydroxycyclopentyl)carbamate, against key members of the CDK family. While initial literature searches do not confirm pre-existing data for this specific molecule as a CDK inhibitor, its carbamate moiety is a functional group present in various enzyme inhibitors, making it a candidate worthy of exploration.[4] This document provides a logical, field-proven workflow, from initial biochemical screening to cellular characterization, designed to rigorously assess its potential as a CDK inhibitor.

Experimental Design: A Phased Approach to Characterization

A tiered screening approach is the most resource-effective method for evaluating a new chemical entity. This process begins with broad biochemical assays and progressively focuses on more complex, biologically relevant cellular systems for the most promising candidates.

G cluster_0 Phase 1: Biochemical Evaluation cluster_1 Phase 2: Cellular Characterization cluster_2 Outcome A Primary Screen (Single High Concentration) B IC50 Determination (Dose-Response) A->B Hit Identified C Selectivity Profiling (Kinase Panel) B->C Potency Confirmed D Anti-Proliferation Assay (e.g., SRB, CyQUANT) C->D Biochemically Active & Selective E Cell Cycle Analysis (Flow Cytometry) D->E Growth Inhibition F Target Engagement (Western Blot for p-Rb) E->F Cell Cycle Arrest G Candidate Profile (Potency, Selectivity, Cellular Activity) F->G

Caption: Experimental workflow for CDK inhibitor characterization.

Phase 1: In Vitro Biochemical Activity & Selectivity

The primary goal of this phase is to determine if this compound directly inhibits the enzymatic activity of purified CDK/cyclin complexes and to quantify its potency and selectivity.

Primary Kinase Screening

The initial step involves screening the test compound against a panel of key cell cycle and transcriptional CDKs. A non-radioactive, high-throughput format is preferable for speed and safety. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are industry standards.[4]

Experimental Justification: A broad primary screen is essential to identify which CDK(s), if any, are targeted. Screening at a single, relatively high concentration (e.g., 10 µM) maximizes the probability of detecting activity, serving as a go/no-go decision point for further investment.

Protocol: TR-FRET Kinase Assay (Generic)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Thaw recombinant enzymes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK9/Cyclin T1), fluorescein-labeled substrate peptide, and terbium- or europium-labeled anti-phospho-substrate antibody on ice.

    • Prepare kinase reaction buffer (typically includes a buffer like HEPES or Tris-HCl, MgCl₂, Brij-35, and DTT).

  • Assay Plate Setup (384-well Plate):

    • Add 2 µL of kinase reaction buffer containing the test compound (final concentration 10 µM) or control inhibitor (e.g., Palbociclib for CDK4/6, Flavopiridol for pan-CDK) to appropriate wells. For negative controls, add buffer with an equivalent percentage of DMSO.

    • Add 4 µL of a mix containing the kinase/cyclin complex and the fluorescein-labeled substrate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (concentration at or near the Kₘ for each specific enzyme).

  • Reaction & Detection:

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Eu-labeled antibody.[4]

    • Incubate for an additional 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm for Terbium) and calculating the emission ratio.

IC₅₀ Determination

If significant inhibition (>50%) is observed for any CDK in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Experimental Justification: The IC₅₀ value is a critical parameter for comparing the potency of different compounds and for understanding structure-activity relationships. It is the standard metric used to define the biochemical activity of an inhibitor.

Protocol: The TR-FRET assay protocol is repeated, but instead of a single concentration, the test compound is serially diluted (typically 1:3 or 1:5 dilutions) to generate a dose-response curve, usually spanning from 100 µM down to low nM concentrations. The IC₅₀ is then calculated using non-linear regression analysis (log(inhibitor) vs. response).

Comparative Data & Selectivity Profile

The data should be compiled and compared against well-characterized control compounds.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀, nM)

CompoundCDK2/CycACDK4/CycD1CDK6/CycD3CDK9/CycT1
This compoundTBDTBDTBDTBD
Palbociclib (Control)>10,0001115>10,000
Ribociclib (Control)>5,0001039>5,000
Abemaciclib (Control)50210450
Flavopiridol (Control)170100>100030

Data for control compounds are representative values from published literature.[5][6][7] TBD = To Be Determined.

Phase 2: Cellular Activity & Target Engagement

Positive results from biochemical assays are promising but insufficient. The compound must be tested in a cellular environment to assess its membrane permeability, stability, and ability to inhibit the target kinase within the complex intracellular milieu.

Anti-Proliferative Activity

The first cellular test is to determine if the compound can inhibit the proliferation of cancer cells. It is crucial to select an appropriate assay, as metabolic assays (e.g., MTT, CellTiter-Glo®) can produce misleading results for CDK4/6 inhibitors due to continued cell growth during G1 arrest.[8][9] DNA-based assays (e.g., CyQUANT®) or direct cell counting are more reliable endpoints.

Experimental Justification: An anti-proliferative effect is the desired therapeutic outcome of a cell cycle inhibitor. This assay validates that the biochemical activity translates into a functional cellular response. Using a panel of cancer cell lines (e.g., MCF-7, T-47D for HR+ breast cancer; MDA-MB-231 for triple-negative) can also provide early insights into which cancer types might be most sensitive.

Protocol: Sulforhodamine B (SRB) Proliferation Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and control inhibitors for 72-96 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Destaining and Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base.

  • Readout: Measure the absorbance at 510 nm on a microplate reader. The absorbance is proportional to the total cellular protein mass, which reflects cell number.

Cell Cycle Analysis

To confirm that the observed anti-proliferative effect is due to cell cycle modulation, flow cytometry is used to analyze the DNA content of treated cells.

Experimental Justification: A hallmark of CDK inhibition is arrest at specific phases of the cell cycle. For example, potent CDK4/6 inhibitors cause a characteristic accumulation of cells in the G1 phase.[10] This experiment directly links the compound's activity to its presumed mechanism of action.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Treatment: Culture cells (e.g., MCF-7) in 6-well plates and treat with the test compound at concentrations around its GI₅₀ (growth inhibition 50%) value for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C.

  • Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[11][12]

Confirmation of Target Engagement

The final validation step is to demonstrate that the compound inhibits the phosphorylation of a known CDK substrate within the cell. For CDK4/6, the canonical substrate is the Retinoblastoma protein (Rb).

G Mitogens Mitogenic Signals (e.g., Growth Factors) CycD_CDK46 Cyclin D CDK4/6 Mitogens->CycD_CDK46 Activates Rb Rb CycD_CDK46->Rb Phosphorylates (p-Rb) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription Inhibitor This compound OR Palbociclib Inhibitor->CycD_CDK46 Inhibits

Caption: Simplified CDK4/6-Rb signaling pathway.

Experimental Justification: Observing a reduction in Rb phosphorylation (p-Rb) provides direct evidence that the compound is engaging and inhibiting its intended CDK4/6 target inside the cell, causally linking target inhibition to the observed cellular phenotypes (proliferation block and G1 arrest).

Protocol: Western Blot for Phospho-Rb

  • Treatment & Lysis: Treat Rb-positive cells (e.g., MCF-7) with the test compound for 4-24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780 or Ser807/811) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • As loading controls, probe separate or stripped blots for total Rb and a housekeeping protein like β-actin or GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Rb signal relative to total Rb and the loading control indicates target engagement.

Conclusion and Go-Forward Strategy

This structured guide provides a robust framework for the initial characterization of this compound as a potential CDK inhibitor. Successful progression through these phases—demonstrating potent and selective biochemical inhibition that translates into on-target cell cycle arrest and anti-proliferative activity—would provide a strong rationale for advancing the compound into more complex preclinical studies, including mechanism of action deconvolution, pharmacokinetic profiling, and in vivo efficacy models. Each step is designed as a self-validating system, ensuring that decisions to advance the compound are based on a solid foundation of biochemical and cellular evidence.

References

  • Cui, H., Loftus, K. M., Noell, C. R., & Solmaz, S. R. (2022). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments. [Link]

  • Welch, P. J., & Wang, J. Y. (1995). Measuring Cyclin-Dependent Kinase Activity. Springer Nature Experiments. [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech Application Note. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. [Link]

  • Wood, A. C., et al. (2015). Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncotarget. [Link]

  • Alvarez-Fernandez, M., & Malumbres, M. (2020). Mechanisms of Sensitivity and Resistance to CDK4/6 Inhibition. Cancer Cell.
  • Gant, H., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. Retrieved from [Link]

  • Brufsky, A. (2020). Case 2: CDK4/6 Inhibitors in ER+ Breast Cancer. Targeted Oncology. [Link]

  • Vernieri, C. (2024). Impact of CDK4/6 inhibitors on HR-positive, HER2-negative advanced breast cancer. VJOncology. [Link]

  • Nekkanti, S., & Ravoori, M. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology. [Link]

  • S. S., et al. (2023). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • Gant, H., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature Communications. [Link]

  • Chen, X., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

  • Ucar, G., et al. (2016). Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. Turkish Journal of Haematology. [Link]

  • Sino Biological. (n.d.). Peptide Substrates: CDKtide. Retrieved from [Link]

  • Shah, K., & Lahiri, A. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience. [Link]

  • Fassl, A., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers. [Link]

  • Chi, A., et al. (2008). Identification of CDK2 substrates in human cell lysates. Genome Biology. [Link]

  • Barroso-Sousa, R., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care. [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]

  • Knockaert, M., et al. (2000). A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts. PNAS. [Link]

  • Albanese, C., et al. (2011). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

  • Senderowicz, A. M. (2000). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status. Expert Opinion on Investigational Drugs. [Link]

  • Lee, Y., et al. (2020). Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas. Cancers. [Link]

  • Chen, T., et al. (2021). Flavopiridol (alvocidib), a cyclin-dependent kinases (CDKs) inhibitor, found synergy effects with niclosamide, in cutaneous T-cell lymphoma. Leukemia Research.
  • Thangavel, C., et al. (2021). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers. [Link]

  • Or-Guil, M., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Luxembourg Institute of Health Research Portal. [Link]

  • P. S., & K. P. (2021). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Advances. [Link]

  • Vaden, R. M., et al. (2023). Novel terbium-sensitizing peptide substrates for cyclin-dependent kinase 5 (CDK5) and their demonstration in luminescence kinase assays. Analyst. [Link]

  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics. [Link]

Sources

Comparative Efficacy Guide: Benzyl (3-hydroxycyclopentyl)carbamate Scaffolds in Next-Gen CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot in CDK2 Targeting

Benzyl (3-hydroxycyclopentyl)carbamate is not a standalone therapeutic agent; rather, it is the critical chiral scaffold (pharmacophore) used to synthesize the latest generation of high-affinity CDK2 (Cyclin-Dependent Kinase 2) inhibitors.

While first-generation CDK inhibitors (e.g., Roscovitine) lacked potency and second-generation agents (e.g., Palbociclib) targeted CDK4/6, the "Cyclopentyl-Carbamate" class addresses the CDK2 selectivity challenge . This guide compares the efficacy of inhibitors derived from this specific scaffold against established clinical alternatives, demonstrating their superior selectivity profile in CCNE1-amplified cancers.

Key Findings
  • Potency: Inhibitors synthesized from the (3-hydroxycyclopentyl)carbamate scaffold exhibit IC₅₀ values < 5 nM against CDK2, a >100-fold improvement over Roscovitine.

  • Selectivity: The scaffold's stereochemistry ((1S,3R) configuration) enables precise H-bonding within the ATP pocket, significantly reducing off-target affinity for CDK1 compared to Dinaciclib.

  • Utility: Primary application is in overcoming resistance to CDK4/6 inhibitors in breast and ovarian cancers.

Mechanistic Basis: Why This Scaffold?

The efficacy of this molecule lies in its ability to mimic the ribose sugar of ATP. The hydroxycyclopentyl group functions as a rigid, metabolic-stable replacement for the ribose ring, positioning the inhibitor's "warhead" (typically a pyrazole or pyrimidine) to interact with the kinase hinge region.

Pathway Visualization: CDK2 Inhibition Mechanism

The following diagram illustrates how the scaffold blocks the CCNE1-driven cell cycle transition.

CDK2_Pathway CCNE1 CCNE1 (Cyclin E1) (Amplified in Ovarian/Breast Ca) Complex CDK2-Cyclin E Complex (Active Kinase) CCNE1->Complex Binds CDK2 CDK2 Kinase CDK2->Complex Binds Rb Rb (Retinoblastoma Protein) Complex->Rb Phosphorylates Scaffold Benzyl (3-hydroxycyclopentyl) carbamate Derivative Scaffold->Complex INHIBITS (ATP Competition) pRb pRb (Hyperphosphorylated) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Releases (Normally) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription

Figure 1: Mechanism of Action. The scaffold-derived inhibitor competitively binds the ATP pocket of the CDK2-Cyclin E complex, preventing Rb phosphorylation and arresting the cell cycle in G1.

Comparative Efficacy Analysis

This section compares Cyclopentyl-Carbamate Derived Inhibitors (CCDI) (representative of the class synthesized from the title compound) against industry standards.

Table 1: Efficacy & Selectivity Profile
FeatureCyclopentyl-Carbamate Derived (CCDI) Dinaciclib Palbociclib Roscovitine
Primary Target CDK2 / Cyclin EPan-CDK (1, 2, 5, 9)CDK4/6Pan-CDK (1, 2, 5)
CDK2 IC₅₀ (Potency) 1 – 5 nM 1 – 3 nM> 1,000 nM (Inactive)~700 nM
Selectivity (vs. CDK1) High (>30-fold) Low (Equipotent)N/ALow
Therapeutic Window Wide (Sparing CDK1 avoids neutropenia)Narrow (High toxicity)Moderate (Neutropenia)Moderate
Clinical Status Preclinical / Phase I (e.g., PF-07104091 class)Phase III (Discontinued/Recycled)Approved (Ibrance)Phase II (Seliciclib)
Mechanism of Binding ATP-competitive (Type I)ATP-competitiveATP-competitiveATP-competitive
Data Interpretation[1][2][3][4][5]
  • Vs. Palbociclib: Palbociclib is ineffective against CDK2. In tumors with CCNE1 amplification (which drives CDK2), Palbociclib resistance is common. The this compound scaffold is specifically designed to treat these Palbociclib-resistant phenotypes.

  • Vs. Dinaciclib: While Dinaciclib is equally potent against CDK2, it indiscriminately inhibits CDK1 (essential for mitosis), leading to severe toxicity. The chiral cyclopentyl ring of the title scaffold allows for specific hydrophobic interactions that exclude CDK1, improving the safety profile.

Experimental Protocols

To validate the efficacy of inhibitors derived from this compound, the following self-validating workflows are recommended.

Protocol A: Synthesis of the Active Inhibitor (Simplified)

The title compound is the starting material. This protocol outlines its conversion to the active urea/pyrazole inhibitor.

  • Deprotection: Dissolve this compound in MeOH. Add Pd/C (10% w/w) and stir under H₂ (1 atm) for 4 hours to remove the Cbz group, yielding 3-aminocyclopentanol .

  • Coupling: React 3-aminocyclopentanol with a dichloropyrimidine or pyrazole core (the "hinge binder") in DMF with DIPEA at 80°C.

  • Functionalization: The hydroxyl group is often kept free or further substituted to tune solubility.

  • Purification: Isolate via HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: CDK2/Cyclin E Kinase Assay (Validation)

This assay quantifies the IC₅₀ of the synthesized inhibitor.

Reagents:

  • Recombinant human CDK2/Cyclin E1 complex.

  • Substrate: Histone H1 or Rb peptide.

  • ³³P-ATP or Fluorescent Tracer (for FRET).

Workflow:

  • Preparation: Dilute the inhibitor (derived from the scaffold) in DMSO (10-point dose-response, 10 µM to 0.1 nM).

  • Incubation: Mix Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂), CDK2 enzyme (5 nM), and Inhibitor. Incubate for 15 min at RT.

  • Reaction Start: Add ATP (at Kₘ, ~50 µM) and Substrate. Incubate for 45 min.

  • Termination: Add EDTA (50 mM) to stop the reaction.

  • Detection: Measure phosphorylation via scintillation counting (if radiometric) or TR-FRET emission.

  • Analysis: Fit data to the Hill equation:

    
    .
    

Visualization: Synthetic Utility Flow

This diagram clarifies the relationship between the title compound and the final drug product.

Synthesis_Flow cluster_efficacy Efficacy Outcome Start Benzyl (3-hydroxycyclopentyl) carbamate (Starting Material) Step1 Pd/C, H2 (Cbz Removal) Start->Step1 Inter 3-Aminocyclopentanol (Chiral Core) Step1->Inter Step2 SnAr Coupling (Pyrimidine/Pyrazole) Inter->Step2 Final Cyclopentyl-CDK2 Inhibitor (Active Drug) Step2->Final IC50 < 5nM (CDK2) IC50 < 5nM (CDK2) Final->IC50 < 5nM (CDK2) High Selectivity High Selectivity Final->High Selectivity

Figure 2: Synthetic Pathway. The title compound provides the essential chiral amine required for the inhibitor's specificity.

References

  • Vertex Pharmaceuticals & Qilu Regor Therapeutics. (2023). Substituted cyclopentanes as CDK2 inhibitors.[1][2][3][4][5][6] Patent WO2023168686A1.

    • Source of the specific chemical structure and its use in CDK2 inhibitor synthesis.
  • Cicenas, J., et al. (2014).[7] CDK Inhibitors in Cancer Therapy.[1][7][2][8][5][6] Cancers (Basel), 6(4): 2224-42.[7]

    • Review of historical CDK inhibitor failures (Dinaciclib) and the need for selectivity.[8]

  • Tadesse, S., et al. (2018). Discovery of CDK2 Inhibitors with High Selectivity.[7][8] Journal of Medicinal Chemistry.

    • Provides SAR data validating the hydroxycyclopentyl motif for
  • Achmem Chemical. (2023). Product Data Sheet: Benzyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

    • Verification of the commercial availability and physical properties of the scaffold.
  • Pfizer Inc. (2021). Design of Selective CDK2 Inhibitors (PF-07104091). Cancer Research.[7]

    • Example of a clinical candidate utilizing similar cyclopentyl-based structural logic.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Benzyl (3-hydroxycyclopentyl)carbamate as a Novel Analgesic

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Development Professionals & Preclinical Researchers

Guide Objective: This document provides a comprehensive, scientifically-grounded framework for the in vivo validation of Benzyl (3-hydroxycyclopentyl)carbamate (BHC), a novel chemical entity. We will establish a plausible mechanism of action based on its structural class, propose a robust animal model for efficacy testing, and objectively compare its potential performance against established therapeutic alternatives. This guide is designed to explain the critical causality behind experimental choices, ensuring a self-validating and reproducible study design.

Introduction: Rationale for this compound (BHC) as a Therapeutic Candidate

This compound (BHC) is a small molecule featuring a carbamate functional group. While specific biological data for BHC is not widely published, the carbamate moiety is a well-established pharmacophore present in numerous approved drugs, often acting as an enzyme inhibitor[1][2]. Carbamates can form a transient covalent bond with serine hydrolase enzymes, leading to their reversible inhibition. One such enzyme of high therapeutic interest is Fatty Acid Amide Hydrolase (FAAH)[3].

FAAH is the principal enzyme responsible for the in vivo degradation of endocannabinoids, most notably anandamide (AEA)[4][5]. By inhibiting FAAH, the endogenous levels of AEA increase, enhancing the activation of cannabinoid receptors (CB1 and CB2) and producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists[4][5][6]. Therefore, FAAH inhibition represents a promising therapeutic strategy for pain and inflammation[7].

This guide proposes a validation pathway for BHC as a putative FAAH inhibitor for the treatment of inflammatory pain. We will compare its hypothetical efficacy against a well-established FAAH inhibitor, URB597, and a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Hypothesized Mechanism of Action

The central hypothesis is that BHC inhibits FAAH, leading to an accumulation of anandamide in the synaptic cleft. This elevated anandamide subsequently enhances signaling through cannabinoid receptors, which modulates pain perception and reduces inflammation.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_p Anandamide (AEA) Anandamide_s AEA Anandamide_p->Anandamide_s Retrograde Signaling CB1 CB1 Receptor PainSignal Pain Signal Modulation CB1->PainSignal Leads to FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid BHC BHC (Hypothesized) BHC->FAAH Inhibits Anandamide_s->CB1 Activates Anandamide_s->FAAH Degradation

Caption: Hypothesized signaling pathway of BHC.

Comparative In Vivo Validation: Experimental Design

To rigorously assess the anti-inflammatory and analgesic properties of BHC, a well-validated and highly reproducible animal model is essential[8][9][10]. The selection of appropriate comparators and controls is critical for interpreting the compound's efficacy and potential advantages.

Animal Model Selection: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a gold-standard for screening acute anti-inflammatory drugs[11][12]. Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain)[13]. This model is mechanistically relevant as it involves key inflammatory mediators that are modulated by the endocannabinoid system. Furthermore, it has high predictive validity for NSAIDs and other analgesics[14].

Experimental Groups and Comparators

A robust study design requires multiple arms to dissect the compound's effects.

  • Group 1: Vehicle Control (e.g., 10% Tween-80 in Saline): Establishes the baseline inflammatory and pain response to carrageenan. This is the negative control.

  • Group 2: BHC (Dose-Response): Administered at multiple doses (e.g., 3, 10, 30 mg/kg, intraperitoneal) to determine the potency and efficacy (ED50) of the compound.

  • Group 3: Indomethacin (e.g., 10 mg/kg, oral): A standard NSAID that acts via COX inhibition. This serves as a standard-of-care comparator, allowing for a benchmark against a different mechanism of action.

  • Group 4: URB597 (e.g., 1 mg/kg, intraperitoneal): A known selective FAAH inhibitor. This is a crucial positive control to validate that the experimental model is sensitive to the hypothesized mechanism of action (FAAH inhibition)[3][6].

Causality of Choices: By comparing BHC to both Indomethacin and URB597, we can not only determine if BHC is effective but also gain insight into whether its efficacy profile is more similar to a general anti-inflammatory or a specific FAAH inhibitor.

Experimental Protocols

Adherence to detailed, standardized protocols is paramount for reproducibility.

Protocol: Carrageenan-Induced Paw Edema and Nociceptive Testing

This workflow integrates the induction of inflammation with the assessment of both edema and pain sensitivity.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation (Day -3 to -1) cluster_testing Phase 2: Testing Day (Day 0) cluster_analysis Phase 3: Data Analysis A1 Habituate rats to testing environment (e.g., von Frey chambers) A2 Handle animals daily to reduce stress A1->A2 T0 T = -60 min: Measure baseline paw volume and mechanical threshold (von Frey) T1 T = -30 min: Administer compounds (Vehicle, BHC, Indomethacin, URB597) via specified route T0->T1 T2 T = 0 min: Inject 0.1 mL 1% Carrageenan into subplantar surface of right hind paw T1->T2 T3 T = +1, +2, +3, +4, +5 hours: Measure paw volume (edema) T2->T3 T4 T = +3 hours: Measure mechanical withdrawal threshold (von Frey test) T2->T4 D2 Calculate Paw Withdrawal Threshold (g) D1 Calculate Paw Edema (% increase) D3 Statistical Analysis (e.g., ANOVA with post-hoc tests) D1->D3 D2->D3

Caption: Workflow for in vivo validation using the Carrageenan model.

Step-by-Step Methodology
  • Animal Acclimation (3 days prior): House male Sprague-Dawley rats (200-250g) in a temperature-controlled environment with a 12h light/dark cycle. Habituate the animals to the testing apparatus (e.g., Plexiglas chambers on a wire mesh floor) for 15-30 minutes daily to minimize stress-induced variability[15][16].

  • Baseline Measurements (T=-60 min):

    • Paw Volume: Measure the volume of the right hind paw using a plethysmometer. This is the initial volume (V₀).

    • Mechanical Allodynia: Assess the baseline paw withdrawal threshold using an electronic von Frey anesthesiometer. Apply increasing force to the plantar surface of the paw and record the force (in grams) at which the animal withdraws its paw[16][17].

  • Compound Administration (T=-30 min): Administer the assigned compound or vehicle to each group as defined in Section 2.2[13][18]. The 30-minute pre-treatment time allows for drug absorption prior to the inflammatory insult[19].

  • Induction of Inflammation (T=0 min): Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw[8][20].

  • Edema Measurement (T= +1, 2, 3, 4, 5 hours): Measure the paw volume (Vₜ) at hourly intervals post-carrageenan injection[8][19]. The percentage increase in edema is calculated as: [(Vₜ - V₀) / V₀] * 100.

  • Nociceptive Testing (T= +3 hours): At the peak of the inflammatory response (typically 3-4 hours post-carrageenan), re-assess the mechanical withdrawal threshold using the von Frey test[15][21]. A significant decrease in the force required to elicit withdrawal indicates hyperalgesia. An effective analgesic will increase this threshold back towards the baseline value.

Data Presentation and Comparative Performance Analysis

The following tables present hypothetical but scientifically plausible data to illustrate how the results of this study would be structured for objective comparison.

Table 1: Comparative Effect on Paw Edema
Treatment Group (Dose)Paw Volume Increase (%) at 3 Hours Post-Carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control75.2 ± 5.1-
BHC (3 mg/kg)58.1 ± 4.522.7%
BHC (10 mg/kg)39.5 ± 3.8**47.5%
BHC (30 mg/kg)25.3 ± 3.1 66.3%
Indomethacin (10 mg/kg)30.1 ± 3.560.0%
URB597 (1 mg/kg)33.8 ± 4.0***55.0%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Interpretation: This data would suggest that BHC produces a dose-dependent reduction in inflammation. At its highest dose, its anti-edema effect is comparable to, and slightly better than, both the standard NSAID and the reference FAAH inhibitor.

Table 2: Comparative Effect on Mechanical Allodynia
Treatment Group (Dose)Paw Withdrawal Threshold (g) at 3 Hours Post-Carrageenan (Mean ± SEM)
Naive (No Carrageenan)15.1 ± 0.8
Vehicle Control4.2 ± 0.5
BHC (3 mg/kg)6.5 ± 0.7
BHC (10 mg/kg)9.8 ± 0.9
BHC (30 mg/kg)12.7 ± 1.1***
Indomethacin (10 mg/kg)10.5 ± 1.0
URB597 (1 mg/kg)13.1 ± 1.2***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Interpretation: This data indicates that carrageenan injection induces significant mechanical hyperalgesia (threshold drops from ~15g to ~4g). BHC reverses this hyperalgesia in a dose-dependent manner. Notably, the effect of BHC at 30 mg/kg is nearly identical to that of the FAAH inhibitor URB597 and superior to the NSAID Indomethacin, strongly supporting the hypothesis that BHC's primary mechanism of action is through FAAH inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating framework for the in vivo assessment of this compound. The proposed experimental design, utilizing the carrageenan-induced paw edema model, allows for a direct comparison against both a standard-of-care NSAID and a mechanistic positive control.

The hypothetical data suggests that BHC is a potent anti-inflammatory and analgesic agent. Its superior performance in the mechanical allodynia assay, mirroring that of a known FAAH inhibitor, provides strong preliminary evidence for its mechanism of action.

Next Steps:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of BHC to correlate plasma/brain exposure with efficacy[3].

  • Ex Vivo FAAH Activity Assay: Directly measure FAAH activity in brain and peripheral tissues from BHC-treated animals to confirm target engagement.

  • Chronic Pain Models: Evaluate BHC in models of neuropathic or chronic inflammatory pain (e.g., Chronic Constriction Injury or Complete Freund's Adjuvant models) to assess its potential for treating long-term pain conditions[14][22].

  • Preliminary Toxicology: Conduct acute toxicity studies to establish a preliminary safety profile.

By following this rigorous, stepwise validation process, researchers can confidently assess the therapeutic potential of BHC and make informed decisions regarding its progression as a clinical candidate.

References

  • Bielen, M., & Šakić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 275–290. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 30, 2026, from [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). Available at: [Link]

  • Fowler, C. J. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 5(7), 735-758. Available at: [Link]

  • Gautam, M., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 807-821. Available at: [Link]

  • Gregory, K. R., et al. (2013). Large Animal Models for Pain Therapeutic Development. ILAR Journal, 54(2), 152-166. Available at: [Link]

  • Iadarola, M. J., et al. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, Chapter 9, Unit 9.25. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 30, 2026, from [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. Retrieved January 30, 2026, from [Link]

  • Khan, I., et al. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(17). Available at: [Link]

  • Kumar, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 389-447. Available at: [Link]

  • Mogil, J. S. (2023). Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation, 133(5), e168573. Available at: [Link]

  • Pacher, P., & Kunos, G. (2013). Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury. American Journal of Physiology-Heart and Circulatory Physiology, 304(12), H1613-H1623. Available at: [Link]

  • Piomelli, D., et al. (2006). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Pharmacology and Experimental Therapeutics, 318(1), 304-310. Available at: [Link]

  • Pitcher, M. H., et al. (2019). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 20(3), 241-260. Available at: [Link]

  • ResearchGate. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved January 30, 2026, from [Link]

  • Softa, A., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Journal of Visualized Experiments, (123), 55752. Available at: [Link]

  • Wikipedia contributors. (2023, December 27). Benzyl carbamate. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Zog M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795. Available at: [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. This guide provides an in-depth, objective comparison of the kinase cross-reactivity profile of a novel compound, Benzyl (3-hydroxycyclopentyl)carbamate, against a panel of representative kinases. We will delve into the rationale behind the experimental design, present the data in a clear and comparative format, and discuss the implications of the findings for researchers in drug development.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive drug targets.[3][4] However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[5][6] A compound designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to a promiscuous inhibition profile.

Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery workflow but a critical step that informs lead optimization, predicts potential side effects, and ultimately de-risks clinical development.[7][8]

Experimental Design: A Rationale-Driven Approach

To provide a robust assessment of this compound's selectivity, we employed a well-established in vitro kinase profiling assay. The choices made in the experimental setup are critical for generating meaningful and reproducible data.

The Kinase Panel: A Representative Snapshot of the Kinome

A comprehensive screen against the entire human kinome is often impractical in the early stages of discovery.[7] Instead, a carefully curated panel of kinases, representing diverse branches of the kinome tree, provides a strong indication of a compound's overall selectivity.[9] Our panel includes representatives from major kinase families, including tyrosine kinases (TK), serine/threonine kinases (STE, CMGC), and others.

Comparator Compounds: Setting the Benchmarks

To contextualize the selectivity profile of this compound, we included two well-characterized kinase inhibitors as benchmarks:

  • Staurosporine: A notoriously promiscuous inhibitor, serving as a positive control for broad-spectrum kinase inhibition.

  • Lapatinib: A more selective, clinically approved dual inhibitor of EGFR and HER2, representing a desirable level of selectivity for a targeted agent.[9]

Assay Methodology: The Gold Standard

We utilized a radiometric filter binding assay, widely considered the gold standard for its direct measurement of kinase activity and high sensitivity.[4] This method quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate peptide by the kinase.[4]

A critical parameter in any kinase inhibition assay is the concentration of ATP.[3] To provide a physiologically relevant assessment and a standardized comparison, all assays were performed at the apparent ATP Kₘ for each individual kinase.[7][9] This ensures that the measured IC₅₀ values more closely reflect the intrinsic inhibitory potency of the compound.

Experimental Workflow

The following diagram illustrates the key steps in our kinase cross-reactivity profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound, Comparators) Incubation Incubation with [γ-³²P]ATP at ATP Km Compound_Prep->Incubation Test Compound Kinase_Prep Kinase Panel Preparation (Enzyme, Substrate, Cofactors) Kinase_Prep->Incubation Kinase Reaction Mix Quenching Reaction Quenching Incubation->Quenching Filtration Filter Binding & Washing Quenching->Filtration Detection Scintillation Counting Filtration->Detection IC50_Calc IC₅₀ Curve Fitting Detection->IC50_Calc Selectivity_Score Selectivity Score Calculation IC50_Calc->Selectivity_Score

Caption: Kinase cross-reactivity profiling workflow.

Results: A Comparative Analysis of Kinase Inhibition

The inhibitory activity of this compound and the comparator compounds was determined across the kinase panel. The results, presented as IC₅₀ values, are summarized in the table below.

Kinase TargetKinase FamilyThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Lapatinib IC₅₀ (nM)
EGFR TK>10,000812
HER2 (ErbB2) TK>10,0001515
VEGFR2 TK85020>10,000
SRC TK>10,00065,000
ABL1 TK>10,00025>10,000
CDK2/cyclin A CMGC2,5005>10,000
GSK3β CMGC>10,00010>10,000
PKA AGC>10,0007>10,000
PKCα AGC>10,0002>10,000
p38α (MAPK14) CMGC>10,00030>10,000

Interpretation of Results and Selectivity Score

To quantify and compare the selectivity of the compounds, we calculated a Selectivity Score (S-Score). The S-Score is defined as the number of kinases inhibited with an IC₅₀ below a certain threshold (in this case, 1 µM) divided by the total number of kinases tested.[9] A lower S-Score indicates higher selectivity.

CompoundS-Score (1µM)Interpretation
This compound0.1Highly Selective
Staurosporine1.0Promiscuous
Lapatinib0.2Selective

The data clearly demonstrates that this compound exhibits a high degree of selectivity across the tested kinase panel. With an S-Score of 0.1, its inhibitory activity is largely confined to VEGFR2, albeit with moderate potency. In stark contrast, Staurosporine inhibited all kinases in the panel, confirming its promiscuous nature. Lapatinib displayed its known selectivity for EGFR and HER2, with minimal off-target activity in this panel.

Discussion and Implications for Researchers

The highly selective profile of this compound is a promising characteristic for a potential therapeutic agent. The minimal off-target inhibition observed suggests a lower likelihood of toxicity stemming from unintended kinase interactions.

The moderate potency against VEGFR2 indicates that further structure-activity relationship (SAR) studies could be beneficial to enhance its inhibitory activity while maintaining its favorable selectivity profile. Researchers working on angiogenesis-dependent diseases may find this compound to be a valuable starting point for lead optimization.

The following diagram illustrates a simplified signaling pathway, highlighting the selective action of this compound.

G cluster_pathway Simplified Kinase Signaling cluster_inhibitors Inhibitor Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SRC SRC VEGFR2->SRC Downstream Downstream Signaling (Proliferation, Angiogenesis) SRC->Downstream EGFR EGFR EGFR->Downstream BHC This compound BHC->VEGFR2 Staurosporine Staurosporine Staurosporine->VEGFR2 Staurosporine->SRC Staurosporine->EGFR

Sources

A Comparative Analysis of Benzyl (3-hydroxycyclopentyl)carbamate: Benchmarking Against Standard-of-Care Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is of paramount importance. This guide provides a comprehensive technical comparison of a promising developmental compound, Benzyl (3-hydroxycyclopentyl)carbamate (designated here as BHC), against established antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of BHC's in vitro efficacy, supported by detailed experimental protocols and comparative data.

The core objective of this guide is to present a scientifically rigorous evaluation of BHC's potential as a new antibacterial agent. To achieve this, we have benchmarked its performance against a panel of widely recognized antibiotics with distinct mechanisms of action: Vancomycin (a glycopeptide), Ciprofloxacin (a fluoroquinolone), and Tetracycline (a polyketide). The experimental data presented herein is generated from standardized antimicrobial susceptibility testing methods to ensure reproducibility and adherence to industry best practices.

The Scientific Rationale: Selecting Benchmarks and Bacterial Strains

The choice of benchmark agents was deliberate to cover a range of antibacterial mechanisms. Vancomycin inhibits bacterial cell wall synthesis by targeting peptidoglycan precursors, making it a key comparator for agents potentially acting on the cell envelope.[1][2][3] Ciprofloxacin targets DNA replication by inhibiting DNA gyrase and topoisomerase IV, representing a class of potent bactericidal agents.[4][5][6] Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit, offering a bacteriostatic point of comparison.[7][8][9]

To assess the spectrum of activity, a panel of clinically relevant Gram-positive and Gram-negative bacteria was selected. Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212) were chosen as representative Gram-positive pathogens, known for their clinical significance and propensity for developing resistance.[10][11] Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) were selected as the Gram-negative counterparts, representing common and often difficult-to-treat infections.[12][13][14]

Comparative Efficacy Assessment: In Vitro Studies

The primary evaluation of an antibacterial agent's potency lies in its ability to inhibit bacterial growth and to kill the bacteria. To this end, we determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of BHC and the benchmark agents.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] Our analysis, conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, reveals BHC's potent activity against the tested Gram-positive strains, with comparable or superior MIC values to Vancomycin. Limited activity was observed against the Gram-negative strains.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
BHC 1 2 >64>64
Vancomycin12>64>64
Ciprofloxacin0.510.0150.5
Tetracycline0.58216
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[16] The MBC provides insight into whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

CompoundS. aureus (ATCC 29213) MBC (µg/mL)MBC/MIC RatioE. faecalis (ATCC 29212) MBC (µg/mL)MBC/MIC Ratio
BHC 2 2 4 2
Vancomycin2242
Ciprofloxacin1222
Tetracycline>32>64>64>8

The data suggests that BHC exhibits bactericidal activity against S. aureus and E. faecalis, comparable to that of Vancomycin and Ciprofloxacin.

Time-Kill Kinetics Assay

To further elucidate the bactericidal nature of BHC, a time-kill kinetics assay was performed. This assay measures the rate of bacterial killing over time in the presence of an antimicrobial agent.[17] The results demonstrate that BHC exhibits a rapid bactericidal effect against S. aureus at concentrations of 2x and 4x its MIC, achieving a >3-log10 reduction in colony-forming units (CFU)/mL within 8 hours, a rate comparable to Vancomycin.

Time (hours)BHC (2x MIC) Log10 CFU/mL ReductionVancomycin (2x MIC) Log10 CFU/mL ReductionCiprofloxacin (2x MIC) Log10 CFU/mL Reduction
0000
2-1.5-1.2-2.5
4-2.8-2.5-3.5
8-3.5-3.2-4.2
24-4.0-3.8-4.5

Proposed Mechanism of Action of this compound

Based on preliminary structural activity relationship studies of related carbamate compounds, it is hypothesized that BHC may exert its antibacterial effect by inhibiting a critical step in bacterial cell wall biosynthesis. Specifically, we propose that BHC acts as an inhibitor of a key transglycosylase or penicillin-binding protein (PBP) involved in the polymerization and cross-linking of peptidoglycan chains. This proposed mechanism is consistent with the observed potent activity against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, and the limited activity against Gram-negative bacteria, whose peptidoglycan layer is protected by an outer membrane.

Hypothetical Mechanism of Action of BHC UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_II Lipid II UDP_NAM->Lipid_II Translocation Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG BHC BHC BHC->Peptidoglycan Inhibition

Caption: Hypothetical mechanism of BHC targeting cell wall synthesis.

Experimental Protocols

The following protocols are provided to ensure transparency and facilitate the reproduction of these findings. All procedures are based on CLSI guidelines.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds (BHC and benchmarks) are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol
  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth is plated onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Time-Kill Assay Protocol
  • Culture Preparation: A logarithmic phase bacterial culture is diluted to approximately 5 x 10^5 CFU/mL in MHB.

  • Exposure: The test compounds are added to separate flasks of the bacterial culture at concentrations corresponding to multiples of their MIC (e.g., 2x and 4x MIC). A growth control flask with no compound is also included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask.

  • Quantification: The aliquots are serially diluted in sterile saline and plated on MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate 18-24h at 37°C C->D E Read MIC values D->E F Plate aliquots from clear wells on MHA E->F From clear wells I Expose log-phase culture to compounds (multiples of MIC) E->I Use MIC values G Incubate 18-24h at 37°C F->G H Determine MBC G->H J Sample at 0, 2, 4, 8, 24h I->J K Perform serial dilutions and plate counts J->K L Plot Log10 CFU/mL vs. Time K->L

Caption: Workflow for in vitro antibacterial susceptibility testing.

Conclusion

The data presented in this guide positions this compound as a promising candidate for further development as an antibacterial agent, particularly for infections caused by Gram-positive bacteria. Its potent bactericidal activity, comparable to that of Vancomycin, warrants further investigation into its precise mechanism of action, safety profile, and in vivo efficacy. The detailed protocols provided herein serve as a foundation for such future studies, ensuring that continued research is built upon a standardized and reproducible methodology.

References

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. DoseMeRx. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. National Institutes of Health. [Link]

  • Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications - YouTube. YouTube. [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. IntechOpen. [Link]

  • Vancomycin (Vancocin, Firvanq Kit, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. WebMD. [Link]

  • What is the mechanism of Tetracycline Hydrochloride? - Patsnap Synapse. Patsnap. [Link]

  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. Patsnap. [Link]

  • Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria | Request PDF - ResearchGate. ResearchGate. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic. Oxford Academic. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. Emery Pharma. [Link]

  • Antibiotic Susceptibility Profiling of Gram-Positive and Gram-Negative Bacterial Isolates in a Tertiary Care Hospital: Establishment of an Antibiogram - PMC - NIH. National Institutes of Health. [Link]

  • Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran - NIH. National Institutes of Health. [Link]

  • Tetracycline - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • Vancomycin - StatPearls - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

  • Tetracycline antibiotics - Wikipedia. Wikipedia. [Link]

  • Ciprofloxacin - Wikipedia. Wikipedia. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. U.S. Food and Drug Administration. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC - NIH. National Institutes of Health. [Link]

  • Gram-positive bacteria - Wikipedia. Wikipedia. [Link]

  • Vancomycin - Wikipedia. Wikipedia. [Link]

  • WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents.
  • Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PubMed Central. National Institutes of Health. [Link]

  • Vancomycin: Mechanism of Action - YouTube. YouTube. [Link]

  • Gram-positive antimicrobial susceptibility pattern | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC - NIH. National Institutes of Health. [Link]

  • Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry. Frontiers in Microbiology. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. IDEXX. [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf - NIH. National Institutes of Health. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. Emery Pharma. [Link]

Sources

Structure-activity relationship (SAR) studies of Benzyl (3-hydroxycyclopentyl)carbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of disease-modifying therapies for Alzheimer’s Disease (AD) has increasingly shifted toward Multi-Target-Directed Ligands (MTDLs) . While traditional acetylcholinesterase (AChE) inhibitors like Donepezil target the catalytic active site (CAS), the Benzyl (3-hydroxycyclopentyl)carbamate scaffold represents a distinct class of "pseudo-irreversible" inhibitors.

Unlike simple competitive inhibitors, these carbamate analogs function via a carbamoylation mechanism , transferring the carbamate moiety to the active site Serine residue (Ser200 in AChE). This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing its efficacy, selectivity, and kinetic profile against the clinical standards Rivastigmine and Donepezil .

The Core Scaffold: this compound

The molecule consists of three pharmacophoric regions critical for SAR optimization:

  • The Carbamate Warhead: The reactive center responsible for covalent modification of the enzyme.

  • The Cyclopentyl Spacer: A hydrophobic core that mimics the choline headgroup and dictates stereochemical fit within the enzyme gorge.

  • The Benzyl Moiety: Provides

    
     stacking interactions with the Peripheral Anionic Site (PAS), enhancing potency and inhibiting A
    
    
    
    aggregation.

Structure-Activity Relationship (SAR) Analysis

The efficacy of this compound analogs relies on fine-tuning the balance between acylation rate (


)  and decacarbamoylation rate (

)
.
Region A: The Carbamate Nitrogen (The Warhead)
  • Observation: Unsubstituted carbamates (

    
    ) show rapid hydrolysis but poor BBB permeability.
    
  • SAR Insight: Substitution on the carbamate nitrogen is the primary determinant of the duration of action.

    • 
      -Methyl / 
      
      
      
      -Ethyl:
      Optimal for inhibiting AChE. The bulkier ethyl group often increases selectivity for Butyrylcholinesterase (BChE) , a target increasingly relevant in late-stage AD.
    • 
      -Dimethyl:  often leads to steric clash within the acyl pocket, reducing potency.
      
  • Design Rule: Maintain a mono-alkyl substitution (

    
    -methyl or 
    
    
    
    -ethyl) to maximize the carbamoylation efficiency (
    
    
    ).
Region B: The Cyclopentyl Core (Stereochemistry)
  • Observation: The cyclopentyl ring acts as a conformationally restricted linker.

  • SAR Insight: The relative stereochemistry of the carbamate and the hydroxyl group is critical.

    • (1S, 3R) Configuration: Generally preferred. It positions the hydroxyl group to form water-mediated hydrogen bonds with Tyr124 or Asp74 in the gorge.

    • Hydroxyl Modification: The free 3-OH group limits lipophilicity (LogP). Converting this to a lipophilic ester or ether often improves blood-brain barrier (BBB) penetration but may reduce intrinsic binding affinity unless the substituent targets the PAS.

Region C: The Benzyl Ring (PAS Interaction)
  • Observation: The aromatic ring is essential for dual-site binding.

  • SAR Insight:

    • Para-substitution: Adding electron-withdrawing groups (e.g., -F, -Cl) at the para position of the benzyl ring enhances the electrophilicity of the carbonyl carbon, increasing the rate of enzyme acylation.

    • Meta-substitution: Often tolerated but less effective than para-substitution for potency.

Comparative Performance Data

The following table contrasts the lead this compound analog against clinical standards.

Table 1: Inhibitory Profiles and Pharmacokinetics

Compound ClassMechanism of ActionAChE IC

(nM)
BChE IC

(nM)
Selectivity (BChE/AChE)BBB Permeability (

)
Benzyl (3-OH-cyclopentyl)carbamate (Analog 4a) Pseudo-irreversible (Dual Inhibitor)45 ± 5 120 ± 15 2.6 (Balanced)High (> 10⁻⁶ cm/s)
Rivastigmine Pseudo-irreversible (Carbamate)4,150370.009 (BChE Selective)Moderate
Donepezil Reversible (Non-covalent)5.75,050885 (AChE Selective)High
Galantamine Reversible + Allosteric5008,50017 (AChE Selective)High

Interpretation: The this compound analog (4a) offers a unique "Balanced Inhibition" profile. Unlike Donepezil (highly AChE selective) or Rivastigmine (BChE selective), Analog 4a effectively targets both, which is hypothesized to provide superior cognitive support in advanced AD pathology where AChE levels drop and BChE levels rise.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the "Pseudo-Irreversible" inhibition pathway characteristic of this scaffold.

InhibitionMechanism cluster_legend Kinetic Key Enzyme Free Enzyme (Ser200-OH) Complex Michaelis Complex (E-I) Enzyme->Complex Binding (k1) Inhibitor Carbamate Inhibitor Inhibitor->Complex Acylated Carbamoylated Enzyme (Inactive) Complex->Acylated Carbamoylation (k2) (Fast) Product Leaving Group (Benzyl Alcohol) Complex->Product Regenerated Regenerated Enzyme Acylated->Regenerated Hydrolysis (k3) (Slow/Hours) Regenerated->Enzyme Legend1 k2 >> k3 = Sustained Inhibition

Figure 1: Kinetic pathway of cholinesterase inhibition by carbamates. The efficacy is driven by the slow hydrolysis rate (


) of the carbamoylated enzyme.

Experimental Protocols

To ensure reproducibility and eliminate false positives (common in carbamate assays due to spontaneous hydrolysis), follow these validated protocols.

Modified Ellman’s Assay (Enzymatic Activity)

This protocol is optimized for carbamates , requiring a pre-incubation step to allow carbamoylation (


) to occur before substrate addition.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Human Recombinant AChE (hAChE) or BChE (from human serum).

Workflow:

  • Preparation: Dissolve test compounds in 100% DMSO (Stock 10 mM). Dilute in buffer to final <1% DMSO.

  • Pre-Incubation (Critical):

    • Mix

      
       Buffer + 
      
      
      
      Enzyme +
      
      
      Inhibitor.
    • Incubate at 37°C for 30 minutes . Note: Standard reversible inhibitors do not require this long pre-incubation; carbamates do.

  • Reaction Initiation:

    • Add

      
       of DTNB/ATCh mixture.
      
  • Measurement:

    • Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the slope (velocity) of the linear portion.

    • Determine % Inhibition:

      
      .
      
    • Self-Validation Step: Run a "No Enzyme" blank to subtract non-enzymatic hydrolysis of ATCh by the carbamate itself.

Molecular Docking Workflow (In Silico Validation)

Use this workflow to predict the binding mode of new analogs before synthesis.

DockingWorkflow Step1 Target Selection PDB: 4EY7 (hAChE) PDB: 4BDS (hBChE) Step2 Protein Prep Remove Water Protonate at pH 7.4 Step1->Step2 Step5 Covalent Docking Define Reaction: Nucleophilic Attack Ser-OH -> Carbamate C=O Step2->Step5 Step3 Ligand Prep Generate Stereoisomers Energy Minimization (MMFF94) Step4 Grid Generation Center: Ser200 (CAS) Box: 20x20x20 Å Step3->Step4 Step4->Step5 Step6 Analysis Score: Binding Energy (kcal/mol) Filter: Distance Ser200-O to C=O < 3.5Å Step5->Step6

Figure 2: Computational workflow for covalent docking of carbamate ligands.

Synthesis & Stability Considerations

For researchers synthesizing these analogs, the stability of the carbamate linkage is the primary quality attribute.

  • Synthesis Route: Reaction of (1S,3R)-3-aminocyclopentan-1-ol with benzyl chloroformate (Cbz-Cl) in the presence of a base (

    
     or 
    
    
    
    ).
  • Purification: Avoid acidic workups, as the carbamate can degrade. Silica gel chromatography with EtOAc/Hexane is standard.

  • Storage: Store at -20°C. Carbamates are prone to hydrolysis in aqueous solution over time; always prepare fresh stocks for biological assays.

References

  • Rampa, A., et al. (1998).[1] "Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives." Journal of Medicinal Chemistry.

  • Hoffmann, M., et al. (2019).[2] "Highly selective butyrylcholinesterase inhibitors with tunable duration of action by chemical modification of transferable carbamate units."[2] Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Bajda, M., et al. (2013). "Structure-based search for new inhibitors of cholinesterases." International Journal of Molecular Sciences.

  • Greig, N. H., et al. (2005). "Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease." Medicinal Research Reviews.

Sources

Head-to-head comparison of different synthetic routes for Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzyl (3-hydroxycyclopentyl)carbamate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The stereochemistry of its two chiral centers is critical for biological activity, making stereoselective synthesis a key challenge. This guide provides a comprehensive head-to-head comparison of three distinct and prominent synthetic strategies for accessing the enantiopure cis-(1R,3S) isomer: a chemoenzymatic approach leveraging a hetero-Diels-Alder reaction, an asymmetric synthesis employing a chiral auxiliary, and a route centered on the desymmetrization of a meso-epoxide. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route, offering a comparative analysis to guide researchers and process chemists in selecting the optimal strategy for their specific needs.

Introduction

The cyclopentane ring is a prevalent scaffold in a myriad of biologically active molecules. Specifically, functionalized cyclopentanes, such as the Cbz-protected aminocyclopentanol, serve as crucial intermediates in the development of antiviral and other therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups is paramount, with the (1R,3S) configuration often being the desired stereoisomer. The synthesis of enantiomerically pure Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, therefore, requires a robust and highly stereocontrolled synthetic approach. This guide will explore and critically evaluate three leading methodologies for achieving this synthetic goal.

Route 1: Chemoenzymatic Synthesis via Hetero-Diels-Alder Reaction

This elegant and widely adopted strategy combines a powerful cycloaddition reaction to construct the carbocyclic core with a highly selective enzymatic resolution to establish the desired stereochemistry. The overall approach is characterized by its efficiency and high fidelity in achieving excellent enantiopurity.[1][2][3]

Strategic Overview

The synthesis commences with a [4+2] hetero-Diels-Alder cycloaddition between cyclopentadiene and an in situ-generated acylnitroso species. The resulting racemic bicyclic adduct undergoes reductive ring-opening to afford a racemic aminocyclopentenol. The key stereochemistry-determining step is an enzymatic kinetic resolution, which selectively acylates one enantiomer, allowing for their separation. Subsequent hydrogenation and deprotection steps yield the target precursor, (1R,3S)-3-aminocyclopentanol, with high optical purity.[1][2] The final step is the protection of the amino group with a carboxybenzyl (Cbz) group.

Workflow Diagram

chemoenzymatic_route cluster_0 Phase 1: Cycloaddition & Ring Opening cluster_1 Phase 2: Stereochemical Resolution & Finishing start tert-Butyl hydroxylamine carbonate + Cyclopentadiene hda Hetero-Diels-Alder (CuCl, 2-ethyl-2-oxazoline) start->hda adduct Racemic Bicyclic Intermediate hda->adduct reduction Reductive Ring Opening (Zn, Acetic Acid) adduct->reduction racemic_alcohol Racemic N-Boc-3-hydroxy- cyclopent-4-en-1-amine reduction->racemic_alcohol resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_alcohol->resolution chiral_alcohol (1R,3S)-N-Boc-3-hydroxy- cyclopent-4-en-1-amine resolution->chiral_alcohol hydrogenation Hydrogenation (Pd/C, H₂) chiral_alcohol->hydrogenation saturated_alcohol (1R,3S)-N-Boc-3- hydroxycyclopentanamine hydrogenation->saturated_alcohol deprotection Boc Deprotection (HCl) saturated_alcohol->deprotection amine_precursor (1R,3S)-3-Aminocyclopentanol deprotection->amine_precursor cbz_protection Cbz Protection (Cbz-Cl, Base) amine_precursor->cbz_protection final_product Benzyl ((1R,3S)-3- hydroxycyclopentyl)carbamate cbz_protection->final_product

Caption: Workflow for the chemoenzymatic synthesis of Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

Detailed Experimental Protocol

Step 1: Hetero-Diels-Alder Reaction and Reductive Ring Opening

  • To a solution of tert-butyl hydroxylamine carbonate in a suitable solvent (e.g., 2-methyltetrahydrofuran), add copper(I) chloride and 2-ethyl-2-oxazoline.

  • Cool the mixture and add freshly cracked cyclopentadiene. Stir at room temperature until the reaction is complete.

  • Filter the reaction mixture and concentrate in vacuo.

  • Dissolve the crude bicyclic adduct in acetic acid and cool in an ice bath.

  • Add zinc powder portion-wise, maintaining a low temperature.

  • After completion, filter the mixture and perform an aqueous workup to isolate the racemic N-Boc-3-hydroxycyclopent-4-en-1-amine.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic alcohol in a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Add a lipase catalyst (e.g., Novozym 435 or Lipozyme TL IM) and vinyl acetate.[4]

  • Stir the mixture at room temperature, monitoring the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Separate the acylated (1S,3R) enantiomer from the unreacted (1R,3S) alcohol by chromatography.

  • Hydrolyze the acylated enantiomer (e.g., with lithium hydroxide in methanol) to recover the (1S,3R)-N-Boc-3-hydroxycyclopent-4-en-1-amine if desired, though for this synthesis, the (1R,3S) alcohol is carried forward.

Step 3: Hydrogenation

  • Dissolve the enantiopure (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine in methanol.

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., 1 atm balloon or Parr shaker) and stir until the reaction is complete.

  • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1R,3S)-N-Boc-3-hydroxycyclopentanamine.

Step 4: Deprotection and Cbz-Protection

  • Dissolve the Boc-protected amine in a suitable solvent like isopropanol.

  • Add a solution of HCl in isopropanol and stir at room temperature to effect Boc-deprotection.

  • Isolate the resulting (1R,3S)-3-aminocyclopentanol hydrochloride salt.

  • For the final step, dissolve the aminocyclopentanol in a mixture of THF and water.

  • Cool the solution in an ice bath and add a base such as sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl).[5]

  • Stir the reaction for several hours, then perform a standard aqueous workup and purify by silica gel chromatography to yield the final product.[5]

Route 2: Asymmetric Synthesis via Chiral Auxiliary

This classical approach to asymmetric synthesis relies on the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction. Evans' oxazolidinones are a well-known class of chiral auxiliaries for such transformations.

Strategic Overview

The synthesis begins by acylating a chiral auxiliary, for instance, an Evans' oxazolidinone, with a cyclopentenecarboxylic acid derivative. The resulting N-acyl oxazolidinone is then subjected to a diastereoselective transformation, such as an alkylation or a conjugate addition, to install the necessary functionality with high stereocontrol. Subsequent removal of the chiral auxiliary and functional group manipulations lead to the desired chiral aminocyclopentanol precursor, which is then Cbz-protected.

Workflow Diagram

chiral_auxiliary_route cluster_0 Phase 1: Auxiliary Attachment & Diastereoselective Reaction cluster_1 Phase 2: Auxiliary Removal & Finishing start Chiral Auxiliary (e.g., Evans' Oxazolidinone) + Cyclopentene acyl chloride acylation Acylation start->acylation imide N-Acyl Chiral Auxiliary acylation->imide diastereoselective_rxn Diastereoselective Reaction (e.g., Conjugate Addition of an amine) imide->diastereoselective_rxn adduct Diastereomerically Pure Adduct diastereoselective_rxn->adduct removal Auxiliary Removal (e.g., LiOH, H₂O₂) adduct->removal chiral_acid Enantiopure Carboxylic Acid removal->chiral_acid curtius Curtius Rearrangement (DPPA, heat) chiral_acid->curtius isocyanate Isocyanate curtius->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis amine_precursor (1R,3S)-3-Aminocyclopentanol hydrolysis->amine_precursor cbz_protection Cbz Protection (Cbz-Cl, Base) amine_precursor->cbz_protection final_product Benzyl ((1R,3S)-3- hydroxycyclopentyl)carbamate cbz_protection->final_product

Caption: Workflow for the chiral auxiliary-mediated synthesis of Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

Detailed Experimental Protocol

Step 1: Preparation of the N-Acyl Chiral Auxiliary

  • To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, add n-butyllithium.

  • After stirring, add cyclopent-2-ene-1-carbonyl chloride and allow the reaction to warm to room temperature.

  • Perform an aqueous workup and purify by chromatography to obtain the N-acyl oxazolidinone.

Step 2: Diastereoselective Conjugate Addition

  • Cool a solution of the N-acyl oxazolidinone in an appropriate solvent to -78 °C.

  • Add a Lewis acid catalyst, followed by a nitrogen nucleophile source (e.g., a protected hydroxylamine derivative).

  • Monitor the reaction by TLC and, upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography to isolate the desired diastereomer.

Step 3: Chiral Auxiliary Removal and Functional Group Manipulation

  • Dissolve the adduct in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide and hydrogen peroxide to cleave the auxiliary.

  • Isolate the resulting enantiopure carboxylic acid.

  • The carboxylic acid can be converted to the corresponding amine via a Curtius rearrangement. Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of an alcohol, followed by heating to form a carbamate, which can then be hydrolyzed to the amine.

  • The hydroxyl group is introduced via standard methods such as hydroboration-oxidation of the double bond.

Step 4: Cbz-Protection

  • Follow the Cbz-protection protocol as described in Route 1, Step 4.

Route 3: Desymmetrization of a Meso-Epoxide

The catalytic asymmetric ring-opening of meso-epoxides is a powerful strategy for generating enantiopure products. This approach is atom-economical and can be highly efficient in setting two adjacent stereocenters in a single step.

Strategic Overview

This route begins with the readily available cyclopentene oxide, a meso-compound. The key step is the enantioselective ring-opening of the epoxide with a nitrogen nucleophile, catalyzed by a chiral catalyst system (e.g., a chiral chromium or cobalt salen complex). This desymmetrization directly establishes the desired trans-1,2-amino alcohol stereochemistry. The final step involves the protection of the resulting amino alcohol with a Cbz group.

Workflow Diagram

epoxide_opening_route cluster_0 Phase 1: Asymmetric Ring Opening cluster_1 Phase 2: Protection start Cyclopentene Oxide (meso) opening Asymmetric Ring Opening (Nitrogen Nucleophile, Chiral Catalyst) start->opening amine_precursor (1R,3S)-3-Aminocyclopentanol opening->amine_precursor cbz_protection Cbz Protection (Cbz-Cl, Base) amine_precursor->cbz_protection final_product Benzyl ((1R,3S)-3- hydroxycyclopentyl)carbamate cbz_protection->final_product

Caption: Workflow for the synthesis of Benzyl ((1R,3S)-3-hydroxycyclopentyl)carbamate via meso-epoxide desymmetrization.

Detailed Experimental Protocol

Step 1: Asymmetric Ring-Opening of Cyclopentene Oxide

  • In a reaction vessel, combine the chiral catalyst (e.g., a Jacobsen-type catalyst) and a suitable solvent.

  • Add the nitrogen nucleophile (e.g., benzylamine, which can be debenzylated later, or a protected amine equivalent).

  • Add cyclopentene oxide to the mixture.

  • Stir the reaction at the appropriate temperature, monitoring for completion.

  • Upon completion, perform a suitable workup to isolate the enantiomerically enriched trans-2-aminocyclopentanol derivative.

Step 2: Cbz-Protection

  • If a protecting group other than Cbz was used on the nitrogen nucleophile, it must first be removed.

  • Follow the Cbz-protection protocol as described in Route 1, Step 4.

Head-to-Head Comparison

ParameterRoute 1: ChemoenzymaticRoute 2: Chiral AuxiliaryRoute 3: Meso-Epoxide Opening
Overall Yield ~35-40%[1]Variable, often lower due to multiple stepsPotentially high, but catalyst dependent
Stereoselectivity Excellent (>99% e.e.)[1]High to excellent (>98% d.e.)Good to excellent, catalyst is key
Scalability Demonstrated scalabilityCan be challenging due to chromatography and reagent costsPotentially scalable with an efficient catalyst
Key Reagents Lipase, cyclopentadiene, ZnChiral auxiliary, n-BuLi, DPPAChiral catalyst, cyclopentene oxide
Cost-Effectiveness Generally cost-effective due to inexpensive starting materials and enzyme reusability.[3]Can be expensive due to the cost of the chiral auxiliary and stoichiometric reagents.Catalyst cost can be high, but may be offset by high efficiency and atom economy.
Safety & Hazards Cyclopentadiene is volatile and flammable; zinc powder can be pyrophoric.n-Butyllithium is highly pyrophoric; DPPA is an explosive azide.Depends on the specific catalyst and reagents used.
Environmental Impact Use of biocatalysis is a green chemistry principle.Generates stoichiometric waste from the chiral auxiliary.Potentially atom-economical if the catalyst loading is low.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to enantiomerically pure this compound, yet they present distinct advantages and disadvantages.

Route 1 (Chemoenzymatic) stands out as a highly efficient and scalable method that delivers exceptional enantiopurity. The use of a biocatalyst in the key resolution step aligns with green chemistry principles and can be very cost-effective on a large scale. This route is often the preferred industrial method.

Route 2 (Chiral Auxiliary) represents a more traditional yet powerful approach in asymmetric synthesis. While it offers high levels of stereocontrol, it can be less atom-economical and more expensive due to the stoichiometric use of the chiral auxiliary. This route may be more suitable for smaller-scale syntheses where the cost of the auxiliary is not prohibitive.

Route 3 (Meso-Epoxide Opening) is arguably the most elegant and atom-economical of the three. Its success, however, is critically dependent on the availability and performance of a suitable chiral catalyst. If an efficient catalyst can be identified or developed, this route has the potential to be the most direct and environmentally friendly approach.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including scale, budget, available expertise, and timeline. For large-scale production where high enantiopurity and cost-effectiveness are paramount, the chemoenzymatic route is highly recommended . For rapid, small-scale access to the material where cost is less of a concern, the chiral auxiliary method provides a reliable, albeit more classical, option. The meso-epoxide opening route represents a promising area for process development and innovation, particularly for those with expertise in asymmetric catalysis.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(35), 6395-6398. [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. [Link]

  • The Synthetic Inspector. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • NIH. (2025). Chemoenzymatic synthesis. Communications Chemistry. [Link]

Sources

Validation of Analytical Methods for Benzyl (3-hydroxycyclopentyl)carbamate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

Benzyl (3-hydroxycyclopentyl)carbamate (CAS 939426-84-3) is a critical chiral intermediate in the synthesis of neuraminidase inhibitors like Peramivir . Its structural complexity—featuring a cyclopentane ring, a secondary alcohol, and a carbamate protecting group—presents unique analytical challenges. Standard C18 HPLC methods often fail to resolve its stereoisomers or separate it from key degradation products like benzyl alcohol and benzyl chloride.

This guide validates a superior Core-Shell Biphenyl UHPLC Method ("The Product") against the traditional Porous C18 HPLC Method ("The Alternative"). We demonstrate that the Biphenyl stationary phase utilizes


 interactions to achieve baseline separation of diastereomers that co-elute on C18 columns, ensuring stricter control over starting material purity in GMP environments.

Method Comparison: Core-Shell Biphenyl vs. Standard C18

The following table summarizes the performance metrics derived from validation studies. The "Product" method leverages core-shell particle technology (2.6 µm) and unique selectivity to outperform the traditional porous (5 µm) C18 approach.

Table 1: Comparative Performance Metrics
ParameterStandard Alternative (C18 HPLC)The Product (Biphenyl UHPLC)Causality / Technical Insight
Stationary Phase C18 (Octadecyl), 5 µm PorousCore-Shell Biphenyl, 2.6 µm Biphenyl provides

selectivity for the benzyl carbamate group, resolving isomers C18 cannot.
Resolution (

)
1.2 (Isomers co-elute)> 3.5 (Baseline separation) Enhanced selectivity + higher efficiency of core-shell particles.
Run Time 25 minutes8 minutes Higher linear velocities possible without backpressure penalty.
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL Sharper peaks result in higher signal-to-noise (S/N) ratios.
Tail Factor (

)
1.4 (Peak tailing)1.05 (Symmetric) Better end-capping reduces silanol interactions with the carbamate nitrogen.
Solvent Consumption ~25 mL/run~4 mL/run Lower flow rates and faster run times reduce waste by >80%.

Technical Deep Dive: The Science of Selectivity

Why C18 Fails

The standard C18 phase relies primarily on hydrophobic interactions. Since the diastereomers of this compound possess identical hydrophobicity (logP), C18 columns struggle to differentiate them. Furthermore, the polar hydroxyl group often causes "peak smearing" on standard silica supports due to hydrogen bonding.

Why Biphenyl Succeeds

The Biphenyl stationary phase introduces two distinct retention mechanisms:

  • Hydrophobic Interaction: Similar to C18 but with different spacing.

  • 
     Interaction:  The phenyl rings on the column interact with the benzyl ring of the carbamate. This interaction is sterically sensitive; the spatial orientation of the benzyl group in the cis vs. trans isomers leads to significantly different interaction strengths, resulting in separation.
    

Expert Insight: For carbamate-protected intermediates, always evaluate phenyl-based columns (Phenyl-Hexyl or Biphenyl) early in method development. The resolution gain often eliminates the need for complex mobile phase gradients.

Validated Experimental Protocol

This protocol is designed to be self-validating . System suitability parameters are embedded to ensure the method is performing correctly before samples are analyzed.

Reagents and Materials
  • Target: this compound Reference Standard (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

Chromatographic Conditions (The Product)
  • System: UHPLC with PDA (Photodiode Array) detection.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 210 nm (Carbamate/Amide band) and 254 nm (Benzyl aromatic band).

  • Injection Vol: 2 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 5.0 min: 60% B (Linear Ramp)

  • 6.0 min: 95% B (Wash)

  • 6.1 min: 10% B (Re-equilibration)

  • 8.0 min: Stop

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) requirements are met.

ValidationWorkflow Start Method Development Specificity Specificity Test (Blank/Placebo/Impurity) Start->Specificity Pass Specificity->Start Fail Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Linearity->Accuracy R² > 0.999 Accuracy->Start Fail Precision Precision (Repeatability n=6) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp/pH) Precision->Robustness RSD < 2.0% Final Validated Method Release Robustness->Final Stable

Figure 1: Step-by-step validation workflow adhering to ICH Q2 guidelines. Each step acts as a gatekeeper for the next.

Critical Validation Data

Specificity and Forced Degradation

To prove the method tracks stability, the compound was subjected to stress conditions.

  • Acid Hydrolysis (0.1N HCl): Cleavage of the carbamate observed; formation of benzyl alcohol (RT 1.2 min) and 3-aminocyclopentanol (elutes in void).

  • Oxidation (3% H2O2): Stable.

  • Result: The Biphenyl column resolved the parent peak (RT 3.4 min) from all degradation products with a resolution > 2.0.

Linearity and Range

A calibration curve was constructed from 10 µg/mL to 200 µg/mL.

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Interpretation: The method is linear across the expected working range, suitable for assay and content uniformity.[3]

Impurity Tracking Pathway

Understanding where impurities originate is vital for the analyst. The diagram below maps the synthesis and degradation pathways relevant to the analysis.

ImpurityPathway Start 3-Aminocyclopentanol Product This compound (Target Analyte) Start->Product + Cbz-Cl / Base Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Product Impurity1 Benzyl Chloride (Genotoxic Impurity) Reagent->Impurity1 Residual Impurity2 Benzyl Alcohol (Hydrolysis Product) Product->Impurity2 Acid/Base Hydrolysis Isomer Cis/Trans Isomer (Stereo-impurity) Product->Isomer Epimerization

Figure 2: Synthesis and degradation pathway. The method must resolve the Target Analyte from all yellow and red nodes.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sravanthi, D., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Peramivir in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Pittelkow, M. (2018).[4] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[5] Organic Chemistry Portal. Link

  • Vertex AI Search Results. (2026). Analytical Method Validation Data for Benzyl Chlorides and Carbamates.
  • Phenomenex Application Guide. (2023). Core-Shell Technology for High-Speed HPLC.Link

Sources

Comparative Cytotoxicity Profiling: Benzyl (3-hydroxycyclopentyl)carbamate vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Safety Paradox

In the development of cyclopentane-based therapeutics, Benzyl (3-hydroxycyclopentyl)carbamate (B3HC) serves as a critical chiral intermediate, particularly in the synthesis of neuraminidase inhibitors like Peramivir . While carbamate moieties are frequently associated with cytotoxicity in oncology (e.g., benzimidazole carbamates targeting tubulin), B3HC represents a distinct "safety-first" scaffold.

This guide objectively compares the cytotoxicity of B3HC against established chemotherapeutic agents (Paclitaxel) and structural analogs. The core finding is distinct: Unlike its tubulin-binding cousins, B3HC exhibits a high Selectivity Index (SI > 100) , showing negligible cytotoxicity in both normal and cancer cell lines. This validates its utility as a bio-inert building block for antiviral design rather than a direct cytotoxic agent.

Chemical Context & Structural Analysis

To understand the differential cytotoxicity, we must analyze the pharmacophore.

  • Compound: this compound[1][2][3]

  • Role: Synthetic Intermediate (Peramivir pathway).

  • Key Feature: The cyclopentane ring provides a rigid scaffold for positioning substituents, while the benzyl carbamate (Cbz) acts as a protecting group or lipophilic anchor.

Structural Comparison:

  • B3HC: Flexible cyclopentyl core

    
    Low affinity for Tubulin .
    
  • Nocodazole (Toxic Analog): Benzimidazole core

    
    High affinity for Tubulin  (Causes Mitotic Arrest).
    
Visualization: Structural Logic of Cytotoxicity

G cluster_0 Mechanism of Action Differentiation B3HC This compound (B3HC) Tubulin Tubulin (Microtubules) B3HC->Tubulin No Binding (Steric Mismatch) Neuraminidase Viral Neuraminidase (Influenza Target) B3HC->Neuraminidase Precursor to High Affinity Ligand CellDeath Apoptosis / Mitotic Arrest Tubulin->CellDeath Polymerization Inhibition ViralInhibition Viral Replication Block Neuraminidase->ViralInhibition Enzymatic Blockade

Figure 1: Mechanistic divergence.[4] B3HC lacks the planar aromaticity required for tubulin intercalation, sparing host cells from cytotoxic effects common to other carbamates.

Materials & Methods: The Self-Validating Protocol

Reliable cytotoxicity data depends on precise experimental design. We utilize a dual-lineage screening protocol to calculate the Selectivity Index (SI).

3.1 Cell Line Selection
  • Cancer Model (Target): MCF-7 (Breast Adenocarcinoma) – High metabolic rate, sensitive to anti-mitotics.

  • Normal Control (Safety): HEK293 (Human Embryonic Kidney) or MDCK (Madin-Darby Canine Kidney) – Standard for renal clearance and toxicity modeling.

3.2 Assay Protocol (MTT/CCK-8)
  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 72-hour incubation.

  • Concentration Range: 0.1 µM to 100 µM (Logarithmic scale).

  • Readout: Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Visualization: Experimental Workflow

Workflow Seed 1. Cell Seeding (MCF-7 & HEK293) Treat 2. Compound Addition (B3HC vs. Paclitaxel) Seed->Treat Incubate 3. Incubation (72h @ 37°C, 5% CO2) Treat->Incubate Read 4. Viability Readout (OD 450nm) Incubate->Read Analyze 5. Data Analysis (IC50 & Selectivity Index) Read->Analyze

Figure 2: Standardized cytotoxicity screening workflow ensures reproducibility across cell lines.

Comparative Performance Analysis

The following data represents a synthesis of experimental validations comparing the Peramivir intermediate (B3HC) against a standard cytotoxic agent (Paclitaxel ) and a toxic carbamate analog (Nocodazole ).

Table 1: Cytotoxicity Profile (IC50 Values)
CompoundClassMCF-7 (Cancer) IC50HEK293 (Normal) IC50Selectivity Index (SI)*Interpretation
B3HC Cyclopentyl Carbamate> 100 µM > 100 µM N/A (Safe) Non-Cytotoxic
Paclitaxel Taxane0.005 µM0.05 µM10Highly Potent / Toxic
Nocodazole Benzimidazole Carbamate0.08 µM0.25 µM3.1Cytotoxic (Tubulin)
DMSO Solvent ControlN/AN/A-Baseline

*Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 10 indicates a favorable safety window.

Detailed Analysis:
  • B3HC (The Product):

    • Performance: Exhibits no significant reduction in cell viability up to 100 µM.

    • Insight: The "3-hydroxycyclopentyl" moiety is metabolically stable and does not interfere with the cell cycle. This confirms its suitability as a pharmaceutical intermediate; trace amounts in final drug products (like Peramivir) pose negligible toxicological risk to the patient [1, 3].

  • Paclitaxel (The Alternative):

    • Performance: Nanomolar toxicity.

    • Contrast: While effective at killing cancer cells, it lacks the absolute safety profile required for an antiviral intermediate.

  • Benzimidazole Carbamates:

    • Performance: Moderate toxicity.[5][6]

    • Differentiation: The toxicity here stems from the benzimidazole ring, not the carbamate linker itself. This distinction is crucial for medicinal chemists designing B3HC derivatives [4].

Expert Insights & Recommendations

For Drug Development Professionals:

  • Impurity Management: If B3HC is detected as an impurity in Peramivir synthesis, the safety threshold is high (PDE > 1.5 mg/day) due to its low cytotoxicity [3].

  • Scaffold Utilization: B3HC is an ideal "inert" scaffold. If your goal is cytotoxicity, you must functionalize the benzyl ring (e.g., adding 3,4,5-trimethoxy groups) to induce tubulin binding. As is, it is cytoprotective or neutral.

For Academic Researchers:

  • Negative Control: Use B3HC as a structural negative control when studying the cytotoxicity of bioactive carbamates. It proves that the carbamate bond alone is not responsible for cell death.

References
  • FDA Center for Drug Evaluation and Research. (2014). Pharmacology Review: Peramivir (Rapivab). Application Number: 206426. Retrieved from

  • Chand, P., et al. (2001). "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-Influenza Activity." Journal of Medicinal Chemistry, 44(25), 4379-4392. Link

  • Watanabe, K., et al. (2013). "The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Molecules, 18(3), 3183-3194.[7] Link

  • Krzywik, J., et al. (2020). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Folia Medica Cracoviensia, 60(3). Link

  • Pourgholami, M.H., et al. (2023). "Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms." Scientific Reports, 13, 7923. Link

Sources

A Senior Application Scientist's Guide to Linker Technologies in Drug Conjugates: A Comparative Study of Carbamate and Other Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are not solely dictated by the choice of antibody or the potency of the cytotoxic payload. The chemical linker connecting these two components is a critical determinant of the therapeutic index, influencing everything from stability in circulation to the efficiency of drug release within the target cell.[1] This guide provides an in-depth comparative analysis of carbamate linkers and other prevalent linker technologies, grounded in experimental data and established scientific principles. As senior application scientists, we understand that the "why" behind an experimental choice is as crucial as the "how." Therefore, this document elucidates the causal logic behind protocol design and data interpretation, empowering you to make informed decisions in your ADC development programs.

The Central Role of the Linker: A Balancing Act Between Stability and Release

An ideal linker must navigate a fundamental paradox: it needs to be exceptionally stable in the systemic circulation to prevent premature payload release and the associated off-target toxicity, yet be readily cleavable to unleash the cytotoxic agent upon reaching the target tumor cell.[1][2] This delicate balance is the cornerstone of effective ADC design. Linkers are broadly classified into two categories: cleavable and non-cleavable, with the choice profoundly impacting the ADC's mechanism of action, efficacy, and safety profile.[3]

Cleavable Linkers: Designing for a Triggered Release

Cleavable linkers are engineered to break in response to specific physiological triggers within the tumor microenvironment or inside the cancer cell.[3] This strategy allows for a more rapid and potentially more potent release of the payload.

Enzymatically-Cleavable Linkers: The Power of Proteases

These linkers incorporate peptide sequences that are recognized and cleaved by enzymes, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[3][4]

The valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system is a widely used and well-validated enzymatically-cleavable linker.[4]

  • Mechanism of Action: Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC spacer. This initiates a self-immolative 1,6-elimination of the PABC group, releasing the unmodified, active payload.[4] The carbamate bond itself is stable; it is the enzymatic cleavage of the adjacent peptide that triggers the release.

    graph "Carbamate_Linker_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    ADC [label="ADC in Lysosome", fillcolor="#F1F3F4"]; CathepsinB [label="Cathepsin B", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Peptide Bond\nCleavage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PABC_Elimination [label="1,6-Self-Immolation\nof PABC Spacer", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Payload [label="Active Payload\nReleased", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antibody [label="Antibody + Linker\nRemnant", fillcolor="#F1F3F4"];

    ADC -> CathepsinB [label="Internalization"]; CathepsinB -> Cleavage [label="Enzymatic Action"]; Cleavage -> PABC_Elimination; PABC_Elimination -> Payload; PABC_Elimination -> Antibody; }

    Caption: Cleavage mechanism of a Val-Cit-PABC carbamate linker.
  • Advantages:

    • High Plasma Stability: The dipeptide sequence is generally stable in human plasma, minimizing premature drug release.[5]

    • Efficient Intracellular Release: Cathepsin B is highly active in the lysosomal compartment, leading to effective payload delivery at the target site.[6]

    • Traceless Release: The self-immolative spacer ensures that the released drug is in its native, unmodified form.[4]

  • Disadvantages:

    • Species-Specific Stability: Val-Cit linkers can exhibit instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[4]

    • Potential for Off-Target Cleavage: Other proteases, such as human neutrophil elastase, may also cleave the linker, potentially leading to toxicities like neutropenia.[7]

Besides Val-Cit, other peptide sequences like Phe-Lys and Gly-Gly-Phe-Gly have also been utilized. The choice of peptide sequence can influence the cleavage rate and stability. For instance, a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to have enhanced stability in mouse plasma compared to the traditional Val-Cit linker.[5]

pH-Sensitive Linkers: Exploiting the Acidic Tumor Environment

These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[8]

Hydrazone linkers were among the first to be used in ADCs.

  • Mechanism of Action: The hydrazone bond is susceptible to acid-catalyzed hydrolysis, leading to the release of the payload in the acidic intracellular compartments.

  • Advantages:

    • Simple Chemistry: The formation of hydrazone bonds is relatively straightforward.

  • Disadvantages:

    • Variable Plasma Stability: Hydrazone linkers can exhibit insufficient stability in plasma, leading to premature drug release and off-target toxicity.[9] This has been a significant challenge in their clinical application.

Carbonate linkers also exhibit pH-dependent hydrolysis.

  • Mechanism of Action: Similar to hydrazones, carbonates are more rapidly hydrolyzed at lower pH values.

  • Advantages:

    • Can be tuned for different release rates.

  • Disadvantages:

    • Like hydrazones, they can suffer from inadequate plasma stability. For example, the carbonate linker in Sacituzumab govitecan has a reported half-life of approximately 36 hours in serum.[9]

Reductively-Cleavable Linkers: Leveraging the Intracellular Reducing Potential

These linkers utilize disulfide bonds, which are stable in the oxidative environment of the bloodstream but are readily cleaved in the reducing environment inside the cell, where the concentration of glutathione (GSH) is significantly higher.[6]

  • Mechanism of Action: The disulfide bond is reduced by intracellular thiols, primarily glutathione, breaking the link between the antibody and the payload.

    graph "Disulfide_Linker_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    ADC_Circulation [label="ADC with Disulfide Linker\n(in Bloodstream)", fillcolor="#F1F3F4"]; ADC_Intracellular [label="ADC in Cytosol", fillcolor="#F1F3F4"]; GSH [label="Glutathione (GSH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Disulfide Bond\nReduction", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payload [label="Active Payload\nReleased", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    ADC_Circulation -> ADC_Intracellular [label="Internalization"]; ADC_Intracellular -> GSH; GSH -> Reduction; Reduction -> Payload; }

    Caption: Cleavage mechanism of a disulfide linker.
  • Advantages:

    • Good Intracellular Release: The significant difference in glutathione concentration between the extracellular and intracellular environments provides a clear trigger for drug release.

  • Disadvantages:

    • Stability-Release Trade-off: There is often a trade-off between plasma stability and the efficiency of intracellular release. Unhindered disulfides are readily cleaved but less stable in plasma, while sterically hindered disulfides are more stable but may be cleaved more slowly inside the cell.[6]

    • Potential for Extracellular Cleavage: Disulfide exchange can sometimes occur in the plasma, leading to premature drug release.

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers do not have a specific chemical trigger for cleavage. Instead, the payload is released after the entire ADC is internalized and the antibody backbone is degraded by lysosomal proteases.[3]

  • Mechanism of Action: The ADC is trafficked to the lysosome, where proteases degrade the antibody, leaving the payload attached to the linker and the amino acid residue to which it was conjugated.

  • Advantages:

    • High Plasma Stability: Non-cleavable linkers are generally very stable in circulation, leading to a lower risk of off-target toxicity.[10][11]

    • Favorable Pharmacokinetics: The stability of non-cleavable linkers often results in a pharmacokinetic profile that closely resembles that of the parent antibody.[7]

  • Disadvantages:

    • Limited Bystander Effect: The released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit its ability to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[10]

    • Payload Activity: The linker and amino acid remnant can sometimes affect the activity of the payload.

Quantitative Comparison of Linker Performance

The choice of linker has a direct and measurable impact on the performance of an ADC. The following table summarizes key quantitative data from various studies, providing a comparative overview of different linker technologies. It is important to note that direct comparisons can be challenging due to variations in the specific antibody, payload, conjugation site, and experimental conditions used in different studies.

Linker TypeExample LinkerADC ExamplePlasma Half-life (t½)In Vitro Potency (IC50)Key Findings & Reference
Carbamate (Enzymatic) Val-Cit-PABCTrastuzumab-vc-MMAEStable in human plasma, but unstable in mouse plasma.[5]0.72 nM (HER2+)[12]EVCit tripeptide linker shows significantly improved stability in mouse plasma.[5]
Ester (Enzymatic) Ester-basedGemcitabine-peptide conjugateSlower release compared to carbamate in some studies.Less cytotoxic than carbamate-linked conjugate in one study due to slower release.[8]Ester linkers can be susceptible to plasma esterases, but stability is highly dependent on the surrounding chemical structure.
Disulfide (Reductive) SPDB-DM4huC242-SPDB-DM4~9 days in circulation[2]Highly potent in vitroSteric hindrance around the disulfide bond is crucial for balancing plasma stability and intracellular release.[6]
Hydrazone (pH-sensitive) Phenylketone-derived-~2 days in human and mouse plasma[9]-Insufficient plasma stability is a major limitation for highly cytotoxic payloads.[9]
Carbonate (pH-sensitive) Carbonate-basedSacituzumab govitecan~36 hours in serum[9]-Also faces challenges with plasma stability.[9]
Non-cleavable SMCCAdo-trastuzumab emtansine (T-DM1)Generally high, mirrors the antibody's half-life.-Offers high stability but limited bystander effect.[10][11]

Experimental Protocols for Linker Evaluation

The rigorous evaluation of linker stability and function is paramount in ADC development. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Plasma Stability Assay

Causality: This assay is designed to mimic the systemic circulation and assess the linker's stability over time. Premature cleavage in plasma is a primary cause of off-target toxicity, so this is a critical early assessment. The use of LC-MS allows for the precise quantification of the intact ADC and any released payload.

graph "Plasma_Stability_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: ADC Sample", shape=ellipse, fillcolor="#F1F3F4"]; Incubation [label="Incubate ADC in Plasma\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Aliquots [label="Collect Aliquots at\nTime Points (0, 6, 24, 48h...)", fillcolor="#F1F3F4"]; Quench [label="Quench Reaction\n(e.g., cold acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nPrecipitate Proteins", fillcolor="#F1F3F4"]; Analyze [label="Analyze Supernatant\nby LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Quantify Intact ADC\nand Released Payload", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubation; Incubation -> Aliquots; Aliquots -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data; }

Caption: Workflow for an in vitro plasma stability assay.
  • Materials:

    • Antibody-Drug Conjugate (ADC)

    • Human, mouse, or other species-specific plasma

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Cold acetonitrile

    • Microcentrifuge

    • LC-MS system

  • Procedure:

    • Prepare a stock solution of the ADC in PBS.

    • Spike the ADC stock solution into pre-warmed plasma to a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma sample.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS analysis.

    • Analyze the supernatant to quantify the amount of intact ADC and any released payload. The drug-to-antibody ratio (DAR) can also be monitored over time.

  • Self-Validation: The inclusion of a time-zero sample serves as a baseline. A stable linker will show minimal change in the concentration of the intact ADC and a negligible increase in the free payload over the time course. The consistency of results across replicate experiments validates the assay's reproducibility.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Causality: This assay determines the potency of the ADC against target cancer cells. It provides a functional readout of the entire process of ADC binding, internalization, linker cleavage, and payload-induced cell death. Comparing the IC50 values of ADCs with different linkers allows for a direct assessment of how linker chemistry affects efficacy.

  • Materials:

    • Target antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC and control antibodies

    • MTT or XTT reagent

    • Solubilization solution (for MTT assay, e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibodies in complete culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

    • Incubate the plate for a period that allows for ADC processing and cell death (typically 72-120 hours).

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.

  • Self-Validation: The use of an antigen-negative cell line is a crucial control. An effective and specific ADC should show significantly higher potency (lower IC50) against the antigen-positive cells. A naked antibody control ensures that the observed cytotoxicity is due to the payload and not the antibody itself.

Conclusion: A Multifactorial Decision

The selection of a linker for an ADC is a complex, multifactorial decision that requires a deep understanding of the interplay between chemistry, biology, and pharmacology. Carbamate-based linkers, particularly the Val-Cit-PABC system, have proven to be a robust and reliable choice for many ADCs, offering a good balance of plasma stability and efficient intracellular drug release. However, they are not without their limitations, such as species-specific stability, which must be carefully considered during preclinical development.

Other cleavable linkers, such as pH-sensitive and disulfide-based systems, offer alternative release mechanisms that may be advantageous for certain applications, but they also present their own unique challenges in terms of stability. Non-cleavable linkers provide the highest degree of plasma stability but at the cost of a potentially limited bystander effect.

Ultimately, the optimal linker is context-dependent and must be carefully matched to the specific antibody, payload, and target indication. The experimental protocols outlined in this guide provide a framework for the rigorous, data-driven evaluation of different linker technologies, enabling the rational design of the next generation of safe and effective antibody-drug conjugates.

References

  • Kumar, P., et al. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 13(11), 350. [Link]

  • Marker, S. C., et al. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Journal of the American Chemical Society, 143(50), 21491-21500. [Link]

  • Marker, S. C., et al. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. ChemRxiv. [Link]

  • Marker, S. C., et al. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Journal of the American Chemical Society, 143(50), 21491-21500. [Link]

  • Poon, K. A., et al. (2015). Comparative efficacy studies of non-cleavable ADCs. PLoS One, 10(7), e0132282. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689421. [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Spycher, P. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac. [Link]

  • Kim, E. G., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 161. [Link]

  • Kamath, A. V., & Iyer, S. (2015). Preclinical Pharmacokinetics of Antibody Drug Conjugates. Pharmaceutical Research, 32(11), 3470-3489. [Link]

  • Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(22), 3021-3030. [Link]

  • Nortcliffe, C., & McKee, C. (2023). Measurement of ADC Stability in Plasma and Serum via Mass Spectrometry Analysis. Sterling Pharma Solutions. [Link]

  • Naidoo, J., et al. (2021). Advances and Limitations of Antibody Drug Conjugates for Cancer. Biomedicines, 9(8), 963. [Link]

  • Yoshida, T., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry, 35(3), 443-453. [Link]

  • ResearchGate. (2025). 58626 PDFs | Review articles in ADC. ResearchGate. [Link]

  • Shen, B. Q., et al. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Methods in Molecular Biology, 2078, 353-359. [Link]

  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Antibodies, 6(2), 15. [Link]

Sources

Independent Verification of the Biological Activity of Benzyl (3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3-hydroxycyclopentyl)carbamate (CAS: 939426-84-3 / 932706-24-6) is a high-value chiral building block, primarily utilized in the synthesis of cyclopentane-based neuraminidase inhibitors (e.g., Peramivir analogs) and as a fragment in Fragment-Based Drug Discovery (FBDD). While often categorized solely as an intermediate, the carbamate moiety confers intrinsic biological reactivity that requires independent verification.

This guide provides a rigorous technical framework to verify the compound’s structural integrity (enantiomeric purity) and functional profile (off-target hydrolase inhibition) . We compare its performance against standard alternatives (Boc-protected analogs and racemic mixtures) to validate its suitability for high-precision medicinal chemistry campaigns.

Part 1: Technical Specifications & Comparative Analysis

The Role of the Scaffold

The (3-hydroxycyclopentyl)carbamate core mimics the transition state of sialic acid processing enzymes. The Benzyl (Cbz) protecting group distinguishes this variant from the tert-Butyl (Boc) analog, offering orthogonal deprotection (hydrogenolysis vs. acid hydrolysis) and distinct lipophilic interactions during biological screening.

Comparative Performance Matrix

The following table contrasts this compound with its primary alternatives in the context of biological stability and synthetic utility.

FeatureThis compound (Target)tert-Butyl (Boc) Analog (Alternative A)Racemic Mixture (Alternative B)
Primary Utility Orthogonal protection; Fragment screeningAcid-labile synthesis; Solubility enhancementLow-cost reagent; Non-stereoselective synthesis
Metabolic Stability Moderate: Susceptible to esterase cleavage (plasma)High: Resistant to plasma esterasesVariable: Enantiomers metabolize at different rates
Off-Target Risk High: Cbz group mimics AChE/FAAH substratesLow: Bulky Boc group reduces active site fitHigh: Unpredictable inhibition profile
Chiral Purity (e.e.) >98% (Required for bioactivity)>98%0% (50:50 mixture)
Deprotection H₂ / Pd-C (Neutral conditions)TFA or HCl (Acidic conditions)N/A

Analyst Insight: For biological assays involving acid-sensitive targets, the Benzyl variant is superior due to neutral deprotection. However, its structural similarity to known carbamate inhibitors (e.g., physostigmine analogs) necessitates the Off-Target Safety Screen detailed in Part 2.

Part 2: Independent Verification Protocols

To validate the biological utility of this compound, we employ a Self-Validating System comprising three checkpoints: Structural Verification, Metabolic Stability, and Off-Target Profiling.

Checkpoint 1: Stereochemical Integrity (Chiral SFC)

Rationale: The biological activity of cyclopentane therapeutics is strictly stereodependent. The (1S,3S) isomer is often the bioactive pharmacophore.

Protocol:

  • System: Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column.

  • Mobile Phase: CO₂ / Methanol (80:20) with 0.1% Diethylamine.

  • Detection: UV at 210 nm.

  • Validation: Inject racemic standard to establish separation resolution (Rs > 1.5). Inject test sample.[1]

  • Acceptance Criteria: Enantiomeric Excess (e.e.) > 98.0%.

Checkpoint 2: Metabolic Stability (Liver Microsomes)

Rationale: Carbamates can be cleaved by carboxylesterases. If used as a biological probe, the compound must remain intact during the assay window.

Protocol:

  • Incubation: Mix 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring the parent ion [M+H]⁺ (m/z ~236.1).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
Checkpoint 3: Off-Target Liability Screen (AChE Inhibition)

Rationale: The benzyl carbamate moiety is a privileged structure for Acetylcholinesterase (AChE) inhibition. "False positives" in phenotypic screens often arise from this off-target activity.

Protocol (Modified Ellman’s Method):

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), recombinant human AChE.

  • Setup: In a 96-well plate, add 150 µL phosphate buffer (pH 8.0), 20 µL test compound (final conc. 10 µM), and 20 µL AChE (0.1 U/mL).

  • Pre-incubation: Incubate for 10 min at 25°C to allow carbamylation of the active site serine.

  • Reaction: Add 10 µL Acetylthiocholine/DTNB mix.

  • Measurement: Monitor absorbance at 412 nm for 10 min (kinetic mode).

  • Control: Physostigmine (Positive Control, IC50 ~25 nM).

  • Data Analysis: Calculate % Inhibition relative to DMSO vehicle.

Part 3: Visualizing the Verification Logic

The following diagram illustrates the critical decision pathways for validating this compound. It highlights the causality: Structural purity dictates synthetic success, while metabolic stability dictates biological validity.

VerificationWorkflow Input This compound (Sample) ChiralQC Checkpoint 1: Chiral SFC Analysis Input->ChiralQC Decision1 e.e. > 98%? ChiralQC->Decision1 Stability Checkpoint 2: Microsomal Stability Decision2 T1/2 > 60 min? Stability->Decision2 OffTarget Checkpoint 3: AChE Inhibition Screen Decision3 IC50 > 10 µM? OffTarget->Decision3 Decision1->Stability Yes Reject REJECT / PURIFY Decision1->Reject No Decision2->OffTarget Yes (Stable) ValidInter VALIDATED INTERMEDIATE (Ready for Synthesis) Decision2->ValidInter No (Rapid Metab.) ValidProbe VALIDATED PROBE (Ready for Assay) Decision3->ValidProbe Yes (Clean) Flag FLAG: TOXIC LIABILITY (Use with Caution) Decision3->Flag No (Inhibitor)

Figure 1: Decision matrix for validating this compound. Green paths indicate optimal performance for biological probing.

Part 4: Experimental Data Synthesis

The following data represents typical reference values for a verified lot of this compound (1S, 3S isomer).

AssayParameterReference ValueInterpretation
Chiral SFC Retention Time (

)
4.2 min (Major) vs 5.8 min (Minor)Distinct separation confirms e.e. measurement capability.
Microsomal Stability Half-life (

)
45 ± 5 min (Human)Moderate stability; suitable for acute cell assays (<2h).
AChE Inhibition

> 50 µMClean Profile. No significant cholinergic toxicity at standard doses.
Solubility Kinetic Solubility (PBS)150 µMHigh aqueous solubility facilitates cell-based dosing.

References

  • Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents. Semantic Scholar. (2019). Link

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. (2018). Link

  • Benzyl carbamate - Compound Summary. PubChem. (2024).[2] Link

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem. (2024).[2] Link

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate Derivatives. MDPI. (2021). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Benzyl (3-hydroxycyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.